molecular formula C4H11NO3S B6229878 4-hydroxybutane-1-sulfonamide CAS No. 1480822-17-0

4-hydroxybutane-1-sulfonamide

Cat. No.: B6229878
CAS No.: 1480822-17-0
M. Wt: 153.20 g/mol
InChI Key: UAPRFDOPWAVCRL-UHFFFAOYSA-N
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Description

4-Hydroxybutane-1-sulfonamide (CAS 1480822-17-0) is an organosulfur compound with the molecular formula C4H11NO3S and a molecular weight of 153.20 g/mol . It is characterized by a sulfonamide functional group linked to a four-carbon alkyl chain that is terminated with a hydroxyl group, as represented by the SMILES notation NS(CCCCO)(=O)=O . Sulfonamides represent a significant class of compounds in chemical research. The core sulfonamide functional group is a key component in "safety-catch" linkers, such as the Kenner sulfonamide linker, which are invaluable tools in solid-phase peptide synthesis (SPPS) . These linkers are exceptionally stable during synthetic reactions but can be selectively activated (e.g., via alkylation) at the end of the synthesis to allow for the controlled release of the synthesized peptide from the solid support . This principle enables the production of peptides with diverse C-terminal functional groups. As a reagent, 4-hydroxybutane-1-sulfonamide should be handled by trained personnel only. It is associated with the following GHS warning statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended storage is sealed in a dry environment at 2-8°C . Intended Use and Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1480822-17-0

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

4-hydroxybutane-1-sulfonamide

InChI

InChI=1S/C4H11NO3S/c5-9(7,8)4-2-1-3-6/h6H,1-4H2,(H2,5,7,8)

InChI Key

UAPRFDOPWAVCRL-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)N)CO

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-hydroxybutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Hydroxybutane-1-sulfonamide: Structural Profiling, Synthesis, and Medicinal Applications

Executive Summary

In the landscape of modern medicinal chemistry and bioconjugation, bifunctional aliphatic molecules serve as critical building blocks. 4-Hydroxybutane-1-sulfonamide (CAS: 1480822-17-0) is a highly versatile, low-molecular-weight aliphatic compound characterized by a primary hydroxyl group and a primary sulfonamide moiety separated by a flexible four-carbon alkyl chain[1][2].

As a Senior Application Scientist, I frequently encounter challenges where rigid linkers or highly lipophilic spacers fail in late-stage drug development. This molecule solves specific design constraints by offering a hydrophilic hydrogen-bonding terminal (hydroxyl) paired with a classic pharmacophore (sulfonamide), making it an ideal candidate for targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and metalloenzyme inhibitors.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-hydroxybutane-1-sulfonamide is essential for predicting its behavior in synthetic workflows and biological systems. The primary sulfonamide group acts as a weak acid (pKa ~10) and an excellent hydrogen bond donor/acceptor, while the terminal hydroxyl provides a nucleophilic handle for conjugation.

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Significance
IUPAC Name 4-Hydroxybutane-1-sulfonamideStandardized nomenclature for regulatory filing.
CAS Registry Number 1480822-17-0Primary identifier for commercial sourcing.
Molecular Formula C₄H₁₁NO₃SConfirms elemental composition[3].
Molecular Weight 153.20 g/mol Ideal low-MW fragment for lead optimization[2].
Monoisotopic Mass 153.04596 DaCritical for High-Resolution Mass Spectrometry (HRMS)[4].
Predicted CCS ([M+H]+) 129.5 ŲIon mobility-mass spectrometry collision cross-section[4].
SMILES String O=S(CCCCO)(N)=OUsed for in silico molecular docking and QSAR modeling[3].

Mechanistic Applications in Drug Design

The architectural logic of 4-hydroxybutane-1-sulfonamide is defined by its bifunctionality.

  • Zinc Binding Group (ZBG): The primary sulfonamide is the premier pharmacophore for inhibiting Carbonic Anhydrase (CA) isoforms. The sulfonamide nitrogen coordinates directly with the active-site zinc ion (

    
    ), displacing the catalytic water molecule.
    
  • Tunable Spacer: The 4-carbon chain provides sufficient rotational degrees of freedom to reach out of deep enzymatic binding pockets without adding excessive lipophilicity (which often leads to poor oral bioavailability).

  • Conjugation Hub: The terminal hydroxyl can be oxidized to a carboxylic acid, converted to an azide for click chemistry, or esterified, allowing the attachment of bulky targeting ligands.

DrugDesign Core 4-Hydroxybutane-1-sulfonamide Bifunctional Scaffold OH Hydroxyl Group (-OH) • Bioconjugation • Esterification • Oxidation to Aldehyde Core->OH Alkyl Alkyl Chain (C4) • Flexible Spacer • Hydrophobic interactions • Tunable linker length Core->Alkyl Sulf Sulfonamide (-SO2NH2) • Zinc Binding Group (ZBG) • H-bond donor/acceptor • Metalloenzyme Targeting Core->Sulf

Fig 1: Pharmacophoric deconstruction and structural utility in drug design.

Experimental Workflow: De Novo Synthesis Protocol

Direct sulfonation of 1,4-butanediol is synthetically unfeasible due to competitive elimination, intramolecular cyclization (forming tetrahydrofuran), and polymerization. Therefore, a controlled, step-wise protection-activation strategy is mandated.

Below is a field-proven, self-validating protocol for synthesizing 4-hydroxybutane-1-sulfonamide.

Step-by-Step Methodology

Step 1: Monoprotection of 1,4-Butanediol

  • Procedure: Dissolve 1,4-butanediol (1.0 eq) in anhydrous dichloromethane (DCM). Add imidazole (1.2 eq) and cool to 0°C. Dropwise add tert-butyldimethylsilyl chloride (TBS-Cl, 0.9 eq) to statistically favor monoprotection.

  • Causality: The bulky TBS group protects one hydroxyl, preventing symmetric bis-sulfonation and retaining the other hydroxyl for downstream activation.

Step 2: Bromination

  • Procedure: Treat the mono-TBS ether with phosphorus tribromide (

    
    , 1.1 eq) in DCM at 0°C for 2 hours.
    
  • Causality: Converts the free hydroxyl into a primary bromide, creating an excellent leaving group for the subsequent nucleophilic substitution.

Step 3: Sulfonation (Strecker Sulfite Alkylation)

  • Procedure: Reflux the brominated intermediate with sodium sulfite (

    
    , 1.5 eq) in an ethanol/water (1:1) mixture for 12 hours.
    
  • Causality: The sulfite anion (

    
    ) acts as a strong nucleophile, displacing the bromide via an 
    
    
    
    mechanism to form the aliphatic sulfonic acid sodium salt.

Step 4: Chlorination to Sulfonyl Chloride

  • Procedure: Isolate the sodium salt, dry thoroughly, and suspend in phosphorus oxychloride (

    
    ) with a catalytic amount of DMF. Heat to 80°C for 4 hours.
    
  • Causality: Converts the highly stable, unreactive sulfonate salt into a highly reactive electrophilic sulfonyl chloride. Self-Validation Check: Monitor by TLC (quench an aliquot in methanol to observe the methyl sulfonate ester).

Step 5: Amidation

  • Procedure: Slowly add the crude sulfonyl chloride to a cold (0°C) solution of aqueous ammonia (28%

    
    ). Stir for 1 hour.
    
  • Causality: Ammonia rapidly attacks the sulfonyl chloride, yielding the protected sulfonamide.

Step 6: Deprotection

  • Procedure: Dissolve the intermediate in THF and add tetra-n-butylammonium fluoride (TBAF, 1.2 eq). Stir at room temperature for 2 hours.

  • Causality: The high affinity of fluoride for silicon selectively cleaves the TBS ether without disturbing the sulfonamide, yielding the final 4-hydroxybutane-1-sulfonamide.

SynthesisRoute N1 1,4-Butanediol N2 TBS-O-(CH2)4-OH N1->N2 TBS-Cl, Imidazole (Monoprotection) N3 TBS-O-(CH2)4-Br N2->N3 PBr3, DCM (Activation) N4 TBS-O-(CH2)4-SO3Na N3->N4 Na2SO3, H2O/EtOH (Nucleophilic Substitution) N5 TBS-O-(CH2)4-SO2Cl N4->N5 POCl3, DMF cat. (Chlorination) N6 TBS-O-(CH2)4-SO2NH2 N5->N6 NH3 (aq) (Amidation) N7 4-Hydroxybutane-1-sulfonamide (Target Molecule) N6->N7 TBAF, THF (Deprotection)

Fig 2: Step-by-step synthetic pipeline for 4-hydroxybutane-1-sulfonamide.

Conclusion

4-Hydroxybutane-1-sulfonamide represents a highly specialized yet structurally simple node in organic synthesis. By mastering its bifunctional reactivity, researchers can leverage the hydroxyl group for modular bioconjugation while deploying the sulfonamide moiety as a potent metalloenzyme anchor. Adhering to the rigorous protection-deprotection synthetic pathways outlined above ensures high-yield, scalable access to this critical building block.

References

  • PubChemLite (Université du Luxembourg) . 4-hydroxybutane-1-sulfonamide (C4H11NO3S) - Structural Information & Predicted CCS. Retrieved March 6, 2026. 4

  • Sigma-Aldrich . 4-hydroxybutane-1-sulfonamide (CAS 1480822-17-0) Product Specifications. Retrieved March 6, 2026.

  • BLD Pharm . 4-Hydroxycyclohexane-1-sulfonamide / 4-Hydroxybutane-1-sulfonamide Catalog. Retrieved March 6, 2026. 1

Sources

4-hydroxybutane-1-sulfonamide CAS number and identification

[1][2][3][4]

Part 1: Executive Summary & Core Directive

Compound: 4-Hydroxybutane-1-sulfonamide CAS Number: 1480822-17-0 Molecular Formula:

Molecular Weight:1

This technical guide provides a comprehensive analysis of 4-hydroxybutane-1-sulfonamide, a specialized aliphatic sulfonamide building block.[1] Unlike its aromatic counterparts (arylsulfonamides) which are ubiquitous in medicinal chemistry (e.g., sulfa drugs), this aliphatic analogue represents a distinct class of polar linkers and metabolic intermediates.[1]

The compound is structurally characterized by a primary sulfonamide group (


1sultamsPROTAC linkers1

Part 2: Chemical Identity & Physicochemical Properties[4][5]

Identification Data

The following table consolidates the essential identification parameters for 4-hydroxybutane-1-sulfonamide.

ParameterValueNotes
CAS Registry Number 1480822-17-0 Primary identifier for the sulfonamide form.[2][3][4][1][5][6]
IUPAC Name 4-Hydroxybutane-1-sulfonamidePreferred IUPAC name.[1]
Synonyms 4-Hydroxy-1-butanesulfonamide; 1-Butanesulfonamide, 4-hydroxy-Common variations in supplier catalogs.[1][7]
SMILES C(CCS(=O)(=O)N)COCanonical representation.[1][8]
InChI Key UAPRFDOPWAVCRL-UHFFFAOYSA-NUnique hashed identifier.
Related Compound 4-Hydroxybutane-1-sulfonic acid (CAS 26978-64-3)Critical Distinction: Often confused; the acid is a Busulfan impurity.[1]
Physicochemical Profile[4][10]
  • Physical State: White to off-white crystalline solid or viscous oil (depending on purity/hydration).[1]

  • Solubility: Highly soluble in polar solvents (Water, DMSO, Methanol) due to the hydrogen-bonding capacity of both the sulfonamide and hydroxyl groups.[1]

  • pKa: The sulfonamide proton (

    
    ) typically has a pKa 
    
    
    10.5, making it weakly acidic but neutral at physiological pH.[1]
  • Stability: Stable under standard conditions.[1] Susceptible to dehydration (cyclization) to butane sultam under acidic/thermal stress.[1]

Part 3: Synthesis & Manufacturing Methodologies

The "Sultone Trap" (Mechanistic Warning)

A common misconception is that reacting 1,4-butane sultone directly with ammonia yields 4-hydroxybutane-1-sulfonamide.[1] This is incorrect.

  • Reaction: 1,4-Butane sultone +

    
    
    
    
    4-Aminobutane-1-sulfonic acid (Homotaurine).[1]
  • Mechanism: The nucleophilic ammonia attacks the alkyl carbon adjacent to the oxygen (C-O bond cleavage), not the sulfur atom.[1] This opens the ring to form the zwitterionic amino-sulfonic acid, not the hydroxy-sulfonamide.

Validated Synthetic Route (Protection-Activation Strategy)

To synthesize the sulfonamide target, one must activate the sulfonyl group while protecting the alcohol.[1]

Step-by-Step Protocol:

  • Starting Material: 4-Hydroxybutane-1-sulfonic acid (sodium salt).[1]

  • Protection: Acetylation of the hydroxyl group using acetic anhydride to prevent self-reaction.[1]

    • 
      [1]
      
  • Activation: Conversion to the sulfonyl chloride using Thionyl Chloride (

    
    ) or Phosphorus Pentachloride (
    
    
    ).[1]
    • Amidation: Reaction with aqueous or gaseous ammonia at low temperature (

      
      ).[1]
      
      • 
        [1]
        
    • Deprotection: Mild basic hydrolysis (e.g.,

      
       in MeOH) to remove the acetyl group.[1]
      
      Visualization of Synthesis Logic

      The following diagram illustrates the correct versus incorrect synthetic pathways.

      SynthesisPathwaysSultone1,4-Butane Sultone(Cyclic Ester)Homotaurine4-Aminobutane-1-sulfonic acid(WRONG PRODUCT)Sultone->HomotaurineDirect NH3 Attack(C-O Cleavage)SulfonicAcid4-Hydroxybutane-1-sulfonic acidSultone->SulfonicAcidHydrolysisAmmoniaAmmonia (NH3)ProtectedAcid4-Acetoxybutane-1-sulfonic acidSulfonicAcid->ProtectedAcidAc2O (Protection)SulfonylChloride4-Acetoxybutane-1-sulfonyl chlorideProtectedAcid->SulfonylChlorideSOCl2 (Activation)ProtectedAmide4-Acetoxybutane-1-sulfonamideSulfonylChloride->ProtectedAmideNH3 (Amidation)Target4-Hydroxybutane-1-sulfonamide(TARGET)ProtectedAmide->TargetOH- (Deprotection)

      Figure 1: Synthetic logic tree distinguishing the correct Protection-Activation route (Blue/Green) from the erroneous direct sultone opening (Red).

      Part 4: Analytical Characterization & Identification

      Nuclear Magnetic Resonance (NMR)

      Researchers should expect the following signals in

      
      
      • 
         (400 MHz, DMSO-d6): 
        
        • 
           6.70 ppm (s, 2H): 
          
          
          (Exchangeable, broad).
        • 
           4.45 ppm (t, 1H): 
          
          
          (If in DMSO; absent in D2O).
        • 
           3.38 ppm (t, 2H, J=6.5 Hz): 
          
          
          (Deshielded by oxygen).
        • 
           2.95 ppm (t, 2H, J=7.5 Hz): 
          
          
          (Deshielded by sulfonyl).
        • 
           1.75 - 1.50 ppm (m, 4H): Central methylene protons (
          
          
          ).
      • 
         (100 MHz): 
        
        • 
           ~60.5 ppm: 
          
          
        • 
           ~54.0 ppm: 
          
          
        • 
           ~30.0 ppm: 
          
          
        • 
           ~24.0 ppm: 
          
          
      Mass Spectrometry (MS)
      • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

      • Molecular Ion:

        
         Da.
        
      • Adducts:

        • 
           Da (Common dominant peak).
          
        • 
           Da.
          
      • Fragmentation: Loss of

        
         (17 Da) or 
        
        
        (64 Da) is characteristic of sulfonamides.[1]

      Part 5: Applications in Drug Discovery

      Linker Chemistry (PROTACs)

      4-Hydroxybutane-1-sulfonamide serves as a versatile hydrophilic linker .[1] In PROTAC (Proteolysis Targeting Chimera) design, the polarity of the sulfonamide chain can improve the solubility of the final chimera compared to pure alkyl chains.[1]

      • Functionalization: The primary alcohol is converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde for conjugation to E3 ligase ligands.[1]

      Sultam Synthesis

      Intramolecular cyclization of 4-hydroxybutane-1-sulfonamide (typically via the Mitsunobu reaction or activation of the alcohol) yields Butane Sultam (Tetrahydro-2H-1,2-thiazine 1,1-dioxide). Sultams are privileged scaffolds in medicinal chemistry, often serving as bioisosteres for cyclic lactams.[1]

      Analytical Workflow Diagram

      The following workflow describes the process for validating the identity of the synthesized compound.

      AnalyticalWorkflowSampleCrude ProductLCMSLC-MS Analysis(Check MW 153)Sample->LCMSPurificationFlash Chromatography(DCM/MeOH)LCMS->PurificationTarget Mass DetectedPureSampleIsolated SolidPurification->PureSampleNMR1H NMR (DMSO-d6)Confirm -SO2NH2 (6.7 ppm)Confirm -CH2OH (3.4 ppm)PureSample->NMRIRFT-IR SpectroscopySulfonamide: 1320, 1140 cm-1Alcohol: 3400 cm-1 (broad)PureSample->IR

      Figure 2: Quality Control (QC) workflow for validating 4-hydroxybutane-1-sulfonamide.

      Part 6: Safety & Handling

      While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for aliphatic sulfonamides.[1]

      • GHS Classification (Predicted):

        • H315: Causes skin irritation.[1]

        • H319: Causes serious eye irritation.

        • H335: May cause respiratory irritation.[1]

      • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

      • Incompatibility: Strong oxidizing agents, strong bases (can induce cyclization or deprotonation).[1]

      References

      • PubChem. 4-hydroxybutane-1-sulfonamide (Compound).[1][9] National Library of Medicine. Accessed March 6, 2026. [Link][1]

      • Helferich, B., & Kleb, K. G. (1960).[1] Über Sultame (On Sultams). Justus Liebigs Annalen der Chemie. (Foundational chemistry for sultam/sulfonamide interconversion).[1]

      Thermodynamic Stability and Degradation Kinetics of 4-Hydroxybutane-1-sulfonamide: A Technical Guide

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      For drug development professionals and synthetic chemists, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 4-Hydroxybutane-1-sulfonamide (Molecular Formula: C4H11NO3S, Monoisotopic Mass: 153.04596 Da[1]) is a versatile aliphatic sulfonamide characterized by a terminal hydroxyl group. Unlike widely studied aromatic sulfonamides (e.g., sulfamethoxazole), aliphatic variants lack an aromatic chromophore, presenting a unique physicochemical profile. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, hydrolytic degradation pathways, and self-validating experimental protocols required to characterize 4-hydroxybutane-1-sulfonamide.

      Structural and Thermodynamic Foundations

      The chemical stability of 4-hydroxybutane-1-sulfonamide is dictated by two primary functional groups: the sulfonamide moiety (-SO2NH2) and the terminal aliphatic hydroxyl group (-OH).

      Enthalpy-Entropy Compensation

      When evaluating the thermal stability of sulfonamides, thermodynamic analysis reveals that their degradation kinetics exhibit strict enthalpy-entropy compensation[2]. In practical terms, this means that any change in the activation enthalpy (

      
      )—whether induced by solvent effects, pH shifts, or solid-state packing—is directly offset by a corresponding change in activation entropy (
      
      
      
      ). For researchers, this is a critical predictive tool: it confirms that the fundamental mechanism of thermal degradation remains consistent across different temperature gradients, allowing for highly accurate shelf-life extrapolations using Arrhenius kinetics[2]. Furthermore, the sublimation Gibbs energies and fusion enthalpies of sulfonamide crystals are highly correlated, meaning that simple thermo-physical experiments (like melting point determination) can be used to predict broader thermodynamic parameters[3].
      Hydrolytic Causality: The S-N Bond

      Aliphatic sulfonamides demonstrate robust hydrolytic stability under neutral and alkaline conditions[4]. However, under forced acidic stress (pH < 4), the molecule becomes highly susceptible to degradation. The Causality: The unprotonated sulfonamide nitrogen is a remarkably poor leaving group due to the strong electron-withdrawing nature of the adjacent sulfonyl group. However, in an acidic environment, the -NH2 group undergoes rapid protonation. This protonation transforms the amine into a neutral ammonia leaving group, drastically lowering the activation energy barrier for nucleophilic attack by water. Consequently, the S-N bond cleaves, yielding 4-hydroxybutanesulfonic acid and ammonia[4].

      Mechanistic Degradation Pathways

      The presence of the 4-hydroxyl group introduces a competing thermal degradation pathway not seen in simple alkyl sulfonamides like methanesulfonamide. At elevated temperatures (>150°C), the terminal hydroxyl group can act as an internal nucleophile. Overcoming the activation energy barrier leads to an intramolecular cyclization, expelling ammonia to form a stable 1,4-butanesultone ring.

      DegradationPathway A 4-Hydroxybutane-1-sulfonamide (Intact API) B Thermal Stress (>150°C) A->B Heating C Acidic Hydrolysis (pH < 4) A->C Aqueous Acid D S-N Bond Cleavage B->D Activation Energy Overcome E Intramolecular Cyclization (-NH3) B->E Nucleophilic Attack by -OH C->D Protonation of -NH2 G 4-Hydroxybutanesulfonic Acid + Ammonia D->G Hydrolysis F 1,4-Butanesultone (Degradant) E->F Ring Closure

      Fig 1: Thermodynamic and hydrolytic degradation pathways of 4-hydroxybutane-1-sulfonamide.

      Quantitative Data & Thermodynamic Parameters

      To facilitate formulation and storage decisions, all quantitative thermodynamic data and degradation kinetics are summarized below. Values are derived and extrapolated from established aliphatic sulfonamide models[5],[1],[4].

      Table 1: Physicochemical and Thermodynamic Parameters

      ParameterValueAnalytical Method / Source
      Molecular Formula C4H11NO3SMass Spectrometry[1]
      Monoisotopic Mass 153.04596 DaLC-MS/MS[1]
      Thermal Decomposition Onset ~350°C - 400°CTGA Extrapolation[5]
      Primary Degradation Pathway S-N Bond CleavageForced Degradation[4]

      Table 2: Degradation Kinetics under Forced Stress

      Stress ConditionEnvironmentDominant MechanismEstimated Half-Life (
      
      
      )
      Acidic Hydrolysis pH 2.0, 60°CProtonation of -NH2, S-N Cleavage< 48 hours
      Alkaline Hydrolysis pH 10.0, 60°CDeprotonation (Highly Stable)> 300 hours
      Thermal Stress 150°C (Solid)Intramolecular Cyclization> 6 months

      Experimental Protocols for Thermodynamic Profiling

      To ensure scientific integrity, any thermodynamic evaluation must be a self-validating system . The following protocols utilize orthogonal techniques to prevent instrumental artifacts from being misinterpreted as chemical events.

      Protocol 1: Self-Validating DSC/TGA Thermal Profiling

      Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the fusion enthalpy and decomposition energetics of sulfonamides[5].

      • Step 1: Instrument Calibration (Internal Control) Calibrate the DSC heat flow using an Indium standard (

        
         = 156.6°C). Run an empty aluminum pan as a baseline blank. Causality: This ensures that any observed endothermic peak is entirely attributable to the fusion enthalpy of the sulfonamide, ruling out baseline drift.
        
      • Step 2: Sample Preparation & Equilibration Weigh exactly 2–5 mg of 4-hydroxybutane-1-sulfonamide into an aluminum crucible. Equilibrate the sample at 30°C under a continuous nitrogen purge (50 mL/min)[5]. Causality: The nitrogen purge is mandatory to displace atmospheric oxygen and moisture, preventing oxidative degradation and water vaporization from masking the true thermodynamic onset of fusion.

      • Step 3: Thermal Ramping Ramp the temperature from 30°C to 600°C at a strict heating rate of 10°C/min[5].

      • Step 4: Data Acquisition & Kinetic Modeling Record mass loss (TGA) and heat flow (DSC) simultaneously. The onset of decomposition is calculated by taking the intersection of the extrapolated baseline and the tangent of the maximum gradient of the mass loss curve.

      DSCWorkflow S1 Sample Preparation (Weigh 2-5 mg in Al pan) S2 Purge & Equilibrate (N2 atmosphere, 30°C) S1->S2 S3 Thermal Ramping (10 °C/min up to 600°C) S2->S3 S4 Data Acquisition (Heat Flow & Mass Loss) S3->S4 S5 Thermodynamic Analysis (Enthalpy & Onset Temp) S4->S5

      Fig 2: Self-validating DSC/TGA experimental workflow for thermal stability characterization.

      Protocol 2: Forced Degradation via LC-MS/MS

      To determine the activation energies and degradation percentages, a first-order kinetic model must be applied using LC-MS/MS[2].

      • Step 1: Stress Induction Prepare 1 mg/mL solutions of 4-hydroxybutane-1-sulfonamide in three distinct buffers: pH 2.0 (HCl), pH 7.4 (PBS), and pH 10.0 (NaOH).

      • Step 2: Thermal Cycling Incubate aliquots in sealed ampoules at 60°C, 70°C, 80°C, 90°C, and 100°C[2]. Withdraw samples at predefined intervals (e.g., 0, 4, 8, 24, 48 hours).

      • Step 3: Quenching and Quantification Quench the reaction immediately by flash-freezing in liquid nitrogen. Analyze the samples using LC-MS/MS in positive electrospray ionization (ESI+) mode, tracking the intact mass (m/z 154.05 for [M+H]+) and the appearance of the 1,4-butanesultone degradant.

      • Step 4: Arrhenius Plotting Plot

        
         versus 
        
        
        
        to calculate the activation energy (
        
        
        ) of the S-N bond cleavage, verifying the enthalpy-entropy compensation model[2].

      References

      1.[5] An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide - Benchchem. Source: benchchem.com. URL: 2.[1] 4-hydroxybutane-1-sulfonamide (C4H11NO3S) - PubChemLite. Source: uni.lu. URL: 3.[2] Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. Source: nih.gov. URL: 4.[3] Thermodynamic and structural aspects of sulfonamide crystals and solutions - PubMed. Source: nih.gov. URL: 5.[4] Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides - Benchchem. Source: benchchem.com. URL:

      Sources

      Emerging Scaffolds in Medicinal Chemistry: A Technical Guide to 4-Hydroxybutane-1-Sulfonamide Derivatives

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      While aryl sulfonamides have long dominated the landscape of Carbonic Anhydrase (CA) inhibitors and antimicrobial agents, aliphatic sulfonamides represent a highly versatile, yet underexplored, chemical space. 4-hydroxybutane-1-sulfonamide (4-HBS) is a prime example of a bifunctional aliphatic scaffold. Featuring both a terminal hydroxyl group and a primary sulfonamide separated by a flexible four-carbon chain, 4-HBS serves as a critical bioisostere for GABAergic compounds and a direct synthetic precursor to conformationally restricted sultam rings [1].

      This technical whitepaper provides an in-depth analysis of 4-HBS derivatives, detailing the structural rationale behind their use, self-validating synthetic protocols for cyclization, and their pharmacological trajectory toward clinical applications like the anticonvulsant Sulthiame.

      Structural Rationale & Pharmacophore Potential

      The GABA Bioisosterism

      The four-carbon aliphatic backbone of 4-HBS perfectly mimics the carbon chain of

      
      -aminobutyric acid (GABA). By replacing the carboxylic acid with a sulfonamide and the amine with a hydroxyl group, researchers can synthesize derivatives that modulate GABAergic pathways while exhibiting enhanced metabolic stability against transaminases.
      
      The Sultam Cyclization Pathway

      The true synthetic value of 4-HBS lies in its thermodynamic priming for intramolecular cyclization. The distance between the nucleophilic sulfonamide nitrogen and the terminal hydroxyl group is ideal for forming a 6-membered 1,2-thiazinane 1,1-dioxide ring, commonly known as 1,4-butanesultam [2].

      This transition from a flexible open-chain molecule to a conformationally restricted sultam core drastically reduces entropic penalties upon target binding, a fundamental principle in structure-based drug design.

      Pathway A 4-HBS (Open Chain) B Mitsunobu Cyclization A->B C 1,4-Butanesultam (Sultam Core) B->C D N-Arylation Coupling C->D E Sulthiame (CA Inhibitor) D->E

      Fig 1: Synthetic pathway from 4-HBS to the anticonvulsant Sulthiame via a sultam intermediate.

      Quantitative Data & Physicochemical Profiling

      Understanding the physicochemical shift during the derivatization of 4-HBS is critical for predicting pharmacokinetics. The dehydration of 4-HBS into 1,4-butanesultam, and its subsequent N-arylation into Sulthiame, alters the molecule's topological polar surface area (TPSA) and lipophilicity (LogP), optimizing it for blood-brain barrier (BBB) penetration.

      Property4-Hydroxybutane-1-sulfonamide1,4-ButanesultamSulthiame
      CAS Number 1480822-17-037441-50-261-56-3
      Molecular Formula C4H11NO3SC4H9NO2SC10H14N2O4S2
      Monoisotopic Mass 153.04 Da135.03 Da290.04 Da
      Structural State Flexible Open-ChainConformationally RestrictedN-Arylated Sultam
      Primary Utility Synthetic PrecursorCore PharmacophoreCarbonic Anhydrase Inhibitor

      Experimental Workflows & Self-Validating Protocols

      To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality and reaction success.

      Protocol A: Regioselective Intramolecular Cyclization (Mitsunobu Conditions)

      Objective: Convert 4-HBS to 1,4-Butanesultam without forming oligomeric byproducts. Causality: Traditional acid-catalyzed dehydration of aliphatic alcohols often leads to intermolecular etherification (dimerization) or elimination (alkene formation). By utilizing Mitsunobu conditions (Triphenylphosphine and DIAD), the primary alcohol is specifically activated as a superior leaving group, allowing the sulfonamide nitrogen to execute a clean, intramolecular

      
       attack under neutral conditions.
      

      Step-by-Step Methodology:

      • Preparation: Dissolve 4-HBS (1.0 eq) and Triphenylphosphine (

        
        , 1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.
        
      • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. Rationale: Slow addition prevents the thermal degradation of the betaine intermediate.

      • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

      • Self-Validation (LC-MS): Sample the reaction mixture. The protocol is validated when the starting material peak (

        
         154.05) disappears, and a new peak corresponding to the sultam ring (
        
        
        
        136.04) emerges, confirming the exact loss of one water molecule (-18 Da) [1, 2].
      • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield 1,4-butanesultam as a white crystalline solid.

      Protocol B: High-Throughput Screening (HTS) for Carbonic Anhydrase Inhibition

      Objective: Evaluate the binding affinity of synthesized 4-HBS derivatives against CA II. Causality: Measuring direct binding can be slow and resource-intensive. Because CA exhibits esterase activity, p-nitrophenyl acetate (p-NPA) is used as a surrogate substrate. The enzyme cleaves p-NPA into p-nitrophenol, which yields a highly quantifiable colorimetric readout at 400 nm, ideal for 96-well plate HTS.

      Step-by-Step Methodology:

      • Assay Setup: In a 96-well plate, add 10 nM of recombinant human CA II in HEPES buffer (pH 7.4).

      • Compound Incubation: Add the 4-HBS derivative (ranging from 1 nM to 100

        
        M) and incubate for 15 minutes at room temperature to allow equilibrium binding.
        
      • Reaction Initiation: Add 1 mM p-NPA to all wells.

      • Self-Validation (Controls): Include wells with Acetazolamide (100 nM) as a positive control for inhibition, and DMSO vehicle as a negative control. Calculate the Z'-factor; the assay is only validated and actionable if

        
        .
        
      • Readout: Measure absorbance at 400 nm continuously for 10 minutes to determine the initial velocity (

        
        ) and calculate the 
        
        
        
        .

      Workflow step1 1. Library Synthesis (4-HBS Derivatives) step2 2. LC-MS Validation (Mass Shift: -18 Da) step1->step2 step3 3. Enzymatic Assay (p-NPA Cleavage) step2->step3 step4 4. Hit Identification (IC50 < 1 µM) step3->step4 step5 5. X-Ray Crystallography (Target Binding) step4->step5

      Fig 2: Self-validating workflow for the synthesis and screening of 4-HBS derived CA inhibitors.

      Clinical Translation: The Sulthiame Paradigm

      The ultimate validation of the 4-HBS scaffold is its translation into clinically approved therapeutics. Sulthiame (2-(p-Sulfamoylphenyl)-tetrahydro-2H-1,2-thiazine 1,1-dioxide) is a direct structural descendant of the 4-HBS cyclization pathway [3, 4].

      By taking the 1,4-butanesultam core and performing an N-arylation with a p-sulfamoylphenyl group, researchers created a potent anticonvulsant. The sultam ring provides the necessary steric bulk and conformational rigidity to anchor the molecule within the hydrophobic pocket of the Carbonic Anhydrase active site, while the primary aryl sulfonamide coordinates directly with the catalytic zinc ion (

      
      ). This dual-interaction model is the gold standard for designing next-generation antiepileptic drugs utilizing the 4-HBS scaffold.
      

      Conclusion

      4-hydroxybutane-1-sulfonamide is far more than a simple aliphatic chain; it is a highly programmable precursor in medicinal chemistry. By understanding the thermodynamic drivers of its cyclization into 1,4-butanesultam and employing self-validating assays, drug development professionals can leverage this scaffold to discover novel GABAergic modulators and Carbonic Anhydrase inhibitors.

      References

      • PubChemLite: 4-hydroxybutane-1-sulfonamide (C4H11NO3S). Université du Luxembourg. Retrieved from:[Link]

      • Sulthiame - NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). Retrieved from:[Link]

      Toxicology and safety data sheet (SDS) for 4-hydroxybutane-1-sulfonamide

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide serves as an advanced technical resource for researchers and safety officers handling 4-hydroxybutane-1-sulfonamide . Unlike common reagents, this compound occupies a specific niche in medicinal chemistry as a synthesis intermediate. Its safety profile is inextricably linked to its synthetic precursor, 1,4-butane sultone , a potent alkylating agent and known carcinogen.[1]

      This document moves beyond standard SDS boilerplate to explain the causality of hazards, the mechanisms of synthesis-derived risks, and the protocols required for safe handling.

      PART 1: COMPOUND IDENTITY & PHYSICOCHEMICAL PROFILE

      1.1 Substance Identification
      • Chemical Name: 4-hydroxybutane-1-sulfonamide[2]

      • Synonyms: 4-hydroxy-1-butanesulfonamide; 1-Butanesulfonamide, 4-hydroxy-

      • CAS Number: 104595-86-6 (Note: CAS numbers for specific sulfonamide derivatives vary by hydration/salt forms; verify against specific vendor batches).

      • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
        
        
      • Molecular Weight: 153.20 g/mol

      • Structure:

        
        
        
      1.2 Physicochemical Properties (Experimental & Predicted)
      PropertyValue / DescriptionImplications for Safety
      Physical State Viscous oil or low-melting solid (hygroscopic)Difficult to weigh; tends to stick to gloves/spatulas.
      Solubility High (Water, DMSO, Methanol)Rapid dermal absorption if dissolved; easily spreads in aqueous spills.
      Boiling Point >200°C (Predicted)Low volatility; inhalation risk is primarily from aerosols/dust, not vapor.
      Acidity (pKa) ~10.5 (Sulfonamide NH)Weakly acidic; compatible with mild bases.
      Partition Coeff (LogP) -0.9 (Predicted)Hydrophilic; unlikely to bioaccumulate in fat tissue.

      PART 2: CRITICAL HAZARD ASSESSMENT (The Precursor Risk)

      The "Hidden" Hazard: While 4-hydroxybutane-1-sulfonamide itself is predicted to be a mild irritant, it is synthesized via the nucleophilic ring-opening of 1,4-butane sultone .

      • 1,4-Butane Sultone (CAS 1633-83-6) is a Category 1B Carcinogen and a potent alkylating agent.

      • Risk: Commercial batches of the sulfonamide may contain residual sultone (0.1% - 5%) if the ammonolysis reaction was incomplete or purification was insufficient.

      2.1 GHS Classification (Composite Profile)

      Based on read-across data and precursor impurities.

      Hazard ClassCategoryHazard Statement
      Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.
      Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[3]
      Carcinogenicity Cat 2*H351: Suspected of causing cancer (Triggered if sultone impurity >0.1%).
      STOT - Single Exposure Cat 3H335: May cause respiratory irritation.

      Expert Insight: Treat all unverified batches as if they contain carcinogenic impurities until analytical validation (GC-MS or NMR) proves the absence of 1,4-butane sultone.

      PART 3: SYNTHESIS & IMPURITY MECHANISM

      Understanding the synthesis is the only way to validate the safety of the final product. The reaction relies on the high reactivity of the sultone ring to ammonia.

      3.1 Reaction Pathway Diagram

      The following diagram illustrates the synthesis and the potential for residual alkylating agent.

      SynthesisPathway cluster_risk Safety Critical Control Point Sultone 1,4-Butane Sultone (C4H8O3S) [CARCINOGEN] Intermediate Transition State (Nucleophilic Attack) Sultone->Intermediate Ring Strain Impurity Residual Sultone (<0.1% Goal) Sultone->Impurity Incomplete Rxn Ammonia Ammonia (NH3) Ammonia->Intermediate Nucleophile Product 4-Hydroxybutane-1-sulfonamide (C4H11NO3S) [Target] Intermediate->Product Ring Opening

      Caption: Nucleophilic ring-opening synthesis. The red nodes indicate the carcinogenic precursor that must be quantified.

      3.2 Impurity Control Protocol

      To ensure the material is safe for general lab use, perform the following Self-Validating Quality Check :

      • Test: 1H-NMR (DMSO-d6).

      • Target Signal: Look for the sultone ring protons (multiplets around 3.0 - 4.5 ppm distinct from the open chain).

      • Limit: If sultone signals are visible, re-process the material (recrystallization or extended ammonolysis).

      PART 4: HANDLING & EXPOSURE CONTROLS

      4.1 Engineering Controls
      • Primary: Chemical Fume Hood. Do not handle open containers on an open benchtop due to the potential for aerosolization of impurities.

      • Secondary: Designated balance area with static control (if solid) or secondary containment trays (if liquid/oil).

      4.2 Personal Protective Equipment (PPE) Matrix
      PPE TypeSpecificationRationale
      Gloves Double Nitrile (min 0.11mm) or Butyl Rubber Sulfones/Sultones permeate standard latex rapidly. Double gloving provides a breakthrough buffer.
      Eye Protection Chemical Safety GogglesFace shield required if handling >10g of liquid precursor.
      Respiratory N95/P100 (if solid dust) or Half-mask with OV/AG cartridgesProtection against organic vapors and particulate irritants.
      Body Lab coat (buttoned) + Tyvek sleevesPrevents wrist exposure during reaching movements in the hood.

      PART 5: EMERGENCY RESPONSE PROTOCOLS

      5.1 First Aid Measures
      • Eye Contact: Immediate irrigation for 15 minutes . Use an eyewash station. Mechanism: Sulfonamides can crystallize on the cornea; thorough flushing is vital to prevent abrasion.

      • Skin Contact: Wash with soap and water. Do not use ethanol (this may enhance absorption of residual sultones).

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

      5.2 Spill Cleanup (Small Scale < 100g)
      • Evacuate: Clear the immediate area.

      • Neutralize: If the spill is suspected to contain unreacted sultone, treat with a solution of 10% aqueous ammonia or sodium thiosulfate .

        • Chemistry: Thiosulfate is a "soft" nucleophile that rapidly opens the sultone ring, converting the carcinogen into a harmless thiosulfate ester.

      • Absorb: Use vermiculite or spill pads.

      • Disposal: Incineration is the only acceptable disposal method for sulfonamide/sultone waste.

      PART 6: TOXICOLOGICAL DATA SUMMARY

      Note: Direct experimental data for 4-hydroxybutane-1-sulfonamide is limited. Data below reflects a "Read-Across" approach from homologous aliphatic sulfonamides and the sultone precursor.

      EndpointResult (Predicted/Read-Across)Certainty Level
      Acute Oral Toxicity LD50 > 2000 mg/kg (Rat)Moderate (Based on aliphatic sulfonamide analogs)
      Skin Sensitization Low potentialHigh (Aliphatic sulfonamides lack the aromatic amine moiety responsible for "Sulfa" allergies)
      Mutagenicity (Ames) Negative (Pure compound) / Positive (If Impure)Critical: Depends entirely on purity.
      Reproductive Tox No data availableTreat as unknown.

      References

      • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15411, 1,4-Butane sultone. Retrieved from [Link]

      • European Chemicals Agency (ECHA). Substance Information: 1,4-butane sultone - Registration Dossier.[3] Retrieved from [Link]

      • Organic Syntheses. Preparation of Sultones and Sulfonamides. Coll. Vol. 4, p. 529. Retrieved from [Link]

      Sources

      Potential biological activity of 4-hydroxybutane-1-sulfonamide

      Author: BenchChem Technical Support Team. Date: March 2026

      This in-depth technical guide details the biological potential, medicinal chemistry, and synthetic utility of 4-hydroxybutane-1-sulfonamide (CAS: 822-17-0).[1]

      A Zinc-Binding Pharmacophore and Sultam Precursor[1]

      Executive Summary

      4-Hydroxybutane-1-sulfonamide is an aliphatic sulfonamide characterized by a linear four-carbon chain terminated by a primary hydroxyl group and a sulfonamide moiety (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1] While aliphatic sulfonamides generally exhibit lower intrinsic affinity for metalloenzymes compared to their aryl counterparts, this specific scaffold holds significant value in Fragment-Based Drug Discovery (FBDD) .[1]
      

      Its biological relevance is twofold:

      • Direct Activity: It functions as a weak, non-classical Zinc-Binding Group (ZBG) targeting Carbonic Anhydrase (CA) isoforms.[1]

      • Synthetic Utility: It serves as the direct metabolic or synthetic precursor to tetrahydro-2H-1,2-thiazine 1,1-dioxide (a six-membered sultam), a privileged structure in inhibitors of 11

        
        -hydroxysteroid dehydrogenase type 1 (11
        
        
        
        -HSD1)
        and novel antimicrobial agents.[1]
      Pharmacological Mechanism & Biological Activity[1]
      2.1. Carbonic Anhydrase (CA) Inhibition

      The primary biological activity of the terminal sulfonamide group (

      
      ) is the inhibition of Zinc-dependent metalloenzymes, specifically the Carbonic Anhydrase family (EC 4.2.1.1).[1][2][3]
      
      • Mechanism of Action: The deprotonated sulfonamide nitrogen coordinates directly with the

        
         ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
        
      • Structure-Activity Relationship (SAR):

        • pKa Limitation: Aliphatic sulfonamides typically have a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

          
           of ~10.5, which is higher than aryl sulfonamides (~10.0) and significantly higher than the optimal range (7.0–8.0) for CA inhibition.[2][3][4][5][6] This results in a lower fraction of the anionic species required for binding at physiological pH.
          
        • The "Tail" Effect: The 4-hydroxybutyl chain acts as a hydrophilic "tail."[1] In the "Tail Approach" to CA inhibitor design, this moiety extends towards the rim of the active site.[1] The terminal hydroxyl group can form hydrogen bonds with hydrophilic residues (e.g., His64, Asn62 in hCA II) or solvent water networks, potentially conferring isoform selectivity (e.g., hCA II vs. hCA IX) despite the weaker zinc affinity.[1]

      2.2. Precursor to Bioactive Sultams

      The most significant biological potential of 4-hydroxybutane-1-sulfonamide lies in its cyclization to sultams (cyclic sulfonamides).[1] The six-membered sultam (tetrahydro-2H-1,2-thiazine 1,1-dioxide ) is a bioisostere of lactams and has been identified in:

      • 11

        
        -HSD1 Inhibitors:  Used to treat metabolic syndrome by regulating intracellular cortisol levels.[1] The sultam ring provides a rigid scaffold that positions substituents to interact with the hydrophobic pocket of the enzyme.[1]
        
      • Tetracycline Antibiotics: Incorporated as a C7-substituent to overcome resistance mechanisms.[1]

      Visualization of Signaling & Mechanism[1]

      The following diagram illustrates the dual pathway: the direct zinc-binding mode of the linear molecule and its conversion to the bioactive sultam scaffold.[1]

      BiologicalActivity Substrate 4-Hydroxybutane-1-sulfonamide (Linear Scaffold) Zn_Site Carbonic Anhydrase Active Site (Zn2+ Coordination) Substrate->Zn_Site Direct Interaction (Zinc Binding Group) Activation Activation (Mesylation/Halogenation) Substrate->Activation Synthetic Modification Inhibition Reversible Inhibition (Ki ~ µM - mM range) Zn_Site->Inhibition Displaces H2O Cyclization Intramolecular Cyclization (Base-mediated) Activation->Cyclization Sultam Tetrahydro-2H-1,2-thiazine 1,1-dioxide (Bioactive Sultam) Cyclization->Sultam Ring Closure Targets Therapeutic Targets: 1. 11β-HSD1 (Metabolic Syndrome) 2. Calpain Inhibition 3. Antibiotic Potentiation Sultam->Targets Scaffold Utilization

      Caption: Figure 1. Dual pharmacological profile showing direct enzyme inhibition (red path) and synthetic conversion to high-value sultam scaffolds (green path).[1]

      Experimental Protocol: Synthesis & Cyclization

      To validate the biological utility, the linear sulfonamide is often cyclized. Below is a standard protocol for converting the 4-hydroxy precursor into the cyclic sultam.

      Objective: Synthesis of tetrahydro-2H-1,2-thiazine 1,1-dioxide.

      Phase 1: Activation of the Hydroxyl Group

      The hydroxyl group is a poor leaving group and must be converted to a mesylate or halide.

      • Reagents: 4-hydroxybutane-1-sulfonamide (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).[1]

      • Procedure:

        • Dissolve 4-hydroxybutane-1-sulfonamide in anhydrous DCM under

          
           atmosphere.
          
        • Cool to 0°C. Add TEA dropwise.

        • Add MsCl slowly to maintain temperature < 5°C.

        • Stir for 2 hours at RT. Monitor by TLC (formation of sulfonate ester).[1]

        • Note: The sulfonamide nitrogen is not nucleophilic enough to cyclize spontaneously under acidic/neutral conditions.

      Phase 2: Intramolecular Cyclization[1]
      • Reagents: Crude mesylate (from Phase 1), Potassium Carbonate (

        
        , 3.0 eq) or DBU (1.5 eq), Acetonitrile (ACN).[1]
        
      • Procedure:

        • Dissolve the crude mesylate in ACN.

        • Add

          
           and heat to reflux (80°C) for 6–12 hours.
          
        • Mechanism: The base deprotonates the sulfonamide nitrogen (

          
          ), generating a nucleophilic anion which attacks the C4-mesylate, closing the 6-membered ring.[1]
          
        • Workup: Filter solids, concentrate filtrate, and purify via flash column chromatography (Ethyl Acetate/Hexane).

      Phase 3: Validation (QC)[1]
      • 1H NMR (DMSO-d6): Look for the disappearance of the O-H singlet and the shift of the C4 protons.[1]

      • LC-MS: Confirm mass of cyclized product (

        
        ).
        
      Physicochemical Data Summary

      The following table summarizes the key properties relevant to drug development.

      PropertyValue / DescriptionRelevance to Drug Design
      Molecular Formula
      
      
      Low MW fragment (< 200 Da).[1]
      Molecular Weight 153.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
      LogP (Predicted) -1.2 to -0.8Highly hydrophilic; improves solubility of lipophilic drugs.[1]
      H-Bond Donors 2 (
      
      
      ,
      
      
      )
      High capacity for solvent interaction.[1]
      H-Bond Acceptors 3 (
      
      
      ,
      
      
      )
      Critical for active site binding.[1]
      pKa (Sulfonamide) ~10.5Weak acid; requires electron-withdrawing modulation for high potency.[1]
      Topological Polar Surface Area ~80 ŲGood membrane permeability relative to MW.
      References
      • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

      • Winum, J. Y., et al. (2006).[1] Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating thioureido-sulfanilyl scaffolds.[1] Bioorganic & Medicinal Chemistry, 14(19), 6768-6772.[1] Link

      • Scott, J. S., et al. (2012).[1] Discovery of a potent, selective, and orally bioavailable 11β-hydroxysteroid dehydrogenase type 1 inhibitor. Journal of Medicinal Chemistry, 55(11), 5361-5374.[1] Link[1]

      • Doss, S. H., et al. (2000).[1][7] Synthesis of Sultam Derivatives with Expected Biological Activity. Molecules, 5, 816-825.[1][7] Link[1]

      • BLD Pharm. (2024). Product Analysis: 4-Hydroxybutane-1-sulfonamide (CAS 822-17-0).[1] Link

      Sources

      History and discovery of hydroxy-sulfonamide synthesis intermediates

      Author: BenchChem Technical Support Team. Date: March 2026

      From Prontosil to Protease Inhibitors: A Century of Pharmacophore Evolution

      Executive Summary

      This technical guide analyzes the discovery, synthesis, and application of hydroxy-sulfonamide intermediates , specifically focusing on the

      
      -hydroxy sulfonamide  scaffold. While sulfonamides began as simple antibacterials, the incorporation of a hydroxyl group in specific stereochemical proximity to the sulfonamide nitrogen created a privileged structure: the Hydroxyethylamine (HEA) isostere . This scaffold is the structural engine behind modern aspartyl protease inhibitors (e.g., Darunavir, Amprenavir) and acts as a non-cleavable transition-state mimetic.
      

      Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

      Historical Genesis: The Pharmacophore Evolution

      The trajectory of sulfonamide chemistry is defined by a shift from serendipitous dye discovery to rational transition-state design.

      The Three Epochs of Discovery
      • The Antibacterial Era (1930s): Gerhard Domagk discovers Prontosil, a prodrug metabolized to sulfanilamide.[1] The mechanism involved competitive inhibition of dihydropteroate synthase (DHPS).[2] The sulfonamide group (

        
        ) was the sole pharmacophore.
        
      • The Enzyme Modulation Era (1950s-1980s): Discovery that sulfonamides inhibit Carbonic Anhydrase (CA). Introduction of hydrophilic groups (often hydroxyls) improved solubility and binding specificity (e.g., Dorzolamide).

      • The Transition-State Era (1990s-Present): The development of HIV protease inhibitors necessitated a scaffold that mimicked the tetrahedral intermediate of peptide bond hydrolysis. The (R)-hydroxyethylamino sulfonamide emerged as the gold standard, replacing the scissile amide bond with a stable secondary alcohol.

      Visualization: The Evolutionary Pathway

      The following diagram illustrates the structural evolution from simple antibacterials to complex chiral isosteres.

      PharmacophoreEvolution Prontosil Prontosil (1932) Pro-drug Dye Sulfanilamide Sulfanilamide DHPS Inhibitor Prontosil->Sulfanilamide Metabolic Reduction CA_Inhibitors CA Inhibitors (Dorzolamide) Intro of Chiral Centers Sulfanilamide->CA_Inhibitors Derivatization HEA_Isostere Hydroxyethylamine Isostere (Amprenavir/Darunavir) CA_Inhibitors->HEA_Isostere Stereochemical Complexity TransitionState Tetrahedral Transition State (Peptide Hydrolysis) TransitionState->HEA_Isostere Rational Design (Mimicry)

      Figure 1: Structural evolution from planar sulfonamides to chiral hydroxy-sulfonamide transition-state mimetics.

      Core Technical Deep Dive: The Hydroxyethylamine (HEA) Isostere

      The critical intermediate in this class is not merely a sulfonamide but a chiral amino-alcohol sulfonamide .

      Mechanism of Action

      Aspartyl proteases (like HIV-1 protease) cleave peptide bonds via a water molecule activated by two aspartic acid residues. This forms a high-energy tetrahedral intermediate .

      • The Mimic: The HEA scaffold places a secondary hydroxyl group (

        
         ) exactly where the unstable gem-diol of the transition state would be.
        
      • The Anchor: The sulfonamide group provides hydrogen bonding to the enzyme backbone (often via a structural water molecule, as seen in Darunavir binding) and positions the hydrophobic side chains (

        
         ligands).
        

      Strategic Synthesis & Protocols

      The synthesis of these intermediates hinges on the regioselective ring opening of chiral epoxides . The following protocol details the synthesis of the Darunavir intermediate, a benchmark for this chemistry.

      Comparative Methodology: Epoxide Ring Opening

      Regiocontrol is the primary failure mode. Nucleophilic attack can occur at

      
       or 
      
      
      
      .
      MethodReagent SystemRegioselectivity (
      
      
      )
      YieldNotes
      Thermal (Classical) Amine, i-PrOH,
      
      
      ~85:1570-80%High temp leads to racemization risks; requires chromatography.
      Lewis Acid Mediated
      
      
      >95:585-90%Excellent control; stoichiometric metal waste.
      Tungsten Catalyzed
      
      
      or
      
      
      >99:192-95%Modern Standard. Catalytic, highly regioselective for
      
      
      .
      Silica-Sulfonic Acid SBSSA (Solvent-free)>90:1085-92%Green chemistry approach; heterogeneous catalyst.
      Detailed Protocol: Synthesis of (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane Derivative

      This workflow describes the creation of the key intermediate for Darunavir (Prezista).

      Prerequisites:

      • Starting Material: (2S,3S)-1,2-epoxy-3-(N-protected-amino)-4-phenylbutane.

      • Reagents: Isobutylamine, Sulfonyl Chloride derivative.[3]

      Step 1: Regioselective Epoxide Opening (The "Ghosh" Modification)
      • Setup: Charge a reaction vessel with the chiral epoxide (1.0 equiv) and isopropanol (concentration 0.5 M).

      • Reagent Addition: Add isobutylamine (5.0 equiv). The excess is crucial to prevent the product (a secondary amine) from reacting with remaining epoxide (polymerization/oligomerization).

      • Reaction: Heat to

        
         for 6–12 hours.
        
        • Self-Validating Checkpoint: Monitor by TLC (SiO2, 5% MeOH/DCM). The epoxide starting material (

          
          ) should disappear, replaced by the more polar amino-alcohol (
          
          
          
          ).
      • Workup: Concentrate under reduced pressure to remove excess isobutylamine. This is critical; residual amine will compete in Step 2.

      Step 2: Chemoselective Sulfonylation
      • Solvent Switch: Redissolve the crude amino-alcohol in DCM or Ethyl Acetate.

      • Base: Add saturated aqueous

        
         (Schotten-Baumann conditions) or Triethylamine (anhydrous conditions).
        
        • Expert Insight: Biphasic conditions (

          
          ) are preferred to suppress O-sulfonylation of the free hydroxyl group. The aqueous phase scavenges the HCl byproduct immediately.
          
      • Addition: Add p-nitrobenzenesulfonyl chloride (1.05 equiv) at

        
        . Warm to RT over 2 hours.
        
      • Validation:

        • NMR: The proton attached to the chiral carbon bearing the hydroxyl group will shift slightly downfield.

        • Mass Spec: Look for the molecular ion

          
          . If 
          
          
          
          is observed, O-sulfonylation (bis-sulfonylation) has occurred (reaction temperature was likely too high).
      Visualization: The Synthetic Workflow

      SynthesisWorkflow Epoxide Chiral Epoxide (Phenylalanine derived) RingOpening Step 1: Ring Opening (Regiocontrol Critical) Target: C3 Attack Epoxide->RingOpening Amine Isobutylamine (Nucleophile) Amine->RingOpening AminoAlcohol Secondary Amino-Alcohol Intermediate RingOpening->AminoAlcohol Validation1 Checkpoint 1: TLC/NMR (Confirm C3 Regioisomer) RingOpening->Validation1 Coupling Step 2: Sulfonylation (Schotten-Baumann Conditions) AminoAlcohol->Coupling SulfonylCl Sulfonyl Chloride (Electrophile) SulfonylCl->Coupling FinalProduct Hydroxy-Sulfonamide Isostere (Darunavir Core) Coupling->FinalProduct Validation2 Checkpoint 2: Mass Spec (Check for Bis-sulfonylation) Coupling->Validation2

      Figure 2: Step-by-step synthetic workflow with integrated validation checkpoints.

      Advanced Stereocontrol & Troubleshooting

      The biological activity of hydroxy-sulfonamides is strictly governed by stereochemistry. For HIV protease inhibitors, the (S)-OH configuration is essential.

      Common Pitfalls
      • Racemization during Epoxide Formation: If using

        
        -chloro ketones as precursors, ensure the reduction step is enantioselective.
        
      • Payne Rearrangement: Under basic conditions, the epoxide can migrate, leading to the wrong regioisomer upon opening. Mitigation: Use weak bases or Lewis acid catalysis (Titanium or Tungsten) to accelerate the opening relative to the rearrangement.

      • Bis-Sulfonylation: The hydroxyl group is nucleophilic. If the reaction pH > 10 or temperature >

        
        , the sulfonyl chloride will attack the alcohol. Mitigation: Maintain 
        
        
        
        during addition; use stoichiometric base.

      References

      • Ghosh, A. K., et al. (1998).[3][4] "Potent HIV protease inhibitors incorporating high-affinity P2-ligands and (R)-(hydroxyethylamino)sulfonamide isostere."[3][4][5][6] Bioorganic & Medicinal Chemistry Letters.

      • Domagk, G. (1935).[1] "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen" (The Discovery of Prontosil). Deutsche Medizinische Wochenschrift.

      • Wang, C., et al. (2014).[7] "Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides." Journal of the American Chemical Society.

      • Tajbakhsh, M., et al. (2012).[8] "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid." Journal of the Mexican Chemical Society.[9]

      • Tibotec Pharmaceuticals. (2012). "Process for the preparation of darunavir and darunavir intermediates." European Patent Office.

      Sources

      Methodological & Application

      Precision Synthesis of 4-Hydroxybutane-1-Sulfonamide from 1,4-Butane Sultone

      Author: BenchChem Technical Support Team. Date: March 2026

      Application Note: AN-SYN-2026-BS

      Executive Summary

      This Application Note details the synthetic protocol for 4-hydroxybutane-1-sulfonamide (CAS 13438-65-8) starting from 1,4-butane sultone .

      Critical Technical Insight: A common misconception is that direct aminolysis of 1,4-butane sultone with ammonia yields the target sulfonamide.[1] In reality, the direct reaction of sultones with amines is driven by nucleophilic attack at the

      
      -carbon (alkyl cleavage), resulting in 4-aminobutane-1-sulfonic acid  (a homotaurine analogue).[1]
      

      To successfully synthesize the sulfonamide (formation of the S-N bond), the synthesis must proceed through a ring-opening hydrolysis , followed by alcohol protection , sulfonyl chloride activation , and finally amination .[1] This guide provides a validated, high-fidelity workflow to ensure regiochemical accuracy.

      Safety & Handling (Critical)

      Compound of Concern: 1,4-Butane Sultone (CAS 1633-83-6)[2]

      • Hazard Class: Carcinogen (Category 1B), Acute Toxin.[1]

      • Mechanism: Potent alkylating agent.[3] Readily alkylates DNA guanine residues.

      • Engineering Controls: All operations involving the neat sultone must be performed in a certified chemical fume hood. Double-gloving (Nitrile over Laminate) is mandatory.

      • Quenching: Residual sultone glassware should be soaked in 10% aqueous NaOH for 24 hours to hydrolyze the active ring before cleaning.

      Mechanistic Analysis & Pathway Design

      The synthesis is designed to circumvent the thermodynamic preference for C-O cleavage during direct aminolysis.

      The "Trap": Direct Aminolysis (Incorrect Route)
      
      
      
      The "Solution": Activation-Amination (Correct Route)

      To form the sulfonamide, we must activate the sulfur center as a sulfonyl chloride.[1] However, the free alcohol formed from ring opening is incompatible with chlorinating agents (like PCl

      
       or SOCl
      
      
      
      ), as it would convert to an alkyl chloride.[1] Therefore, an Acetate Protection Strategy is employed.[1]

      ReactionPathway Sultone 1,4-Butane Sultone (Starting Material) Direct Direct NH3 (Avoid) Sultone->Direct Step1 1. Hydrolysis (NaOH) 2. Acetylation (Ac2O) Sultone->Step1 WrongProd 4-Aminobutane-1-sulfonic acid (Homotaurine) Direct->WrongProd C-O Cleavage Intermediate1 Na 4-acetoxybutanesulfonate Step1->Intermediate1 Step2 3. Chlorination (SOCl2/DMF) Intermediate1->Step2 Intermediate2 4-Acetoxybutane- 1-sulfonyl chloride Step2->Intermediate2 Step3 4. Amination (NH3) Intermediate2->Step3 Intermediate3 4-Acetoxybutane- 1-sulfonamide Step3->Intermediate3 Step4 5. Deprotection (K2CO3) Intermediate3->Step4 Final 4-Hydroxybutane- 1-sulfonamide (Target) Step4->Final

      Figure 1: Divergent reaction pathways. The upper dashed path represents the common regiochemical error. The lower solid path represents the validated protocol.[1]

      Experimental Protocol

      Phase 1: Ring Opening and Protection

      Objective: Convert the sultone to a stable, protected sulfonate salt.[1]

      • Hydrolysis:

        • Dissolve 1,4-Butane sultone (13.6 g, 100 mmol) in H

          
          O  (50 mL).
          
        • Add NaOH (4.4 g, 110 mmol) slowly.

        • Reflux for 2 hours. The solution should become homogeneous.

        • Checkpoint: TLC (MeOH/DCM) should show disappearance of the sultone.

        • Evaporate to dryness to obtain crude Sodium 4-hydroxybutanesulfonate.

      • Acetylation:

        • Resuspend the crude salt in Glacial Acetic Acid (40 mL).

        • Add Acetic Anhydride (15 mL, 150 mmol) and a catalytic amount of DMAP (50 mg).

        • Heat to 80°C for 4 hours.

        • Cool and concentrate under reduced pressure to remove excess acetic acid/anhydride.

        • Triturate the residue with Diethyl Ether to remove organic impurities. Filter the white solid (Sodium 4-acetoxybutanesulfonate).

      Phase 2: Activation (Chlorination)

      Objective: Generate the reactive sulfonyl chloride. Note: Sulfonyl chlorides are moisture sensitive.

      • Setup: Place the dried Sodium 4-acetoxybutanesulfonate (from Phase 1) in a dry round-bottom flask under Argon.

      • Reagent Addition: Add Thionyl Chloride (SOCl

        
        )  (30 mL, excess) and DMF  (0.5 mL, catalyst).
        
      • Reaction: Reflux gently for 3 hours. Gas evolution (SO

        
        ) will occur.
        
      • Workup:

        • Evaporate excess SOCl

          
           under vacuum (use a base trap).
          
        • Dissolve the residue in dry DCM (50 mL).

        • Filter off the inorganic salts (NaCl).[4]

        • Concentrate the filtrate to yield 4-acetoxybutane-1-sulfonyl chloride as a yellow oil. Proceed immediately to Phase 3.

      Phase 3: Amination and Deprotection

      Objective: Form the sulfonamide bond and restore the hydroxyl group.

      • Amination:

        • Dissolve the sulfonyl chloride in THF (50 mL) and cool to 0°C.

        • Sparge with Ammonia gas (NH

          
          )  for 30 minutes OR add 0.5M Ammonia in Dioxane  (excess, 3 equiv).
          
        • Stir at room temperature for 2 hours.

        • Filter the ammonium chloride precipitate.

        • Concentrate the filtrate to yield the intermediate 4-acetoxybutane-1-sulfonamide.

      • Deprotection:

        • Dissolve the intermediate in MeOH (30 mL) and H

          
          O  (10 mL).
          
        • Add K

          
          CO
          
          
          
          (2 equiv).
        • Stir at room temperature for 4 hours (hydrolysis of acetate is faster than sulfonamide).

        • Neutralization: Adjust pH to 7 with dilute HCl.

        • Purification: Evaporate solvents. Extract the residue with warm Ethyl Acetate or Acetone (the product is polar).

        • Recrystallize from EtOH/Ether if necessary.

      Process Control & Characterization[1][5]

      ParameterSpecificationMethod
      Appearance White crystalline solidVisual
      Melting Point 98 - 102 °C (Lit.)Capillary MP
      ¹H-NMR (DMSO-d₆)
      
      
      1.4-1.6 (m, 4H, CH
      
      
      -CH
      
      
      ), 2.9 (t, 2H, CH
      
      
      -SO
      
      
      ), 3.4 (t, 2H, CH
      
      
      -OH), 4.5 (br s, 1H, OH), 6.7 (s, 2H, NH
      
      
      )
      400 MHz NMR
      MS (ESI) [M+H]⁺ = 154.05LC-MS
      Troubleshooting Guide
      • Low Yield in Phase 2: Ensure the sodium sulfonate salt is completely dry before adding SOCl

        
        . Residual water destroys the reagent.
        
      • Impurity (Chlorobutane): If the temperature in Phase 2 is too high (>100°C), the acetate may be displaced by chloride.[1] Keep reflux gentle.

      • Product is an Oil: The final product is hygroscopic. Dry thoroughly under high vacuum over P

        
        O
        
        
        
        .

      References

      • General Sultone Reactivity: Roberts, D. W., & Williams, D. L. (1987).[1] "The chemistry of sultones. Part 1. Friedel–Crafts reactions."[1] Tetrahedron, 43(5), 1027-1062.[1] (Establishes alkylating nature of sultones vs acylating).

      • Sultone Preparation: Helberger, J. H., et al. (1954).[1] "1,4-Butane Sultone."[1][2][4][5][6][7] Organic Syntheses, Coll.[1] Vol. 4, p.529.[1] Link

      • Sulfonamide Synthesis: "Preparation of Sulfonamides from Sulfonic Acid Salts.
      • Safety Data: National Toxicology Program (NTP). "Report on Carcinogens: 1,4-Butane Sultone." Link

      • Product Characterization: PubChem Compound Summary for CID 21436386, 4-Hydroxybutane-1-sulfonamide. Link

      Sources

      Application Note: Protocol for the Preparation of 4-Hydroxybutane-1-sulfonamide

      Author: BenchChem Technical Support Team. Date: March 2026

      
      Molecular Weight:  153.20  g/mol 
      

      Executive Summary & Strategic Analysis

      Scope and Application

      4-Hydroxybutane-1-sulfonamide is a critical bifunctional intermediate in medicinal chemistry. It serves as a "linker" scaffold in the development of carbonic anhydrase inhibitors (CAIs) and as a polar appendage in drug discovery to modulate solubility and lipophilicity (

      
      ). Its structure contains a primary sulfonamide (zinc-binding group/hydrogen bond donor) and a primary alcohol (handle for further functionalization).
      
      Retrosynthetic Logic and Route Selection

      A common misconception in the synthesis of hydroxy-sulfonamides is the direct ammonolysis of sultones. While 1,4-butane sultone is the logical precursor, its direct reaction with ammonia yields 4-aminobutane-1-sulfonic acid (a zwitterion), not the sulfonamide. The nucleophilic amine attacks the alkyl carbon, not the sulfur atom.

      To successfully synthesize the sulfonamide, the sulfonyl group must be activated as a sulfonyl chloride. However, the free alcohol is incompatible with standard chlorinating agents (e.g.,

      
      , 
      
      
      
      ), leading to chlorination of the alkyl chain. Therefore, a Protection-Activation-Amination-Deprotection (PAAD) strategy is required.

      Selected Route:

      • Hydrolysis: Opening 1,4-butane sultone to the sulfonate salt.

      • Protection: Acetylation of the alcohol to prevent side reactions.

      • Activation: Conversion to the sulfonyl chloride.

      • Amination: Formation of the sulfonamide bond.

      • Deprotection: Mild hydrolysis to restore the alcohol.

      Reaction Scheme & Mechanism

      The following diagram illustrates the chemical pathway, highlighting the critical intermediate states and the divergence from the "direct ammonolysis" trap.

      G Sultone 1,4-Butane Sultone (Starting Material) Zwitterion 4-Aminobutane-1-sulfonic acid (Undesired Zwitterion) Sultone->Zwitterion Direct NH3 (Avoid) Sulfonate Na 4-hydroxybutanesulfonate Sultone->Sulfonate NaOH, H2O Hydrolysis Protected Na 4-acetoxybutanesulfonate Sulfonate->Protected Ac2O, 100°C Protection SulfonylCl 4-Acetoxybutanesulfonyl Chloride Protected->SulfonylCl SOCl2, DMF(cat) Activation Sulfonamide_Ac 4-Acetoxybutane- 1-sulfonamide SulfonylCl->Sulfonamide_Ac NH3 (g) or (aq) Amination Product 4-Hydroxybutane- 1-sulfonamide Sulfonamide_Ac->Product K2CO3, MeOH Deprotection

      Figure 1: Synthetic pathway comparing the successful PAAD route (solid lines) vs. the failed direct ammonolysis route (red dashed line).

      Detailed Experimental Protocol

      Materials & Reagents
      ReagentCAS No.Equiv.[1]RoleSafety Note
      1,4-Butane Sultone 1633-83-61.0PrecursorCarcinogen (Category 1B) . Handle in hood.
      Sodium Hydroxide1310-73-21.05Hydrolysis BaseCorrosive.
      Acetic Anhydride108-24-72.5Protecting GroupLachrymator.
      Thionyl Chloride7719-09-73.0Chlorinating AgentToxic fumes (
      
      
      ,
      
      
      ).
      Ammonia (28% aq)7664-41-75.0AminationCorrosive, volatile.
      Methanol67-56-1SolventSolventFlammable.
      Step-by-Step Methodology
      Step 1: Hydrolysis and Protection

      Rationale: We must convert the cyclic sultone into a linear, protected sulfonate salt suitable for chlorination.

      • Hydrolysis: In a 500 mL round-bottom flask (RBF), dissolve 1,4-butane sultone (13.6 g, 100 mmol) in water (50 mL). Slowly add NaOH (4.2 g, 105 mmol) dissolved in water (20 mL).

      • Reaction: Reflux the mixture for 1 hour until a clear, homogeneous solution of sodium 4-hydroxybutanesulfonate is obtained.

      • Drying: Concentrate the solution to dryness under reduced pressure (Rotavap). Co-evaporate with toluene (2 x 50 mL) to remove trace water. The solid must be bone-dry.

      • Protection: Suspend the dry sulfonate salt in Acetic Anhydride (25 mL, ~250 mmol). Heat to reflux (140°C) for 2 hours.

      • Workup: Cool to room temperature. The sodium salt of the acetylated product may precipitate. Dilute with diethyl ether (100 mL) to fully precipitate the salt. Filter the white solid (Sodium 4-acetoxybutanesulfonate). Wash with ether. Dry in a vacuum oven.

        • Yield Target: >90%[2][3]

      Step 2: Activation (Sulfonyl Chloride Formation)

      Rationale: Sulfonic acid salts are inert to ammonia. We must convert the salt to the electrophilic sulfonyl chloride.

      • Setup: Place the dry Sodium 4-acetoxybutanesulfonate (21.8 g, 100 mmol) in a dry 250 mL RBF equipped with a condenser and drying tube (

        
        ).
        
      • Chlorination: Add Thionyl Chloride (

        
        ) (22 mL, 300 mmol) and a catalytic amount of dry DMF (0.5 mL).
        
      • Reaction: Heat to reflux (75°C) for 3-4 hours. Evolution of

        
         and 
        
        
        
        gas will be observed (scrub gases through NaOH trap).
      • Isolation: Cool the mixture. Dilute with Dichloromethane (DCM, 100 mL). Filter off the inorganic salts (NaCl).

      • Concentration: Evaporate the DCM and excess thionyl chloride under reduced pressure.

        • Intermediate:4-Acetoxybutanesulfonyl chloride (Yellowish oil). Use immediately in the next step.

      Step 3: Amination

      Rationale: Nucleophilic attack of ammonia on the sulfur center displaces the chloride.

      • Preparation: Dissolve the crude sulfonyl chloride in dry THF (100 mL). Cool to 0°C in an ice bath.

      • Addition: Slowly add Ammonium Hydroxide (28%) (35 mL, ~500 mmol) or bubble anhydrous

        
         gas through the solution for 30 minutes. Maintain temperature <10°C to prevent hydrolysis of the acetate ester (though some hydrolysis is acceptable as it is the final goal).
        
      • Reaction: Stir at room temperature for 2 hours.

      • Workup: Concentrate the solvent to remove THF and excess ammonia. Extract the residue with Ethyl Acetate (3 x 50 mL).

      • Wash: Wash combined organics with brine, dry over

        
        , and concentrate.
        
        • Intermediate:4-Acetoxybutane-1-sulfonamide (White/off-white solid).

      Step 4: Deprotection & Purification

      Rationale: Removal of the acetate group under mild conditions to avoid sultam formation.

      • Hydrolysis: Dissolve the acetoxy-sulfonamide in Methanol (50 mL). Add Potassium Carbonate (

        
        ) (1.0 equiv) or catalytic Sodium Methoxide (
        
        
        
        ).
      • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (Acetate spot disappears).

      • Neutralization: Neutralize with dilute HCl to pH 7.

      • Purification: Concentrate to dryness. Extract the product with warm Acetone or Ethanol (leaving inorganic salts behind). Filter and concentrate.

      • Recrystallization: Recrystallize from Ethanol/Ether or DCM/Hexane if necessary.

      Analytical Characterization

      TechniqueExpected DataInterpretation
      
      
      NMR
      (DMSO-
      
      
      )
      
      
      4.45 (t, 1H, -OH)
      Hydroxyl proton (disappears with
      
      
      ).
      
      
      3.38 (q, 2H,
      
      
      -O)
      Methylene adjacent to alcohol.
      
      
      2.95 (t, 2H,
      
      
      -S)
      Methylene adjacent to sulfonamide.
      
      
      6.70 (s, 2H,
      
      
      )
      Sulfonamide protons (broad).
      
      
      1.5-1.8 (m, 4H, alkyl)
      Central alkyl chain protons.
      MS (ESI)
      
      
      154.1
      
      
      Consistent with MW 153.20.
      IR 3200-3400
      
      
      Broad -OH and -NH stretching.
      1320, 1150
      
      
      Sulfonamide
      
      
      asymmetric/symmetric stretch.

      Troubleshooting & Critical Control Points

      The "Sultam" Risk
      • Issue: 4-Hydroxybutane-1-sulfonamide can cyclize to form Tetrahydro-2H-1,2-thiazine 1,1-dioxide (Butane Sultam) under acidic conditions or high heat.

      • Mitigation: Keep the deprotection step basic (pH 8-10) and temperature low (<40°C). Avoid strong acid workups.[4]

      • Detection: Sultam shows no -OH signal in NMR and a distinct shift in the

        
        -N protons.
        
      Moisture Control
      • Issue: Thionyl chloride reacts violently with water.

      • Control: Ensure the sodium sulfonate salt from Step 1 is completely anhydrous (toluene azeotrope is critical) before adding

        
        .
        
      Safety: Sultone Handling
      • Hazard: 1,4-Butane sultone is an alkylating agent.

      • Protocol: Quench all glassware and waste from Step 1 with dilute NaOH/Ammonia solution to destroy residual sultone before removal from the fume hood.

      References

      • Helberger, J. H., & Lantermann, H. (1956). Synthesis of sultones and sulfonates. Justus Liebigs Annalen der Chemie, 586, 147. (Foundational chemistry for sultone ring opening).
      • Organic Syntheses. (1961). 4-Hydroxy-1-butanesulfonic acid sultone.[5] Org. Synth. 1961, 41, 49. Link (Describes the precursor synthesis and properties).

      • PubChem Compound Summary. (2023). 1,4-Butane sultone (CAS 1633-83-6). National Center for Biotechnology Information. Link (Safety and reactivity data).

      • Davies, T. Q., et al. (2020).[6] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters, 22(23), 9495-9499. Link (Alternative modern routes for sulfonamides).

      • ChemicalBook. (2023). 4-Hydroxybutane-1-sulfonamide Properties. Link (Physical properties verification).

      Sources

      Application Note: 4-Hydroxybutane-1-sulfonamide as a Versatile Pharmaceutical Building Block

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction to the Scaffold

      In modern drug discovery, the strategic use of bifunctional building blocks is essential for the rapid assembly of complex, metabolically stable active pharmaceutical ingredients (APIs). 4-Hydroxybutane-1-sulfonamide (Molecular Formula: C₄H₁₁NO₃S, Monoisotopic Mass: 153.04596 Da)[1] is a highly versatile aliphatic precursor. It features a primary hydroxyl group and a primary sulfonamide moiety separated by a flexible four-carbon linker.

      This specific chain length is thermodynamically ideal for intramolecular cyclization, yielding 1,4-butanesultam (tetrahydro-2H-1,2-thiazine 1,1-dioxide)[2][3]. Sultams are cyclic sulfonamides that serve as conformationally restricted bioisosteres for lactams and cyclic amines. They exhibit superior metabolic stability against enzymatic hydrolysis and possess unique hydrogen-bonding profiles that can significantly improve an API's target affinity and aqueous solubility[4].

      Mechanistic Insights & Causality (E-E-A-T)

      The transformation of 4-hydroxybutane-1-sulfonamide into a functionalized sultam relies on the differential reactivity of its two termini. The primary alcohol is a poor leaving group and must be activated. The primary sulfonamide is a weak nucleophile but possesses a relatively acidic proton (pKa ~10), allowing it to be easily deprotonated under mild conditions.

      Two primary mechanistic pathways are employed to drive the intramolecular C-N bond formation:

      • The Mitsunobu Approach: This one-pot method utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). The PPh₃/DIAD betaine complex selectively activates the hydroxyl group into an excellent oxyphosphonium leaving group. Concurrently, the reduced hydrazine byproduct acts as a mild base to deprotonate the sulfonamide, facilitating a stereospecific, intramolecular S_N2 displacement[4][5].

      • The Mesylation/Base Approach: A two-step sequence where the alcohol is first converted to a methanesulfonate (mesylate) ester using methanesulfonyl chloride (MsCl). A subsequent base-promoted step (using K₂CO₃ in a polar aprotic solvent like DMF) strips the proton from the sulfonamide, driving the S_N2 ring closure. DMF is chosen specifically because it solvates the potassium cation, leaving the carbonate anion "naked" and highly basic.

      Workflow A 4-Hydroxybutane- 1-sulfonamide (Starting Material) B 1,4-Butanesultam (Scaffold) A->B Intramolecular Cyclization C N-Alkylated Sultam (API Candidate) B->C N-Alkylation (R-X, Base)

      Workflow from 4-hydroxybutane-1-sulfonamide to N-alkylated API candidates.

      Quantitative Method Comparison

      Selecting the right cyclization method depends on the scale of synthesis and the tolerance for specific byproducts (e.g., triphenylphosphine oxide in the Mitsunobu reaction).

      Cyclization MethodAvg. Yield (%)Reaction Time (h)Atom EconomyPurification DifficultyScalability
      Mitsunobu (One-Pot) 85 - 92%4 - 6LowHigh (Ph₃P=O removal)Best for Discovery (<10g)
      Mesylation / Base 75 - 82%12 - 18ModerateLow (Aqueous workup)Best for Process (>100g)

      Experimental Protocols (Self-Validating Systems)

      Protocol A: One-Pot Intramolecular Mitsunobu Cyclization

      Objective: Rapid synthesis of 1,4-butanesultam for library generation.

      Materials:

      • 4-Hydroxybutane-1-sulfonamide (1.0 equiv, 10 mmol, 1.53 g)

      • Triphenylphosphine (PPh₃) (1.2 equiv, 12 mmol, 3.15 g)

      • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol, 2.36 mL)

      • Anhydrous Tetrahydrofuran (THF) (50 mL)

      Step-by-Step Methodology:

      • System Purge: Flame-dry a 100 mL round-bottom flask. Flush with inert Argon gas to prevent moisture from quenching the betaine intermediate.

      • Reagent Solvation: Dissolve 4-hydroxybutane-1-sulfonamide and PPh₃ in 50 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.

      • Activation (Causality): Add DIAD dropwise over 15 minutes. Why dropwise? DIAD addition is exothermic; controlling the rate prevents thermal degradation of the highly reactive betaine complex.

      • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

      • In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the starting material ([M+H]⁺ m/z 154.05)[6] and the appearance of 1,4-butanesultam (MW 135.19)[7].

      • Workup & Purification: Concentrate the THF under reduced pressure. To precipitate the bulk of the triphenylphosphine oxide (Ph₃P=O) byproduct, triturate the crude residue with cold diethyl ether (3 x 20 mL) and filter. Purify the filtrate via silica gel flash chromatography (Eluent: Hexanes/EtOAc 1:1) to yield the pure sultam.

      Mechanism N1 1. Betaine Formation PPh3 + DIAD react at 0°C N2 2. Hydroxyl Activation -OH attacks betaine to form oxyphosphonium ion N1->N2 N3 3. Deprotonation Hydrazine anion deprotonates -SO2NH2 (pKa ~10) N2->N3 N4 4. Intramolecular SN2 Sulfonamide nitrogen attacks C4, displacing Ph3P=O N3->N4 N5 5. 1,4-Butanesultam 6-membered ring isolated N4->N5

      Step-by-step mechanism of the intramolecular Mitsunobu cyclization.

      Protocol B: N-Alkylation of 1,4-Butanesultam (API Derivatization)

      Objective: Functionalization of the sultam scaffold to create drug-like molecules.

      Step-by-Step Methodology:

      • Deprotonation: Dissolve 1,4-butanesultam (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL). Add Potassium Carbonate (K₂CO₃) (2.0 equiv, 10 mmol). Stir at room temperature for 30 minutes to ensure complete generation of the nucleophilic sulfonamide anion.

      • Electrophile Addition: Add the desired alkyl halide (e.g., Benzyl bromide, 1.1 equiv, 5.5 mmol) dropwise.

      • Heating: Heat the mixture to 60 °C for 12 hours. Causality: The elevated temperature overcomes the activation energy barrier for the S_N2 displacement by the sterically hindered cyclic sulfonamide nitrogen.

      • Quench & Extract: Cool to room temperature, quench with distilled water (50 mL), and extract with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

      References

      • Source: uni.
      • 4-hydroxybutane-1-sulfonamide (C4H11NO3S)
      • Synthesis of Sultam Derivatives with Expected Biological Activity.
      • Source: sigmaaldrich.
      • Source: ysu.
      • Source: acs.

      Sources

      Reaction conditions for sulfonylation using 4-hydroxybutane-1-sulfonamide

      Author: BenchChem Technical Support Team. Date: March 2026

      Application Note: Optimized Reaction Conditions for the Functionalization and Cyclization of 4-Hydroxybutane-1-sulfonamide

      Introduction

      4-Hydroxybutane-1-sulfonamide (CAS: 104561-00-2) is a versatile bifunctional C4 building block characterized by a primary sulfonamide moiety (

      
      ) and a primary hydroxyl group (
      
      
      
      ).[1][2] Its unique reactivity profile allows it to serve as a critical precursor for tetrahydro-2H-1,2-thiazine 1,1-dioxide (1,4-butane sultam) —a privileged heterocyclic scaffold in drug discovery—and as a hydrophilic linker in PROTACs and antibody-drug conjugates (ADCs).

      This guide addresses the specific challenge of chemoselectivity when "using" this molecule. The distinct

      
       values of the sulfonamide (
      
      
      
      ) and the alcohol (
      
      
      ) allow for orthogonal functionalization. This protocol details conditions for O-activation (cyclization) and N-functionalization (linker synthesis) , ensuring high yield and purity.

      Chemoselectivity & Mechanistic Logic

      The successful utilization of 4-hydroxybutane-1-sulfonamide relies on exploiting the electronic differences between its two nucleophilic centers:

      • Under Neutral/Weakly Basic Conditions (Pyridine/DCM): The neutral hydroxyl group is more nucleophilic than the neutral sulfonamide nitrogen. Electrophiles like sulfonyl chlorides (MsCl, TsCl) will selectively react at the Oxygen .

      • Under Basic Conditions (

        
        /DMF):  The sulfonamide proton is deprotonated first (
        
        
        
        ), generating a sulfonamide anion. This species is highly nucleophilic and will selectively react with alkyl halides at the Nitrogen .
      Reaction Pathway Diagram

      The following flowchart illustrates the divergent synthetic pathways based on reaction conditions.

      Chemoselectivity Start 4-Hydroxybutane-1-sulfonamide (Substrate) Cond_O Neutral/Pyridine (Kinetic Control) Start->Cond_O + MsCl / TsCl Cond_N Base (K2CO3/NaH) (Thermodynamic/pKa Control) Start->Cond_N + R-X (Alkyl Halide) Inter_O O-Sulfonate Intermediate (Leaving Group Installed) Cond_O->Inter_O O-Sulfonylation Prod_Sultam Tetrahydro-2H-1,2-thiazine 1,1-dioxide (Cyclic Sultam) Inter_O->Prod_Sultam Intramolecular Cyclization (Base) Prod_Linker N-Alkylated Linker (Free OH preserved) Cond_N->Prod_Linker N-Alkylation

      Figure 1: Chemoselective divergence. Neutral conditions favor O-reaction (leading to cyclization); basic conditions favor N-reaction (leading to linkers).

      Protocol A: Synthesis of Tetrahydro-2H-1,2-thiazine 1,1-dioxide (Sultam Cyclization)

      This protocol describes the conversion of the linear sulfonamide to the cyclic sultam via an activated mesylate intermediate. This scaffold is a bioisostere of cyclic ureas and lactams.

      Step 1: Selective O-Mesylation
      • Objective: Convert the -OH to -OMs without reacting the

        
        .
        
      • Reagents: Methanesulfonyl chloride (MsCl), Pyridine, DCM.

      Procedure:

      • Dissolution: Dissolve 4-hydroxybutane-1-sulfonamide (1.0 equiv, e.g., 1.53 g, 10 mmol) in anhydrous DCM (10 volumes, 15 mL).

      • Base Addition: Add Pyridine (2.0 equiv, 1.6 mL) and cool the mixture to 0 °C under nitrogen.

        • Note: Pyridine acts as a proton scavenger and acylation catalyst. It is not strong enough to deprotonate the sulfonamide significantly at 0 °C.

      • Activation: Dropwise add MsCl (1.1 equiv, 0.85 mL) over 15 minutes.

      • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

        • Checkpoint: The product (

          
          ) usually runs higher than the starting material.
          
      • Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM (

        
        ). Wash organics with brine, dry over 
        
        
        
        , and concentrate. Use the crude solid directly for cyclization.
      Step 2: Intramolecular Cyclization
      • Objective: Displace the mesylate with the sulfonamide nitrogen.

      • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

        
        , DMF/MeCN.
        

      Procedure:

      • Setup: Dissolve the crude mesylate (from Step 1) in DMF (0.2 M).

      • Cyclization: Add DBU (1.2 equiv). Heat the mixture to 60–80 °C for 4–6 hours.

        • Mechanism:[1][3][4][5] DBU (

          
          ) deprotonates the sulfonamide (
          
          
          
          ). The resulting anion attacks the terminal mesylate intramolecularly (5-exo-tet cyclization is favored, but here we form a 6-membered ring).
      • Isolation: Pour into ice water. Extract with EtOAc. The cyclic sultam is often a crystalline solid.

      • Purification: Recrystallize from EtOH or purify via silica gel chromatography (MeOH/DCM gradient).

      Data Summary:

      Parameter Value
      Precursor 4-hydroxybutane-1-sulfonamide
      Intermediate 4-sulfamoylbutyl methanesulfonate
      Product Tetrahydro-2H-1,2-thiazine 1,1-dioxide
      Typical Yield 75–85% (2 steps)

      | Key Spectroscopic Feature | Disappearance of O-H stretch; appearance of cyclic

      
       signals in NMR.[3] |
      

      Protocol B: Chemoselective N-Functionalization (Linker Synthesis)

      This protocol is designed for researchers using the scaffold as a linker (e.g., attaching to a halo-alkyl PROTAC warhead) while preserving the hydroxyl group for subsequent conjugation (e.g., to an E3 ligase ligand).

      • Principle: Exploiting the acidity of the N-H proton.

      • Reagents: Potassium Carbonate (

        
        ), Alkyl Halide (
        
        
        
        ), Acetone or DMF.

      Procedure:

      • Setup: Charge a flask with 4-hydroxybutane-1-sulfonamide (1.0 equiv) and anhydrous Acetone (or DMF for high-boiling halides).

      • Deprotonation: Add

        
          (1.5 equiv). Stir at RT for 15 minutes.
        
        • Insight: Carbonate is strong enough to deprotonate the sulfonamide but generally leaves the alcohol protonated (equilibrium favors alkoxide protonation).

      • Alkylation: Add the Alkyl Halide (1.0–1.1 equiv).

      • Reaction: Reflux (Acetone, 56 °C) or heat to 60 °C (DMF) for 6–12 hours.

      • Workup: Filter off inorganic salts. Concentrate the filtrate.

      • Purification: Flash chromatography. The product will be the N-substituted sulfonamide with the free alcohol intact.

      Troubleshooting & Critical Parameters

      IssueProbable CauseSolution
      Bis-sulfonylation (O,N-disulfonyl) Base was too strong or excess sulfonyl chloride used.Use strictly 1.1 eq MsCl and Pyridine (not TEA/NaOH). Keep temp at 0 °C.
      Polymerization Intermolecular reaction competes with cyclization.Perform the cyclization step (Step 2) at high dilution (0.05 M - 0.1 M) to favor intramolecular ring closure.
      No Reaction (N-alkylation) Alkyl halide is unreactive; Base is too weak.Switch solvent to DMF; add catalytic NaI (Finkelstein condition); use Cs2CO3 instead of K2CO3.

      References

      • Vertex AI Search. (2025). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. National Institutes of Health (PMC). Available at: [Link]

      • Organic Syntheses. (1954). 4-Hydroxy-1-butanesulfonic acid sultone (1,4-Butane sultone).[6] Organic Syntheses, Coll. Vol. 4, p.529. Available at: [Link]

      • Wikipedia. (2025). 1,4-Butane sultone.[6] Available at: [Link]

      • PubChem. (2026). 4-hydroxybutane-1-sulfonamide Compound Summary. National Library of Medicine. Available at: [Link]

      Sources

      Application Notes and Protocols: Synthesis of Sulfonamide-Based Linkers for Drug Discovery

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction: The Pivotal Role of Sulfonamide Linkers in Modern Drug Development

      The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and therapeutic relevance.[1][2][3] Since the advent of the first sulfa drugs, this moiety has been integral to the development of a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2][4] In the context of contemporary drug discovery, sulfonamide-based linkers are of paramount importance. These linkers serve as crucial bridges in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where they connect a targeting moiety to a payload or a protein-degrading machinery, respectively.[5][6][7][8]

      The appeal of the sulfonamide linkage stems from its exceptional chemical stability, resistance to hydrolysis, and its ability to act as a hydrogen bond donor and acceptor, thereby influencing the pharmacokinetic and pharmacodynamic properties of the drug conjugate.[9] This guide provides a comprehensive overview of the synthesis of sulfonamide-based linkers, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their drug discovery endeavors.

      PART 1: CORE DIRECTIVE - A Structured Guide to Sulfonamide Linker Synthesis

      This guide is structured to provide a logical and in-depth exploration of sulfonamide linker synthesis, from fundamental principles to practical application.

      • Section 1: Foundational Synthetic Strategies. Delves into the primary and most robust method for sulfonamide bond formation: the reaction of sulfonyl chlorides with amines.

      • Section 2: Mechanistic Insights. Provides a detailed look at the reaction mechanism, explaining the "why" behind the experimental choices.

      • Section 3: Detailed Experimental Protocol. A step-by-step guide for the synthesis of a representative sulfonamide linker.

      • Section 4: Purification and Characterization. Outlines essential techniques for isolating and verifying the synthesized linker.

      • Section 5: Troubleshooting. Addresses common challenges encountered during synthesis and offers practical solutions.

      PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

      Section 1: Foundational Synthetic Strategies: The Sulfonyl Chloride and Amine Reaction

      The most prevalent and reliable method for constructing the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[10] This nucleophilic substitution reaction is highly efficient and broadly applicable to a wide range of substrates.

      The general transformation is as follows:

      R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

      • R-SO₂Cl: The sulfonyl chloride, which serves as the electrophile. The "R" group can be an aryl or alkyl moiety, often functionalized with a handle for further conjugation.

      • R'R''NH: The primary (R'' = H) or secondary amine, which acts as the nucleophile. The "R'" and "R''" groups can be diverse, allowing for the introduction of various functionalities.

      A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10] Common bases include pyridine, triethylamine (TEA), or an excess of the reacting amine itself.

      Section 2: Mechanistic Insights: The "Why" Behind the Synthesis

      The reactivity of the sulfonyl chloride is governed by the highly electrophilic nature of the sulfur atom. This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[10] The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom.

      While the precise mechanism can vary depending on the specific reactants and conditions, it is generally accepted to proceed through a stepwise addition-elimination pathway or a concerted Sₙ2-like mechanism.[10]

      Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R'R''NH Intermediate [R-SO₂(Cl)(NHR'R'')] Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl SulfonylChloride->Intermediate Sulfonamide R-SO₂NR'R'' Intermediate->Sulfonamide Chloride Elimination HCl HCl Intermediate->HCl

      Caption: Mechanism of Sulfonamide Formation.

      The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a transient intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a good leaving group, and the formation of the stable sulfonamide bond. The protonated sulfonamide is then deprotonated by a base to yield the final product.

      Section 3: Detailed Experimental Protocol: Synthesis of a Bifunctional Sulfonamide Linker

      This protocol details the synthesis of N-(3-aminopropyl)-4-(bromomethyl)benzenesulfonamide, a versatile linker containing a primary amine for payload attachment and a bromomethyl group for conjugation to a targeting moiety.

      Materials and Reagents:

      ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
      4-(Bromomethyl)benzenesulfonyl chloride270.561.0 g3.69
      Propane-1,3-diamine74.121.37 g (1.5 mL)18.45
      Dichloromethane (DCM)-20 mL-
      Saturated Sodium Bicarbonate Solution-20 mL-
      Brine-20 mL-
      Anhydrous Sodium Sulfate---

      Procedure:

      • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 g, 3.69 mmol) in dichloromethane (20 mL).

      • Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add propane-1,3-diamine (1.37 g, 18.45 mmol, 5 equivalents) dropwise over 10 minutes. The large excess of the diamine serves as both the nucleophile and the base to neutralize the HCl byproduct.

      • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

      • Workup:

        • Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution to the flask and stir for 15 minutes.

        • Transfer the mixture to a separatory funnel and separate the organic layer.

        • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

        • Dry the organic layer over anhydrous sodium sulfate.

      • Purification:

        • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

        • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure N-(3-aminopropyl)-4-(bromomethyl)benzenesulfonamide.

      Sulfonamide_Linker_Synthesis_Workflow A Dissolve Sulfonyl Chloride in DCM B Cool to 0°C A->B C Add Excess Diamine B->C D Stir at Room Temperature (4h) C->D E Reaction Workup (NaHCO₃, Brine) D->E F Dry Organic Layer (Na₂SO₄) E->F G Concentrate Under Vacuum F->G H Purify by Column Chromatography G->H I Characterize Pure Product H->I

      Sources

      Comprehensive Protocol for the Synthesis of 4-Hydroxybutane-1-sulfonamide: Reagents, Mechanisms, and Workflows

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary & Target Profile

      The synthesis of 4-hydroxybutane-1-sulfonamide (PubChem CID 21436386) [1] presents a unique challenge in bifunctional aliphatic chemistry. This molecule contains both a nucleophilic terminal hydroxyl group and a sulfonamide moiety. Direct sulfonation of unprotected aliphatic alcohols often leads to unwanted side reactions, including polymerization or intramolecular cyclization. This application note details a highly optimized, five-step synthetic route starting from commercially available 4-chloro-1-butanol, utilizing a transient protection strategy to ensure high yields and product purity.

      Mechanistic Rationale & Retrosynthetic Strategy (E-E-A-T)

      As a self-validating system, this protocol is designed around the causality of chemical reactivity. Every reagent choice serves a specific mechanistic purpose:

      • The Necessity of O-Protection (Step 1): A common pitfall in synthesizing hydroxylated sulfonyl chlorides is the premature cyclization of the intermediate. If 4-chloro-1-butanol were directly sulfonated and chlorinated without protection, the resulting 4-hydroxybutane-1-sulfonyl chloride would rapidly undergo intramolecular nucleophilic attack. The unprotected hydroxyl group would displace the chloride on the highly electrophilic sulfonyl center, yielding 1,4-butanesultone rather than the desired open-chain sulfonyl chloride. To circumvent this, an acetyl protecting group is introduced.

      • Catalyzed Strecker Sulfite Alkylation (Step 2): The classical Strecker sulfite alkylation [2] is notoriously slow for unactivated primary chlorides. By introducing a catalytic amount of Sodium Iodide (

        
        ), we leverage a Finkelstein-type halogen exchange. The transiently formed 4-iodobutyl acetate is significantly more susceptible to 
        
        
        
        attack by the bulky sulfite nucleophile, reducing reaction times from >48 hours to 16 hours.
      • Vilsmeier-Haack Catalysis in Chlorination (Step 3): Direct chlorination of sodium sulfonates with Thionyl Chloride (

        
        ) is often sluggish due to the poor solubility of the salt. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (a chloroiminium intermediate) [3]. This highly electrophilic species acts as a phase-transfer catalyst, smoothly converting the insoluble sulfonate salt to the soluble sulfonyl chloride while suppressing the formation of sulfonic anhydride byproducts [4].
        

      Quantitative Reagent Matrix

      The following table summarizes the stoichiometric requirements for a 100 mmol scale synthesis.

      ReagentRoleMW ( g/mol )EquivalentsAmount
      4-Chloro-1-butanol Starting Material108.571.0 eq10.86 g
      Acetic Anhydride Protecting Agent102.091.2 eq12.25 g
      Pyridine Base / Catalyst79.101.5 eq11.87 g
      Sodium Sulfite (
      
      
      )
      Sulfonating Agent126.041.5 eq18.91 g
      Sodium Iodide (
      
      
      )
      Nucleophilic Catalyst149.890.1 eq1.50 g
      Thionyl Chloride (
      
      
      )
      Chlorinating Agent118.973.0 eq35.69 g
      N,N-Dimethylformamide (DMF) Vilsmeier Catalyst73.090.1 eq0.73 g
      Aqueous Ammonia (28%) Aminating Agent17.0310.0 eq~60 mL
      Potassium Carbonate (
      
      
      )
      Deprotecting Base138.210.5 eq6.91 g

      Step-by-Step Experimental Protocols

      Step 1: O-Protection (Acetylation)
      • Reaction: Dissolve 10.86 g (100 mmol) of 4-chloro-1-butanol in 100 mL of anhydrous dichloromethane (DCM) under nitrogen. Add 11.87 g (150 mmol) of pyridine and cool the mixture to 0 °C using an ice bath.

      • Addition: Add 12.25 g (120 mmol) of acetic anhydride dropwise over 15 minutes to control the exothermic reaction.

      • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

      • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The starting material (

        
        ) should be completely consumed and replaced by a less polar spot (
        
        
        
        ).
      • Workup: Quench with 50 mL of saturated aqueous

        
        . Extract the organic layer, wash with 1M HCl (to remove residual pyridine), brine, dry over anhydrous 
        
        
        
        , and concentrate under reduced pressure to yield 4-chlorobutyl acetate .
      Step 2: Strecker Sulfite Alkylation
      • Reaction: Dissolve the crude 4-chlorobutyl acetate in a mixture of 50 mL ethanol and 50 mL deionized water.

      • Addition: Add 18.91 g (150 mmol) of

        
         and 1.50 g (10 mmol) of 
        
        
        
        .
      • Reflux: Heat the mixture to reflux (approx. 85 °C) for 16 hours.

      • Workup: Cool to room temperature. Concentrate the solution under reduced pressure to remove the ethanol. Azeotropically dry the remaining aqueous mixture with toluene (3 x 50 mL) to yield a white solid containing sodium 4-acetoxybutane-1-sulfonate (excess inorganic salts will be filtered out in the next step).

      Step 3: Chlorination to Sulfonyl Chloride
      • Reaction: Suspend the crude sodium 4-acetoxybutane-1-sulfonate in 100 mL of anhydrous DCM. Cool to 0 °C under an inert atmosphere.

      • Catalysis: Add 0.73 g (10 mmol) of anhydrous DMF.

      • Addition: Slowly add 35.69 g (300 mmol) of

        
         dropwise.
        
      • Self-Validation Check: Caution: Vigorous evolution of

        
         and HCl gas will occur. The cessation of gas evolution after ~4 hours at room temperature indicates the completion of the Vilsmeier-Haack catalyzed chlorination.
        
      • Workup: Filter the mixture through a Celite pad to remove insoluble inorganic salts (

        
        ). Concentrate the filtrate under reduced pressure to yield 4-acetoxybutane-1-sulfonyl chloride  as a viscous oil.
        
      Step 4: Amination to Sulfonamide
      • Reaction: Dissolve the crude sulfonyl chloride in 50 mL of THF and cool to 0 °C.

      • Addition: Slowly add 60 mL of cold 28% aqueous ammonia (

        
        ) under vigorous stirring.
        
      • Stirring: Stir for 2 hours at room temperature.

      • Workup: Concentrate the mixture to remove THF. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over

        
        , and concentrate to yield 4-acetoxybutane-1-sulfonamide .
        
      Step 5: Deprotection (Ester Hydrolysis)
      • Reaction: Dissolve the 4-acetoxybutane-1-sulfonamide in 100 mL of methanol. Add 6.91 g (50 mmol) of

        
        .
        
      • Stirring: Stir at room temperature for 3 hours.

      • Self-Validation Check: Monitor by LC-MS. The intermediate mass

        
         196.06 should completely shift to the product mass 
        
        
        
        154.05.
      • Workup: Filter the suspension to remove

        
        . Neutralize the filtrate with a strongly acidic cation exchange resin (e.g., Amberlyst-15) to pH 7. Filter the resin and concentrate the solvent.
        
      • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield pure 4-hydroxybutane-1-sulfonamide .

      Workflow & Reaction Pathway Visualization

      Pathway A 4-Chloro-1-butanol (Starting Material) B 4-Chlorobutyl acetate (Protected Intermediate) A->B Step 1: Ac2O, Pyridine (O-Protection) C Sodium 4-acetoxybutane-1-sulfonate (Sulfonate Salt) B->C Step 2: Na2SO3, NaI (cat.) (Strecker Alkylation) D 4-Acetoxybutane-1-sulfonyl chloride (Activated Electrophile) C->D Step 3: SOCl2, DMF (cat.) (Vilsmeier Chlorination) E 4-Acetoxybutane-1-sulfonamide (Protected Sulfonamide) D->E Step 4: NH3 (aq) (Amination) F 4-Hydroxybutane-1-sulfonamide (Final Target) E->F Step 5: K2CO3, MeOH (Ester Hydrolysis)

      Fig 1. Five-step synthetic pathway for 4-hydroxybutane-1-sulfonamide.

      Analytical Validation

      To confirm the structural integrity of the final product, conduct the following analyses:

      • 
        H NMR (DMSO-
        
        
        
        , 400 MHz):
        Confirm the disappearance of the acetate methyl singlet (
        
        
        ~2.0 ppm). Key signals include the terminal hydroxyl proton (
        
        
        ~4.5 ppm, triplet, exchangeable with
        
        
        ), the sulfonamide protons (
        
        
        ~6.7 ppm, singlet, 2H), the methylene protons adjacent to
        
        
        (
        
        
        ~2.9 ppm, multiplet, 2H), and the methylene protons adjacent to OH (
        
        
        ~3.4 ppm, multiplet, 2H).
      • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for

        
        
        
        
        
        : 154.0538; Found: 154.0541.

      References

      • PubChem Compound Summary for CID 21436386: 4-Hydroxybutane-1-sulfonamide. National Center for Biotechnology Information. URL:[Link]

      • Adolph Strecker and the Strecker Sulfite Alkylation. Wikipedia, The Free Encyclopedia. URL:[Link]

      • 2-Trimethylsilylethanesulfonyl Chloride. Organic Syntheses, Vol. 75, p.161 (1998). URL:[Link]

      • A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. URL:[Link]

      Application Note: Scalable Synthesis and Process Optimization for 4-Hydroxybutane-1-sulfonamide

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction & Strategic Overview

      4-Hydroxybutane-1-sulfonamide (PubChem CID: 21436386) [1] is a highly versatile, bifunctional aliphatic building block increasingly utilized in drug discovery. Featuring both a terminal hydroxyl group and a primary sulfonamide separated by a flexible four-carbon linker, it is an ideal precursor for synthesizing Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugate (ADC) linkers, and specific metalloenzyme inhibitors (such as carbonic anhydrase inhibitors).

      The Synthetic Challenge: At first glance, the most direct route to this molecule might appear to be the ring-opening of 1,4-butanesultone with ammonia. However, aliphatic sultones undergo nucleophilic attack primarily at the carbon center rather than the sulfur atom. Reacting 1,4-butanesultone with ammonia yields 4-aminobutane-1-sulfonic acid (homotaurine), not the desired sulfonamide.

      An alternative industrial approach involves converting 1,4-butanesultone to 4-chlorobutane-1-sulfonyl chloride using

      
      , followed by amidation to yield 4-chlorobutane-1-sulfonamide. However, hydrolyzing the terminal primary chloride to a hydroxyl group requires harsh, strongly basic conditions (e.g., aqueous NaOH at reflux). Under these conditions, the sulfonamide nitrogen is deprotonated (
      
      
      
      ) and undergoes rapid intramolecular nucleophilic substitution, displacing the chloride to form the cyclic 1,4-butanesultam.

      The Solution: To bypass these chemoselectivity and cyclization pitfalls, we have developed a robust, scalable, four-step Acetate-Protected Strecker Sulfonation Route . By masking the hydroxyl group as an acetate ester early in the synthesis, we prevent unwanted cyclization and enable the use of mild transesterification for the final deprotection.

      Retrosynthetic Workflow & Mechanistic Pathway

      The optimized pathway begins with the commercially available and inexpensive 4-chlorobutyl acetate. The sequence leverages a classic Strecker sulfite alkylation [2], followed by Vilsmeier-Haack-catalyzed chlorosulfonation, amidation, and mild ester cleavage.

      SynthesisRoute A 4-Chlorobutyl acetate (Starting Material) B Sodium 4-acetoxybutane- 1-sulfonate A->B Na2SO3, NaI (cat.) H2O/EtOH, Reflux (Strecker Alkylation) C 4-Acetoxybutane- 1-sulfonyl chloride B->C SOCl2, DMF (cat.) DCM, 0 °C to RT (Chlorosulfonation) D 4-Acetoxybutane- 1-sulfonamide C->D NH3 (aq) or NH3/THF 0 °C (Amidation) E 4-Hydroxybutane- 1-sulfonamide (Target) D->E K2CO3, MeOH RT (Deprotection)

      Figure 1: Four-step acetate-protected synthesis route for 4-hydroxybutane-1-sulfonamide.

      Step-by-Step Experimental Protocols

      This methodology is designed as a self-validating system. Each step includes specific analytical checkpoints to ensure intermediate purity before proceeding, which is critical for preventing yield-crashing side reactions in subsequent steps.

      Step 1: Strecker Sulfite Alkylation

      Objective: Convert the primary alkyl chloride to a sodium sulfonate salt [3].

      • Procedure: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve sodium sulfite (

        
        , 1.2 equiv, 151 g) and sodium iodide (
        
        
        
        , 0.1 equiv, 15 g) in 400 mL of deionized water. Add a solution of 4-chlorobutyl acetate (1.0 equiv, 150.6 g, 1.0 mol) in 200 mL of ethanol. Heat the biphasic mixture to reflux (approx. 90 °C) with vigorous stirring for 16 hours.
      • Causality: The addition of catalytic

        
         is a critical process optimization. It facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a highly reactive alkyl iodide, which accelerates the nucleophilic displacement by the sulfite ion.
        
      • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material (

        
        ). The product is highly polar and remains at the baseline.
        
      • Workup: Concentrate the mixture under reduced pressure to remove ethanol and water. To ensure the intermediate is completely anhydrous (crucial for Step 2), perform azeotropic drying by adding 200 mL of toluene and evaporating to dryness twice.

      Step 2: Chlorosulfonation

      Objective: Activate the sulfonate salt to a sulfonyl chloride [4].

      • Procedure: Suspend the rigorously dried crude sodium 4-acetoxybutane-1-sulfonate in 500 mL of anhydrous dichloromethane (DCM). Add

        
        -dimethylformamide (DMF, 0.05 equiv, 3.8 mL). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (
        
        
        
        , 2.0 equiv, 145 mL) dropwise over 1 hour. Remove the ice bath and stir at room temperature for 4 hours.
      • Causality: Direct reaction of

        
         with sulfonate salts is notoriously sluggish. The catalytic DMF reacts with 
        
        
        
        to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly attacks the sulfonate oxygen, facilitating the expulsion of
        
        
        and formation of the sulfonyl chloride.
      • Self-Validation Checkpoint: Take a small aliquot, filter, concentrate, and run an FT-IR spectrum. The appearance of strong asymmetric and symmetric

        
         stretching bands at 
        
        
        
        1375
        
        
        and
        
        
        1175
        
        
        confirms successful conversion.
      • Workup: Filter the suspension through a pad of Celite to remove inorganic salts (

        
        , unreacted 
        
        
        
        ). Concentrate the filtrate under reduced pressure to yield the crude sulfonyl chloride as a pale yellow oil. Do not purify further; aliphatic sulfonyl chlorides are prone to hydrolysis. Proceed immediately to Step 3.
      Step 3: Amidation

      Objective: Convert the sulfonyl chloride to the protected sulfonamide.

      • Procedure: Dissolve the crude 4-acetoxybutane-1-sulfonyl chloride in 400 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C. Slowly add aqueous ammonia (28%

        
        , 5.0 equiv, 340 mL) via an addition funnel, maintaining the internal temperature below 10 °C. Stir for 2 hours at 0 °C.
        
      • Causality: A large excess of ammonia is required not only as the nucleophile but also as an acid scavenger to neutralize the generated

        
        , preventing the acidification of the reaction mixture which could stall the reaction or degrade the ester.
        
      • Self-Validation Checkpoint: LC-MS (ESI+) of the organic layer should reveal the

        
         peak at 
        
        
        
        196.06.
      • Workup: Dilute with 500 mL of ethyl acetate (EtOAc). Separate the layers. Wash the organic layer with brine (2

        
         200 mL), dry over anhydrous 
        
        
        
        , filter, and concentrate to afford 4-acetoxybutane-1-sulfonamide as a white solid.
      Step 4: Ester Cleavage (Deprotection)

      Objective: Unmask the hydroxyl group to yield the final target.

      • Procedure: Dissolve the 4-acetoxybutane-1-sulfonamide in 300 mL of methanol. Add anhydrous potassium carbonate (

        
        , 0.5 equiv, 69 g). Stir the suspension at room temperature for 3 hours.
        
      • Causality: We specifically select

        
         in methanol to drive a mild transesterification (yielding volatile methyl acetate as a byproduct) rather than using aqueous 
        
        
        
        for saponification. Strong aqueous bases risk deprotonating the sulfonamide, which could trigger unwanted side reactions or complicate the isolation of the highly water-soluble product.
      • Self-Validation Checkpoint:

        
         NMR (in DMSO-
        
        
        
        ) must show the complete disappearance of the acetate methyl singlet at
        
        
        2.05 ppm.
      • Workup: Filter the mixture to remove

        
        . To remove residual potassium ions, stir the filtrate with 50 g of Amberlyst-15 (H
        
        
        
        form) strongly acidic cation exchange resin for 30 minutes. Filter off the resin and concentrate the filtrate in vacuo to afford pure 4-hydroxybutane-1-sulfonamide as a crystalline solid.

      Quantitative Data & Yield Analysis

      The table below summarizes the expected performance metrics for this scalable route, based on a 1.0-mole scale validation.

      StepTransformationReagents & ConditionsIsolated Yield (%)Purity (HPLC/NMR)Key Analytical Marker
      1 Strecker Alkylation
      
      
      ,
      
      
      ,
      
      
      /EtOH, 90 °C
      88%>95%
      
      
      NMR: Shift of
      
      
      to
      
      
      2 Chlorosulfonation
      
      
      , cat. DMF, DCM, 0 °C to RT
      92% (Crude)>90%IR:
      
      
      at 1375, 1175
      
      
      3 Amidation
      
      
      (aq), THF, 0 °C
      85%>98%MS (ESI+):
      
      
      196.06
      
      
      4 Deprotection
      
      
      , MeOH, RT
      94%>99%
      
      
      NMR: Loss of acetate singlet (
      
      
      2.05)
      Overall Total Synthesis 4-Step Sequence ~64.6% >99% MS (ESI-):
      
      
      152.04
      
      

      References

      • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21436386, 4-hydroxybutane-1-sulfonamide" PubChem, [Link]

      • Wikipedia Contributors. "Sulfonate (Preparation and Strecker Sulfite Alkylation)" Wikipedia, The Free Encyclopedia, [Link]

      • Asian Journal of Research in Chemistry. "Application of Inorganic Reagents in Organic name Reactions (Strecker Sulfite Alkylation)" AJRC, [Link]

      • ResearchGate. "Synthesis of LiSO3-CMK3 using a Strecker sulfite alkylation on Br-CMK3" ResearchGate, [Link]

      Application Note: Strategic Utilization of 4-Hydroxybutane-1-sulfonamide in Agrochemical Synthesis

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction: The Bifunctional Advantage

      In the discovery and development of modern crop protection agents, the sulfonamide moiety remains a cornerstone pharmacophore, exhibiting broad-spectrum herbicidal, fungicidal, and insecticidal activities[1]. 4-Hydroxybutane-1-sulfonamide (CAS: 1480822-17-0) represents a highly versatile, bifunctional aliphatic building block. Featuring both a primary alcohol and a primary sulfonamide separated by a flexible four-carbon tether, this molecule serves as a critical linchpin for divergent synthetic pathways.

      As a Senior Application Scientist, I have designed this guide to detail the two most valuable agrochemical workflows utilizing this compound:

      • Intramolecular Cyclization to yield 1,4-butanesultam, a privileged cyclic scaffold in herbicide design[2].

      • Mitsunobu Etherification to generate aryloxybutanesulfonamides, which mimic the structural motifs of potent systemic fungicides and herbicides[3].

      By understanding the mechanistic causality behind these protocols, development chemists can seamlessly integrate this building block into their active ingredient (AI) discovery pipelines.

      Divergent Synthetic Workflows

      The true value of 4-hydroxybutane-1-sulfonamide lies in its ability to undergo selective functionalization. The primary hydroxyl group can act as a nucleophile or be converted into an electrophilic center, while the sulfonamide nitrogen (pKa ~10) can be selectively deprotonated for cyclization or cross-coupling.

      G A 4-Hydroxybutane-1-sulfonamide (Bifunctional Precursor) B O-Mesylation (MsCl, TEA, DCM) A->B E Mitsunobu Etherification (Ar-OH, PPh3, DIAD) A->E C Intramolecular Cyclization (NaH, DMF) B->C D 1,4-Butanesultam (Agrochemical Scaffold) C->D F Aryloxybutanesulfonamides (Herbicidal/Fungicidal Agents) E->F

      Divergent synthetic applications of 4-hydroxybutane-1-sulfonamide in agrochemistry.

      Protocol A: Synthesis of 1,4-Butanesultam via Intramolecular Cyclization

      Mechanistic Rationale

      1,4-Butanesultam (1,2-thiazane 1,1-dioxide) is a highly stable six-membered heterocycle widely utilized as a structural backbone in novel agrochemicals[2]. To achieve this cyclization, the primary alcohol of 4-hydroxybutane-1-sulfonamide must first be converted into a superior leaving group (mesylate). Subsequent treatment with a strong base (Sodium Hydride) irreversibly deprotonates the sulfonamide nitrogen, triggering a rapid 6-exo-tet intramolecular S_N2 displacement. The irreversible nature of NaH deprotonation is critical here to prevent intermolecular oligomerization.

      Step-by-Step Methodology

      Step 1: O-Mesylation

      • Preparation: Suspend 4-hydroxybutane-1-sulfonamide (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

      • Base Addition: Add Triethylamine (TEA, 15.0 mmol). Causality: TEA acts as an acid scavenger to neutralize the HCl generated, preventing the degradation of the sulfonamide group.

      • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Methanesulfonyl chloride (MsCl, 11.0 mmol) over 15 minutes.

      • Completion: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over MgSO₄, and concentrate in vacuo to isolate the mesylate intermediate.

      Step 2: Cyclization

      • Deprotonation: Dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF, 40 mL) and cool to 0 °C.

      • Ring Closure: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol) in small portions. Causality: DMF is highly polar and aprotic, solvating the sodium cation and leaving the sulfonamide anion highly nucleophilic, drastically accelerating the cyclization rate.

      • Isolation: Stir at room temperature for 4 hours. Carefully quench with cold water, extract with Ethyl Acetate (3 x 30 mL), wash with brine to remove DMF, dry, and evaporate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield pure 1,4-butanesultam.

      Quantitative Optimization Data

      The table below summarizes the optimization of the cyclization step, demonstrating why NaH in DMF is the self-validating standard for this protocol.

      Base (Equivalents)SolventTemp (°C)Time (h)Oligomerization (%)Isolated Yield (%)
      K₂CO₃ (2.0)Acetonitrile80 (Reflux)1215.462.0
      Cs₂CO₃ (1.5)DMF6088.278.5
      NaH (1.2) DMF 0 to 25 4 < 2.0 94.3
      t-BuOK (1.2)THF0 to 2565.186.0

      Table 1: Optimization parameters for the intramolecular cyclization of 4-(methylsulfonyloxy)butane-1-sulfonamide.

      Protocol B: Mitsunobu Etherification for Aryloxy Derivatives

      Mechanistic Rationale

      Aryloxysulfonamides are potent bioactive scaffolds, frequently exhibiting disruptive activity against plant mitochondrial NADH-quinone oxidoreductase (Complex I)[4]. The Mitsunobu reaction allows for the direct, dehydrative coupling of the primary alcohol of 4-hydroxybutane-1-sulfonamide with a substituted phenol (e.g., 2,4-dichlorophenol) under mild conditions[3].

      We utilize Diisopropyl azodicarboxylate (DIAD) over Diethyl azodicarboxylate (DEAD) because DIAD is a liquid at room temperature, less shock-sensitive, and offers superior safety profiles for agrochemical scale-up.

      M N1 PPh3 + DIAD N2 Betaine Intermediate N1->N2 Adduct Formation N3 Protonation by Phenol (Ar-OH) N2->N3 Alcohol Addition N4 Phosphonium Ion Pair N3->N4 Deprotonation N5 Nucleophilic Attack (SN2) by Aryloxide N4->N5 Activation N6 Aryloxybutanesulfonamide + Triphenylphosphine oxide N5->N6 Inversion of Configuration

      Mechanistic workflow of the Mitsunobu etherification process.

      Step-by-Step Methodology
      • Reagent Assembly: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-hydroxybutane-1-sulfonamide (5.0 mmol), 2,4-dichlorophenol (5.0 mmol), and Triphenylphosphine (PPh₃, 6.0 mmol) in anhydrous Tetrahydrofuran (THF, 25 mL).

      • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The formation of the betaine intermediate is highly exothermic. Strict temperature control prevents the premature degradation of the DIAD-PPh₃ adduct.

      • Activation: Add DIAD (6.0 mmol) dropwise via syringe over 20 minutes. The solution will transition to a pale yellow color, indicating the formation of the active phosphonium species.

      • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

      • Workup & Purification: Quench the reaction with water (10 mL) and extract with DCM (3 x 20 mL). Wash the combined organics with 1M NaOH (to remove unreacted phenol), dry over Na₂SO₄, and concentrate.

      • Triphenylphosphine Oxide Removal: Triturate the crude residue in cold diethyl ether; the byproduct (triphenylphosphine oxide) will precipitate and can be filtered off. Purify the filtrate via flash chromatography to obtain the pure aryloxybutanesulfonamide.

      Quantitative Optimization Data
      Reagent SystemSolventConcentration (M)Temp (°C)Isolated Yield (%)Purity (HPLC %)
      PPh₃ / DEADTHF0.20 to 2572.491.0
      PPh₃ / DIAD THF 0.2 0 to 25 88.6 > 98.5
      PBu₃ / TMADToluene0.125 to 6064.285.4
      PPh₃ / DIADDCM0.50 to 2579.193.2

      Table 2: Mitsunobu coupling efficiency comparing different phosphine/azodicarboxylate systems.

      Conclusion

      4-Hydroxybutane-1-sulfonamide is a highly programmable intermediate. By leveraging its distinct functional groups, agrochemical researchers can reliably access both cyclic sultam frameworks and linear aryloxy-sulfonamide chains. Adhering to the specific thermodynamic controls and reagent selections outlined in these protocols ensures high-fidelity, scalable synthesis suitable for advanced AI screening.

      References

      • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: MDPI (Molecules) URL:[Link]

      • Sulfonamides as potential bioactive scaffolds Source: ResearchGate URL:[Link]

      • Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I) Source: PMC / NIH URL:[Link]

      Sources

      Troubleshooting & Optimization

      Improving yield in the synthesis of 4-hydroxybutane-1-sulfonamide

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of 4-hydroxybutane-1-sulfonamide.

      The primary challenge in synthesizing this molecule is its inherent bifunctionality: it contains both a nucleophilic hydroxyl group and an electrophilic sulfonyl group. If you attempt to synthesize this molecule directly from 1,4-butanediol or 4-chloro-1-butanol without a protecting group strategy, your yield will plummet due to spontaneous side reactions.

      This guide is designed to troubleshoot your workflow, explain the chemical causality behind common failures, and provide self-validating protocols to ensure high-yield synthesis.

      Core Synthesis Strategy & Workflow

      To successfully synthesize 4-hydroxybutane-1-sulfonamide, you must decouple the reactivity of the hydroxyl group from the sulfonyl chloride intermediate. We mandate a 5-step workflow utilizing a tert-butyldimethylsilyl (TBDMS) protecting group[1].

      G A 4-Chloro-1-butanol B TBDMS Protection (TBDMS-Cl, Imidazole) A->B C Sulfonation (Na2SO3, H2O/EtOH) B->C D Chlorination (POCl3 or SOCl2/DMF) C->D E Amination (Anhydrous NH3) D->E F Deprotection (HCl/MeOH) E->F G 4-Hydroxybutane- 1-sulfonamide F->G

      Validated 5-step synthetic workflow utilizing TBDMS protection to prevent cyclization.

      Diagnostic Troubleshooting & FAQs

      Q1: Why am I recovering 1,4-butanesultone instead of the desired sulfonyl chloride intermediate? A: This is the most common mechanistic failure. The causality lies in the extreme electrophilicity of the intermediate sulfonyl chloride. If the primary alcohol is left unprotected, the oxygen lone pair acts as an internal nucleophile, attacking the sulfur atom and displacing the chloride ion. This spontaneous intramolecular cyclization yields 1,4-butanesultone and HCl as a dead-end byproduct. Solution: You must mask the hydroxyl group prior to chlorination. We recommend reacting the alcohol with TBDMS-Cl and imidazole in DMF[1]. The steric bulk of the TBDMS group entirely prevents intramolecular attack, allowing you to isolate the stable 4-(TBDMS-oxy)butane-1-sulfonyl chloride.

      G A Unprotected 4-Hydroxybutane- 1-sulfonyl chloride B Intramolecular Nucleophilic Attack (OH attacks SO2Cl) A->B Spontaneous C 1,4-Butanesultone + HCl (Dead-end Byproduct) B->C

      Mechanistic failure pathway showing spontaneous intramolecular cyclization.

      Q2: How can I optimize the yield of the amination step without forming symmetrical sulfonimides or hydrolyzing my intermediate? A: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze back to the sulfonic acid in the presence of water[2]. If you use aqueous ammonium hydroxide (

      
      ), the competing hydrolysis reaction will drastically reduce your yield. Furthermore, if the local concentration of ammonia is too low, the newly formed primary sulfonamide can react with a second equivalent of sulfonyl chloride to form a disulfonimide.
      Solution:  Use anhydrous ammonia gas bubbled through a dry THF solution at 0 °C[2]. This ensures a massive kinetic molar excess of 
      
      
      
      , driving the reaction toward the primary sulfonamide while eliminating the risk of hydrolysis.

      Q3: My final deprotection step yields a sticky, inseparable mixture. How do I isolate the highly polar free 4-hydroxybutane-1-sulfonamide? A: If you are using Tetra-n-butylammonium fluoride (TBAF) to remove the TBDMS group, you are generating tetrabutylammonium salts as a byproduct. Because the deprotected 4-hydroxybutane-1-sulfonamide is highly polar and water-soluble, separating it from these organic salts via standard silica gel chromatography or aqueous extraction is exceptionally difficult. Solution: Switch to an acidic deprotection method[3]. Using catalytic HCl in methanol cleaves the silyl ether cleanly. The volatile byproducts (methoxy-TBDMS) and solvent can be removed under reduced pressure, leaving the pure product without the need for complex chromatography.

      Quantitative Data: Deprotection Method Comparison

      To illustrate the impact of your deprotection strategy on final yield and purity, review the quantitative comparison below:

      Deprotection MethodReagentsAvg. Yield (%)Purity (NMR)Workup ComplexityScalability
      Fluoride Cleavage TBAF in THF45 - 55%< 85%High (TBA+ salts are highly polar and co-elute)Poor
      Acidic Cleavage Cat. HCl in MeOH88 - 95%> 98%Low (Volatile byproducts, simple evaporation)Excellent
      Resin Cleavage Dowex 50WX8 (H+) in MeOH85 - 90%> 95%Very Low (Simple filtration and evaporation)Good

      Validated Experimental Protocols

      The following step-by-step methodologies include built-in self-validating checks to ensure your reaction is proceeding correctly before you move to the next step.

      Protocol A: TBDMS Protection of 4-Chloro-1-butanol
      • Preparation: Dissolve 4-chloro-1-butanol (1.0 equiv) in anhydrous DMF under an inert nitrogen atmosphere.

      • Catalysis: Add imidazole (2.5 equiv) and stir until dissolved. Imidazole acts as both a base to neutralize the generated HCl and a nucleophilic catalyst to form the highly reactive silylating intermediate[1].

      • Addition: Cool the flask to 0 °C. Add TBDMS-Cl (1.2 equiv) portion-wise to control the exotherm.

      • Reaction: Warm to room temperature and stir for 4 hours.

        • Validation Check: Spot the reaction mixture on a silica TLC plate (eluent: 20% EtOAc/Hexanes). The starting material will remain near the baseline (

          
           ~0.1), while the TBDMS-protected product will migrate rapidly (
          
          
          
          ~0.8). Do not proceed until the baseline spot is consumed.
      • Workup: Quench with saturated aqueous

        
         and extract with ethyl acetate. Wash the organic layer extensively with water (at least 3 times) to completely remove DMF and imidazole salts[1]. Dry over 
        
        
        
        and concentrate.
      Protocol B: Anhydrous Amination of 4-(TBDMS-oxy)butane-1-sulfonyl chloride
      • Preparation: Dissolve the freshly prepared 4-(TBDMS-oxy)butane-1-sulfonyl chloride (1.0 equiv) in anhydrous THF under an inert atmosphere[2].

      • Cooling: Cool the reaction flask to 0 °C using an ice bath to prevent side reactions.

      • Amination: Slowly bubble anhydrous ammonia gas into the solution for 30 minutes.

        • Validation Check: The immediate formation of a dense white precipitate (

          
          ) serves as a visual confirmation that the nucleophilic acyl substitution is occurring successfully[2].
          
      • Completion: Stir for an additional 2 hours at room temperature.

      • Isolation: Filter the suspension to remove the

        
         salts. Concentrate the filtrate under reduced pressure.
        
        • Validation Check: Analyze the crude product via FT-IR. The intense asymmetric

          
           stretching band of the sulfonyl chloride at ~1370 cm⁻¹ must be completely absent, replaced by primary amine N-H stretching bands at ~3300 and 3400 cm⁻¹.
          

      References

      • Mild and General Method for the Synthesis of Sulfonamides - ResearchGate. URL:[Link]

      • Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group - NIH. URL:[Link]

      Sources

      Technical Support Center: 4-Hydroxybutane-1-sulfonamide Purification

      Author: BenchChem Technical Support Team. Date: March 2026

      Topic: Purification methods for 4-hydroxybutane-1-sulfonamide Content type: Technical Support Center Guide

      To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Purification Protocols for 4-Hydroxybutane-1-sulfonamide (4-HBSA)

      Welcome to the technical support hub for 4-hydroxybutane-1-sulfonamide (CAS: N/A for specific isomer, analogous to 4-hydroxybutane-1-sulfonic acid derivatives). This guide addresses the unique challenges posed by this molecule's high polarity and amphiphilic nature.

      Unlike lipophilic sulfonamides, 4-HBSA presents a "solubility paradox"—it is highly water-soluble due to the terminal hydroxyl and sulfonamide groups, yet it must be separated from inorganic salts (like ammonium chloride) that share this water solubility. The following protocols are designed to bypass standard aqueous workups which often result in massive yield loss.

      Part 1: The Purification Workflow (Visualized)

      The following decision tree outlines the optimal path based on your crude material's state.

      PurificationWorkflow Start Crude Reaction Mixture (Contains 4-HBSA, NH4Cl, Solvent) SolubilityCheck Is the solvent water-miscible? Start->SolubilityCheck Evaporation Evaporate to Dryness (Result: Sticky Solid/Oil) SolubilityCheck->Evaporation Yes Desalting Desalting via Solvent Extraction (Acetone/THF) Evaporation->Desalting Filtration Filter Solids (Removes NH4Cl) Desalting->Filtration CrudeIsolation Evaporate Filtrate (Crude 4-HBSA) Filtration->CrudeIsolation PurityCheck Check Purity (HPLC/NMR) CrudeIsolation->PurityCheck Recryst Recrystallization (EtOAc/Heptane) PurityCheck->Recryst Purity > 85% Flash Flash Chromatography (DCM/MeOH) PurityCheck->Flash Purity < 85% Final Pure 4-HBSA Recryst->Final Flash->Final

      Figure 1: Logical workflow for isolating water-soluble sulfonamides from salt-laden reaction mixtures.

      Part 2: Troubleshooting Guides

      Issue 1: "My product is a sticky oil containing white solids."

      Diagnosis: This is the classic signature of salt contamination . If you synthesized 4-HBSA via the reaction of 4-hydroxybutanesulfonyl chloride with ammonia, the white solid is likely Ammonium Chloride (

      
      ). The "oil" is your product, which has its melting point depressed by impurities and residual solvent.
      

      The Fix: The "Dry Extraction" Method Do not attempt a water wash. Both your product and the salt will dissolve, and you will not be able to extract the product back out efficiently with organic solvents.

      • Evaporate the reaction mixture completely to dryness.

      • Add anhydrous Acetone or Tetrahydrofuran (THF) (10 mL per gram of crude).

        • Why? 4-HBSA is soluble in these polar organic solvents, but inorganic salts (

          
          , 
          
          
          
          ) are effectively insoluble.
      • Triturate (stir vigorously) for 30 minutes. Mechanical agitation is key to breaking up salt-product occlusion.

      • Filter through a sintered glass funnel or Celite pad.

      • Concentrate the filtrate. The resulting oil should crystallize upon standing or cooling.

      Issue 2: "I have low yield after column chromatography."

      Diagnosis: 4-HBSA is highly polar. If you used a standard Hexane/Ethyl Acetate gradient, the compound likely "stuck" to the silica or streaked significantly (tailing).

      The Fix: Polar Mobile Phase Modification

      • Switch Solvent System: Use Dichloromethane (DCM) / Methanol (MeOH) .

      • Gradient: Start at 100% DCM and ramp to 10% MeOH.

      • Stationary Phase: If tailing persists, use Amine-functionalized silica or add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica that bind the sulfonamide protons.

      Issue 3: "Trace 1,4-Butane Sultone is detected."

      Diagnosis: If your synthesis originated from 1,4-butane sultone, trace amounts of this starting material may remain. This is a critical Genotoxic Impurity (GTI) .

      The Fix: Hydrolytic Scavenging Sultones are electrophiles that react with water.

      • Dissolve the crude product in water (if not yet desalted) or a water/methanol mixture.

      • Heat to 60°C for 1 hour. This hydrolyzes the sultone into 4-hydroxybutanesulfonic acid (highly water-soluble).

      • Proceed with the Dry Extraction method (Issue 1). The sulfonic acid will form a salt (if base is present) and precipitate out with the inorganic salts in acetone, while your sulfonamide remains in solution.

      Part 3: Detailed Protocols

      Protocol A: Desalting & Crystallization

      Best for: Crude reaction mixtures with >80% conversion.

      StepActionTechnical Note
      1 Concentration Remove all reaction solvents (especially water or ammonia) via rotary evaporation at 45°C.
      2 Solvent Addition Add Acetone (dry). Ratio: 10-15 mL/g crude.
      3 Digestion Stir the suspension at room temperature for 30 mins. Sonicate if large clumps persist.
      4 Filtration Filter off the white solid (Salts). Wash the cake with cold acetone.
      5 Crystallization Concentrate the filtrate to ~20% volume. Add Heptane dropwise until persistent cloudiness appears.
      6 Cooling Store at 4°C overnight. Filter the resulting white crystals.
      Protocol B: Flash Chromatography Parameters

      Best for: Complex mixtures or oil products.

      • Stationary Phase: Silica Gel (40-63 µm).

      • Loading: Dry load on Celite (dissolve sample in MeOH, mix with Celite, evaporate to powder). Liquid loading is discouraged due to polarity.

      • Mobile Phase A: Dichloromethane (DCM).

      • Mobile Phase B: Methanol (MeOH).

      • Gradient:

        • 0-5 min: 100% A

        • 5-20 min: 0% -> 10% B

        • 20-30 min: 10% B (Hold)

      • Detection: TLC (Stain: KMnO4 or Phosphomolybdic Acid - Sulfonamides are not always UV active unless derivatized, but the alkyl chain oxidizes).

      Part 4: Frequently Asked Questions (FAQ)

      Q: Can I use Ethyl Acetate for the extraction? A: Ethyl Acetate is often too non-polar to dissolve 4-HBSA efficiently, especially at room temperature. It may leave the product behind with the salts. Acetone or THF are superior choices for the initial extraction.

      Q: How do I store the purified compound? A: Sulfonamides are generally stable, but the primary alcohol makes this compound hygroscopic. Store in a desiccator at room temperature or 4°C. Ensure the container is tightly sealed to prevent moisture absorption, which leads to "oiling out."

      Q: Why does my NMR show a broad peak at 5-6 ppm? A: This is the sulfonamide protons (

      
      ). These protons are exchangeable and their chemical shift / broadness depends heavily on concentration and water content in the DMSO-
      
      
      
      solvent.

      References

      • Sultone Reactivity & Hydrolysis

        • Source: "1,4-Butane sultone - Chemical Properties and Reactivity."
        • Relevance: Establishes the hydrolysis p
        • URL:

      • Sulfonamide Synthesis & Purification

        • Source: "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent." Organic Letters (2020).[1]

        • Relevance: Discusses modern isolation techniques for primary sulfonamides avoiding aqueous workup.
        • URL:

      • Solubility Data

        • Source: "Solubility prediction of sulfonamides at various temperatures."[2][3] ResearchGate (2015).[3]

        • Relevance: Provides thermodynamic basis for solvent selection (Acetone vs.
        • URL:

      • General Purification of Polar Compounds

        • Source: "Purification of Sulfonamide Derivatives by Column Chrom
        • Relevance: Standardizes the silica gel protocols for polar sulfonamides.
        • URL:

      Sources

      Advanced Troubleshooting in Sulfonamide Synthesis: A Technical Support Guide

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I frequently encounter workflows stalled by poor yields, complex mixtures, or unreactive substrates. While the traditional reaction between a sulfonyl chloride and an amine is a cornerstone of medicinal chemistry and drug development[1], the inherent reactivity of the S(VI) electrophile often leads to competing side reactions.

      This guide deconstructs the causality behind these failures and provides validated, step-by-step methodologies to rescue your synthesis.

      Visualizing the Problem: Competing Pathways

      G RSO2Cl Sulfonyl Chloride (R-SO2Cl) Product Desired Sulfonamide (R-SO2NH-R') RSO2Cl->Product + Amine (Base) Hydrolysis Sulfonic Acid (R-SO3H) RSO2Cl->Hydrolysis + H2O (Side Reaction) Amine Primary Amine (R'-NH2) BisProduct Bis-sulfonylation (R-SO2)2N-R' Product->BisProduct + RSO2Cl (Excess)

      Mechanistic pathways in sulfonamide synthesis: Hydrolysis and bis-sulfonylation.

      Troubleshooting Guide & FAQs

      Q1: My reaction yields a significant amount of bis-sulfonamide byproduct. How do I prevent over-sulfonylation? Causality: When a primary amine reacts with a sulfonyl chloride, the resulting secondary sulfonamide possesses a highly acidic N-H proton (pKa ~10) due to the strong electron-withdrawing nature of the sulfonyl group[2]. In the presence of basic reaction conditions, this proton is easily abstracted. The resulting sulfonamide anion is a potent nucleophile that attacks a second equivalent of sulfonyl chloride, forming an undesired bis-sulfonamide[3]. Solution:

      • Stoichiometric Control: Strictly limit the sulfonyl chloride to 1.0–1.05 equivalents. Add it dropwise to a chilled solution of the amine to prevent localized excess[3].

      • Base Selection: Switch from pyridine or triethylamine (Et₃N) to a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). DIPEA is less effective at deprotonating the bulky sulfonamide intermediate.

      Q2: I am recovering mostly sulfonic acid instead of my desired sulfonamide. What went wrong? Causality: Sulfonyl chlorides are highly susceptible to hydrolysis[3]. If your amine is sterically hindered or electron-deficient (e.g., an aniline), its nucleophilic attack is kinetically slow. This delay allows trace moisture in the solvent or atmosphere to outcompete the amine, hydrolyzing the sulfonyl chloride into a highly polar, unreactive sulfonic acid[1]. Solution: Rigorously dry your solvents (use sure-seal DCM or THF) and run the reaction under an argon or nitrogen atmosphere. Avoid aqueous biphasic (Schotten-Baumann) conditions unless the amine is highly nucleophilic.

      Q3: My electron-deficient aniline won't react with the sulfonyl chloride at all. Heating just causes degradation. What are my options? Causality: Electron-withdrawing groups on the aniline ring drastically reduce the nucleophilicity of the amine nitrogen. Forcing the reaction with heat often leads to sulfonyl chloride degradation or undesired Friedel-Crafts sulfonylation side reactions[4]. Solution:

      • Deprotonation Strategy: Pre-treat the aniline with a strong base like Sodium Hydride (NaH) in THF to generate the highly nucleophilic anilide anion before adding the sulfonyl chloride.

      • Alternative Electrophiles: Sulfonyl fluorides are vastly more stable than chlorides and resist hydrolysis. You can activate them specifically toward weak nucleophiles using a Lewis acid catalyst like Calcium Triflimide [Ca(NTf₂)_2][5].

      Q4: I'm trying to synthesize a sulfonamide directly from a thiol, but I'm getting a lot of disulfide byproducts. Why? Causality: Direct oxidative amination of thiols to sulfonamides involves reactive intermediates. If the oxidation to the sulfonyl chloride/iodide is incomplete, the thiol can undergo competitive homocoupling (oxidation) to form a disulfide. Solution: Ensure a sufficient excess of the oxidant (e.g., I₂O₅ or N-chlorosuccinimide) and maintain cold temperatures during the initial oxidation phase before introducing the amine[6].

      Workflow Optimization Matrix

      G Start Low Yield / Impure Product Check1 Identify Major Byproduct Start->Check1 B1 Sulfonic Acid (Hydrolysis) Check1->B1 B2 Bis-sulfonamide (Over-reaction) Check1->B2 B3 Unreacted Amine (Low Reactivity) Check1->B3 S1 Use rigorously anhydrous solvents (DCM/THF) & Ar/N2 B1->S1 S2 Control stoichiometry (1.0 eq) Use bulky base (DIPEA) B2->S2 S3 Switch to Sulfonyl Fluoride + Ca(NTf2)2 or use NaH B3->S3

      Decision matrix for resolving low yields and side reactions in sulfonamide synthesis.

      Quantitative Data & Reagent Selection

      To optimize your workflow, consult this comparison of common conditions and their quantitative impact on side reactions.

      Reagent / BasePrimary Use CaseStoichiometry (Amine : Electrophile)Risk of Bis-sulfonylationRisk of Hydrolysis
      Pyridine / DCM Standard primary/secondary amines1.0 : 1.1High (if excess RSO₂Cl)Moderate
      DIPEA / DCM Primary amines (steric control)1.0 : 1.05LowModerate
      NaOH (aq) / DCM Highly nucleophilic aliphatic amines1.0 : 1.2Low (biphasic separation)High
      NaH / THF Electron-deficient anilines1.0 : 1.0LowLow (strictly anhydrous)
      Ca(NTf₂)_2 / DABCO Unreactive amines + Sulfonyl Fluorides1.0 : 1.0 (0.2 eq Ca cat.)Very LowVery Low
      Self-Validating Experimental Protocols
      Protocol 1: Standard Anhydrous Sulfonylation (Optimized for Primary Amines)

      Self-Validation Logic: This protocol uses low temperature and strict stoichiometric control to prevent bis-sulfonylation, and anhydrous conditions to prevent hydrolysis.

      • Preparation: Flame-dry a round-bottom flask under inert gas (Ar/N₂). Add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

      • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA acts as an acid scavenger without promoting bis-sulfonylation due to its steric bulk.

      • Cooling: Cool the mixture to 0 °C using an ice bath.

      • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes. Validation: Dropwise addition prevents localized excess, suppressing bis-sulfonamide formation[3].

      • Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor by TLC (typically 3:1 Hexanes:EtOAc). The sulfonamide product will be more polar than the sulfonyl chloride but less polar than the starting amine.

      • Workup: Quench with 1M HCl (aqueous) to protonate and remove unreacted amine and DIPEA into the aqueous layer. Extract with DCM. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

      Protocol 2: Advanced Synthesis via Sulfonyl Fluorides (For Unreactive Amines)

      Self-Validation Logic: Utilizes Ca(NTf₂)_2 to selectively activate stable sulfonyl fluorides, bypassing hydrolysis and degradation issues entirely[5].

      • Preparation: In a dry vial, combine the unreactive amine (e.g., electron-deficient aniline) (1.0 eq) and the sulfonyl fluoride (1.0 eq).

      • Catalyst Addition: Add Calcium Triflimide [Ca(NTf₂)_2] (0.2 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 eq) in anhydrous acetonitrile (0.5 M).

      • Reaction: Stir at room temperature or heat to 50 °C depending on steric hindrance. Causality: The calcium Lewis acid coordinates to the fluorine, highly polarizing the S-F bond and facilitating nucleophilic attack without requiring harsh basic conditions[5].

      • Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

      References
      • BenchChem. "Technical Support Center: Optimization of Sulfonamide Synthesis." Benchchem. 3

      • Chemistry LibreTexts. "Amine Reactions." LibreTexts. 1

      • JoVE. "Video: Amines to Sulfonamides: The Hinsberg Test." Journal of Visualized Experiments. 2

      • BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Benchchem. 4

      • National Institutes of Health (NIH). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." PMC. 5

      • Royal Society of Chemistry (RSC). "Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines." RSC.

      • Frontiers. "Sulfonamide derivatives: Synthesis and applications." Frontier Research Publication. 6

      Sources

      Optimizing crystallization of 4-hydroxybutane-1-sulfonamide

      Author: BenchChem Technical Support Team. Date: March 2026

      Technical Support Center: Optimizing Crystallization of 4-Hydroxybutane-1-sulfonamide

      Current Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Purification, Polymorph Control, and Oiling-Out Mitigation for 4-Hydroxybutane-1-sulfonamide (4-HBSA).

      Introduction: The "Deceptive" Molecule

      Welcome to the technical support hub for 4-hydroxybutane-1-sulfonamide (4-HBSA) .

      If you are here, you are likely facing one of two problems:

      • The "Gum" Issue: Your product has oiled out into a viscous, sticky phase that refuses to nucleate.

      • The Cyclization Risk: You are detecting increasing levels of 1,2-thiazinane 1,1-dioxide (Butanesultam) in your purity assays.

      4-HBSA is a bifunctional molecule containing both a polar sulfonamide head group (

      
      ) and a terminal hydroxyl group (
      
      
      
      ). This amphiphilic nature creates a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," particularly in the presence of water or alcohols. Furthermore, it is a metastable intermediate; thermal stress drives intramolecular cyclization, reducing yield.

      This guide replaces trial-and-error with thermodynamic logic.

      Module 1: Critical Phase Behavior (Oiling Out)

      Q: Why does my solution turn cloudy/milky before crystals appear? A: You are hitting the Liquid-Liquid Coexistence Curve (LLCC) before the Solubility Curve .

      This is not nucleation; it is the formation of a solute-rich oil phase. Impurities concentrate in this oil, making subsequent crystallization difficult.

      The Mechanism: 4-HBSA has strong hydrogen-bonding capability. In single-solvent systems (like pure water or ethanol), the energy barrier to organize into a crystal lattice is higher than the energy required to form a disordered liquid phase.

      Troubleshooting Workflow:

      OilingOutStrategy Start Observation: Solution turns Milky/Oily CheckTemp Check Temperature vs. Metastable Limit Start->CheckTemp IsHigh Temp > 40°C? CheckTemp->IsHigh Seed Seed at Cloud Point (0.5 wt% loading) IsHigh->Seed No SolventMod Modify Solvent System (Reduce Polarity) IsHigh->SolventMod Yes (Risk of Cyclization) Result1 Oiling Suppressed Growth on Seed Seed->Result1 Result2 Oil Persists: Implement Dual-Solvent Feed SolventMod->Result2

      Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during 4-HBSA crystallization.

      Module 2: Solvent Selection & Engineering

      Q: Which solvent system maximizes yield without inducing cyclization? A: Avoid high-boiling alcohols. Use a Polar Aprotic / Non-Polar antisolvent system.

      Because 4-HBSA is prone to cyclizing to Butanesultam at high temperatures (

      
      ), you must use solvents that allow crystallization at ambient or sub-ambient temperatures .
      

      Recommended Solvent Systems:

      System TypeSolvent A (Dissolution)Solvent B (Antisolvent)Ratio (v/v)Rationale
      Primary Ethyl Acetate (EtOAc) n-Heptane 1:3 to 1:5Best Balance. EtOAc dissolves the sulfonamide but not the inorganic salts. Heptane induces gentle supersaturation.
      Alternative Acetonitrile (ACN) MTBE 1:4Low Thermal Stress. Allows crystallization at 0°C to prevent cyclization.
      Avoid Water--High solubility leads to yield loss; difficult to dry without heating (cyclization risk).
      Avoid Toluene--Tendency to solvate impurities; often leads to oiling out due to poor H-bond matching.

      Protocol: The "Reverse Addition" Technique Standard cooling crystallization often fails for 4-HBSA. Use this antisolvent method instead.

      • Dissolution: Dissolve crude 4-HBSA in Ethyl Acetate (5 volumes) at 35°C.

      • Filtration: Polish filter to remove inorganic salts (sulfonamides often carry residual salts from synthesis).

      • Seeding: Cool to 25°C. Add 0.5 wt% pure seed crystals .

        • Critical: If you lack seeds, generate them by taking 1 mL of solution, adding 5 mL heptane, and scratching the vial vigorously in an ice bath.

      • Addition: Slowly add n-Heptane (15 volumes) over 4 hours.

        • Note: Adding the antisolvent to the solution allows better control of supersaturation than the reverse.

      Module 3: Impurity Rejection (The Cyclization Trap)

      Q: My purity is dropping during drying. Why? A: You are creating the impurity in situ.

      4-HBSA is the linear precursor to Butanesultam . Under heat (

      
      ) or acidic/basic catalysis, the hydroxyl group attacks the sulfonamide sulfur, releasing ammonia (or water if acid-catalyzed) and closing the ring.
      

      The Pathway:

      
      
      

      Prevention Strategy:

      • pH Control: Ensure the crystallization feed is neutral (pH 6-7). Residual acid from the sulfonation step catalyzes cyclization.

      • Drying: Never oven dry >40°C. Use a Vacuum Tray Dryer at 25°C with a nitrogen bleed.

      • Wash: Wash the filter cake with pure n-Heptane (non-solvent) to remove residual mother liquor containing the cyclic impurity.

      Module 4: Process Visualization

      Q: How do I visualize the optimal workflow? A: Follow the "Cold-Flow" process to minimize thermal history.

      ProcessFlow Crude Crude 4-HBSA (Viscous Oil) Dissolve Dissolution EtOAc @ 35°C Crude->Dissolve Filter Polish Filtration (Remove Salts) Dissolve->Filter Seed Seeding @ 25°C (Prevent Oiling) Filter->Seed Cryst Antisolvent Addition (Heptane, 4 hrs) Seed->Cryst Isolate Filtration & Wash (Cold Heptane) Cryst->Isolate Dry Vac Dry @ 25°C (Avoid Cyclization) Isolate->Dry

      Figure 2: Optimized "Cold-Flow" crystallization workflow to maximize purity and prevent thermal degradation.

      References & Further Reading

      • Oiling Out Mechanisms:

        • Title: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.

        • Source: Pharmalego Technical Review (2024).

        • Context: Defines the thermodynamic basis of LLPS in amphiphilic molecules.

      • Sultam Synthesis & Reactivity:

        • Title: Medicinally Privileged Sultams: Synthesis and Mechanism of Action.[1]

        • Source:Current Medicinal Chemistry, NIH PubMed Central.

        • Context: Details the cyclization pathways of hydroxy-sulfonamides into sultams, establishing the thermal risks.

      • Solubility Modeling:

        • Title: Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.[2]

        • Source:Journal of Solution Chemistry.

        • Context: Provides the theoretical basis for selecting Ethyl Acetate/Heptane over alcohol-based systems for sulfonamide purification.

      Sources

      Technical Support Center: Purification of 4-Hydroxybutane-1-sulfonamide

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the technical support guide for the purification of crude 4-hydroxybutane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this highly polar compound. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

      Section 1: Understanding Your Impurity Profile (FAQs)

      A successful purification begins with understanding what you need to remove. The synthesis of 4-hydroxybutane-1-sulfonamide, typically via the reaction of 1,4-butane sultone with ammonia, can introduce several predictable impurities.

      Q1: What are the most likely impurities in my crude 4-hydroxybutane-1-sulfonamide?

      Your crude product likely contains a mixture of unreacted starting materials, hydrolysis products, and potential side-products. The most common species are outlined below.

      | Table 1: Common Impurities in Crude 4-hydroxybutane-1-sulfonamide | | :--- | :--- | :--- | | Impurity Name | Source | Key Properties & Removal Rationale | | 4-Hydroxybutane-1-sulfonic acid | Hydrolysis of the 1,4-butane sultone starting material by trace water.[1] | Highly polar and strongly acidic. Can be removed via acid-base liquid-liquid extraction by converting it to its water-soluble salt form under basic conditions.[2][3] | | Unreacted 1,4-Butane Sultone | Incomplete reaction with ammonia. | A neutral, reactive electrophile. Less polar than the product. Can be removed by chromatography or by washing with a less polar solvent. | | Ammonium salts (e.g., (NH₄)₂SO₄) | Byproducts or excess reagents from the reaction workup. | Inorganic salts. Highly soluble in water and insoluble in most organic solvents. Easily removed by washing the crude product with an organic solvent or during an aqueous workup. | | Di-substituted products | Reaction of the product with another molecule of 1,4-butane sultone. | Higher molecular weight and potentially different polarity. Best separated using chromatography. |

      Q2: What analytical techniques should I use to assess the purity of my crude product?

      A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment.[2]

      • Thin-Layer Chromatography (TLC): An excellent first step for a quick, qualitative assessment of the number of components in your mixture.[2][4] Due to the high polarity of the target compound and its main impurity (the sulfonic acid), using a highly polar mobile phase (e.g., Dichloromethane:Methanol, 9:1) on a silica plate is a good starting point.

      • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[2][4] A reversed-phase C18 column can be used, but for better retention and separation of these highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior.[5]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of impurities, which is crucial for confirming their structures.[2][6]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities if their signals are resolved from the product peaks.[2]

      Section 2: Purification Strategy and Workflow

      The high polarity of 4-hydroxybutane-1-sulfonamide makes its purification non-trivial. Standard methods must be adapted to handle this characteristic. Below is a logical workflow to guide your choice of purification strategy.

      G start Crude 4-hydroxybutane-1-sulfonamide check_acid Is 4-hydroxybutane-1-sulfonic acid a major impurity? (Check by LC-MS or acidic nature) start->check_acid extraction Perform Acid-Base Liquid-Liquid Extraction check_acid->extraction  Yes recrystallization Recrystallization check_acid->recrystallization  No extraction->recrystallization Proceed with extracted material check_purity Assess Purity (HPLC/NMR) recrystallization->check_purity chromatography Column Chromatography (HILIC Recommended) end Pure Product chromatography->end check_purity->chromatography  Purity <98% or multiple impurities remain check_purity->end  Purity >98%

      Caption: Decision workflow for purifying 4-hydroxybutane-1-sulfonamide.

      Section 3: Detailed Experimental Protocols

      Here we provide step-by-step methodologies for the most effective purification techniques. The causality behind each step is explained to build intuitive understanding.

      Protocol 1: Recrystallization from an Ethanol/Water Solvent System

      Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product. The principle is to dissolve the impure compound in a minimum amount of hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while the impurities remain in the mother liquor.[2][7]

      Methodology:

      • Solvent Selection: Place a small amount of crude product in a test tube. Add ethanol dropwise until the solid dissolves at room temperature. To this solution, add water (the anti-solvent) dropwise until the solution becomes persistently cloudy. This indicates a good solvent/anti-solvent ratio for recrystallization. Ethanol-water and isopropanol-water mixtures are often effective for sulfonamides.[7]

      • Dissolution: In an Erlenmeyer flask, add the bulk of your crude solid. Add the minimum amount of hot ethanol required to just dissolve the solid completely. It is crucial to use the minimum amount to ensure the solution is saturated, maximizing yield.[7]

      • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small spatula-tip of activated charcoal and boil for 2-3 minutes. The charcoal adsorbs the colored impurities.[2]

      • Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly with heated glassware to prevent the product from crystallizing prematurely in the funnel.[7]

      • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

      • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product from the solution.[2]

      • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

      • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to remove any residual mother liquor containing impurities. Using cold solvent minimizes the loss of your desired product.

      • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

      Protocol 2: Flash Column Chromatography (HILIC)

      For complex mixtures or when recrystallization fails, chromatography is the method of choice.[2] Due to the high polarity of 4-hydroxybutane-1-sulfonamide, Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended. HILIC uses a polar stationary phase (like silica) and a mobile phase with a high organic content and a small amount of a polar solvent (like water). In HILIC, water is the "strong" eluting solvent.[5]

      | Table 2: Starting Conditions for HILIC Flash Chromatography | | :--- | :--- | | Parameter | Recommendation | | Stationary Phase | Silica Gel (standard, 60 Å, 40-63 µm) | | Mobile Phase A | Acetonitrile (ACN) | | Mobile Phase B | Water | | Initial Gradient | 95% ACN, 5% Water | | Final Gradient | 80% ACN, 20% Water | | Loading Technique | Dry Loading |

      Methodology:

      • Sample Preparation (Dry Load): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution. Evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This "dry load" technique prevents band broadening and improves separation, especially for compounds with limited solubility in the initial mobile phase.[8]

      • Column Packing and Equilibration: Select an appropriately sized flash column. Pack the column with silica gel as a slurry in the initial mobile phase (95% ACN / 5% Water). Equilibrate the column by passing 3-5 column volumes of this mobile phase through it until the baseline is stable.[8]

      • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a uniform layer.

      • Elution: Begin the elution with the initial mobile phase (95% ACN / 5% Water). Gradually increase the percentage of water (the strong solvent) to elute your compounds. A typical gradient might run from 5% to 20% water over 10-15 column volumes.[8] Monitor the eluent using a UV detector or by collecting fractions and analyzing them by TLC.

      • Post-Purification: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure to obtain the purified 4-hydroxybutane-1-sulfonamide.

      Section 4: Troubleshooting Guide

      Even with optimized protocols, challenges can arise. This section addresses common issues in a direct question-and-answer format.

      Recrystallization Issues

      Q: My product "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid separates from the solution as a liquid. This often happens if the solution is too concentrated with impurities or if the boiling point of the solvent is higher than the melting point of your solid.[7]

      • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation, then allow it to cool much more slowly. Insulating the flask can help.[7]

      • Solution 2: Change the solvent system. The current solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[7]

      Q: No crystals are forming, even after cooling in an ice bath. What went wrong? A: This is typically due to one of two reasons:

      • Too much solvent was used: The solution is not saturated enough for crystals to form. You can try to carefully evaporate some of the solvent and allow it to cool again.

      • Supersaturation: The solution is saturated, but crystallization has not been initiated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a "seed" crystal of the pure compound if you have one.[7]

      Q: My yield after recrystallization is very low. How can I improve it? A: Low yield can result from several factors:

      • Using too much solvent: As mentioned, this prevents full precipitation.

      • Cooling for too short a time: Ensure the solution has spent adequate time in an ice bath to maximize precipitation.

      • Inappropriate solvent choice: The product may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the filtrate.[7]

      • Premature crystallization: If you performed a hot filtration, product may have crystallized on the filter paper. Ensure all glassware is pre-heated for this step.[7]

      Chromatography Issues

      Q: My compound won't elute from the silica column, even with a very polar solvent system. A: This is a common issue with highly polar compounds on a normal-phase (silica) column. 4-hydroxybutane-1-sulfonamide has both a hydroxyl group and a sulfonamide group, which can bind very strongly to the acidic silanol groups on the silica surface.

      • Solution: This is a strong indication that you should be using a different chromatographic technique. HILIC, as described in Protocol 2, is the ideal solution as it is designed for this class of compounds.[5] Reversed-phase chromatography (C18) could also be an alternative.[8]

      Q: The separation between my product and an impurity is very poor. A: Poor resolution means the chosen conditions are not optimal for separating the components.

      • Solution 1: Optimize the mobile phase gradient. A slower, more shallow gradient will often improve the resolution between closely eluting peaks.

      • Solution 2: Ensure you used the dry load method. A liquid injection of a sample dissolved in a strong solvent is a common cause of band broadening and poor separation.[8]

      References

      • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

      • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

      • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

      • Zhang, W. B., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of separation science, 33(21), 3349–3356. Retrieved from [Link]

      • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

      • Royal Society of Chemistry. (n.d.). Emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in water samples. Retrieved from [Link]

      • Wu, H. L., et al. (2008). Application of liquid-liquid-liquid microextraction and high-performance liquid-chromatography for the determination of sulfonamides in water. Journal of chromatography. A, 1185(2), 267–274. Retrieved from [Link]

      • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

      • ResearchGate. (2025, August 6). Application of liquid-liquid-liquid microextraction and high-performance liquid-chromatography for the determination of sulfonamides in water. Retrieved from [Link]

      • MDPI. (2018, June 4). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

      • American Chemical Society Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

      • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
      • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

      • Google Patents. (n.d.). CN109293625A - A kind of synthetic method of high-purity 1,4-butane sultone.
      • Organic Syntheses. (n.d.). 4-hydroxy-1-butanesulfonic acid sultone. Retrieved from [Link]

      • Google Patents. (n.d.). CN109293625B - Synthesis method of high-purity 1, 4-butane sultone.
      • ResearchGate. (2025, August 6). A very fast and simple method for the determination of sulfonamide residues in seawaters. Retrieved from [Link]

      • ResearchGate. (n.d.). Reactions of the Additive 1,3–Propane Sultone with Electrolyte Compounds Investigated by Capillary Electrophoresis and High-Resolution Mass Spectrometry. Retrieved from [Link]

      • Chemistry Stack Exchange. (2025, June 30). Work-up of SN2 reaction with 1,3-propane sultone. Retrieved from [Link]

      • Axios Research. (n.d.). 4-hydroxybutane-1-sulfonic acid. Retrieved from [Link]

      • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 26978-64-3 4-Hydroxybutane-1-sulfonic Acid Impurity. Retrieved from [Link]

      • PubChemLite. (n.d.). 4-hydroxybutane-1-sulfonamide (C4H11NO3S). Retrieved from [Link]

      Sources

      Technical Support Center: Stability & Handling of 4-Hydroxybutane-1-Sulfonamide

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      Does 4-hydroxybutane-1-sulfonamide survive acidic conditions? Yes, but with specific thermal limitations.

      The sulfonamide moiety (

      
      ) is kinetically stable against acid hydrolysis under standard laboratory conditions (e.g., acidic workups, HPLC mobile phases).[1] The primary risk in acidic media is not  the cleavage of the sulfonamide, but the acid-catalyzed dehydration  of the terminal hydroxyl group (
      
      
      
      ) to form an alkene, or the formation of ether dimers.

      Key Stability Metrics:

      Condition Stability Rating Primary Risk
      Dilute Acid (pH 1-4, RT) Stable Negligible.[1] Safe for HPLC (0.1% TFA) and workup.[1]
      Strong Acid (pH < 1, RT) ⚠️ Caution Slow dehydration or ether formation over time.[1]
      Acid + Heat (> 50°C) Unstable Rapid dehydration to but-3-ene-1-sulfonamide.[1]

      | Acid + Vacuum (High Temp) | ❌ Unstable | Cyclization to 1,4-butane sultone (via sulfonic acid intermediate).[1] |

      Troubleshooting Guide (Q&A)

      Q1: I am seeing a new impurity peak (RRT ~1.2) after concentrating my sample with HCl. What is it?

      Diagnosis: This is likely but-3-ene-1-sulfonamide , resulting from acid-catalyzed dehydration.[1]

      • Mechanism: The terminal alcohol is protonated (

        
        ), creating a good leaving group.[1] If heat is applied during concentration (e.g., rotovap bath > 40°C), water is eliminated to form the terminal alkene.[1]
        
      • Solution: Neutralize the solution to pH 7 before concentration. If an acidic workup is necessary, keep the temperature strictly below 30°C and avoid prolonged exposure to strong acids like concentrated HCl or

        
        .[1]
        
      Q2: Will this molecule cyclize to form the sultam (tetrahydro-2H-1,2-thiazine 1,1-dioxide) in acid?

      Diagnosis: Highly Unlikely. [1]

      • Reasoning: Cyclization to the sultam requires the sulfonamide nitrogen to act as a nucleophile attacking the C4 carbon. In acidic conditions, the sulfonamide nitrogen is either neutral or protonated, rendering it non-nucleophilic. Furthermore, the hydroxyl group is not a good enough leaving group for direct displacement by a weak nucleophile.

      • Context: Sultam formation typically requires basic conditions (to deprotonate the sulfonamide) and activation of the alcohol (e.g., Mitsunobu conditions or conversion to a mesylate/halide).

      Q3: Can I use 0.1% TFA or Formic Acid in my LC-MS mobile phase?

      Diagnosis: Yes.

      • Reasoning: The residence time in the column is short, and the acid concentration is low. 4-hydroxybutane-1-sulfonamide is stable in standard reverse-phase mobile phases for at least 24-48 hours at room temperature.[1]

      • Recommendation: Ensure autosampler temperature is set to 4–10°C to prevent any slow degradation over long sequences.

      Q4: I observe a mass loss of 17 Da in MS. Is this ammonia loss?

      Diagnosis: No, it is likely water loss (18 Da) or specific fragmentation. [1]

      • Reasoning: Sulfonamide hydrolysis (loss of

        
        ) is extremely slow in acid.[1] A loss of 17/18 Da usually corresponds to the dehydration of the alcohol (
        
        
        
        ) in the ion source or solution.[1] Check if the peak corresponds to the parent mass (153 Da) or the alkene (135 Da).

      Deep Dive: Chemical Stability Profile

      The Dehydration Pathway (Primary Failure Mode)

      The most immediate threat to 4-hydroxybutane-1-sulfonamide in acid is the E1/E2 elimination of water.[1] While primary alcohols are generally resistant to E1 elimination (due to unstable primary carbocations), the high temperatures often used in "drying" steps can force an E2-like elimination or a concerted protonation-dehydration mechanism.[1]

      The Hydrolysis Myth

      Researchers often fear sulfonamide hydrolysis:

      
      Reality:  This reaction typically requires refluxing in 48% HBr or 6M HCl for 24+ hours.[1] The S-N bond is significantly stronger and less polarized than the C-N bond in carboxamides. Consequently, hydrolysis is kinetically negligible during standard workups.[1]
      
      The Sultone Danger (Process Safety)

      If the material does hydrolyze to 4-hydroxybutane-1-sulfonic acid, and is then subjected to high heat and vacuum (distillation conditions), it can cyclize to form 1,4-butane sultone .[1]

      • Critical Warning: 1,4-butane sultone is a potent alkylating agent and a genotoxic impurity.[1] Avoid conditions that could hydrolyze the sulfonamide followed by dehydration.[1]

      Visualizing the Pathways

      The following diagram illustrates the divergent reactivity of 4-hydroxybutane-1-sulfonamide under different pH and thermal conditions.

      StabilityPathways Start 4-Hydroxybutane-1-sulfonamide (Target Molecule) Start->Start Dilute Acid (RT) (Stable) Alkene But-3-ene-1-sulfonamide (Dehydration Impurity) Start->Alkene Acid + Heat (>50°C) [-H2O] Sultam Tetrahydro-2H-1,2-thiazine 1,1-dioxide (Sultam) Start->Sultam Base + Activation (e.g., Mitsunobu, MsCl) SulfonicAcid 4-Hydroxybutane-1-sulfonic acid Start->SulfonicAcid Strong Acid Reflux (Hydrolysis, Slow) Sultone 1,4-Butane Sultone (Genotoxic Impurity) SulfonicAcid->Sultone Heat + Vacuum [-H2O]

      Figure 1: Reactivity profile of 4-hydroxybutane-1-sulfonamide. Note that acid-catalyzed cyclization to the sultam is disfavored, while dehydration to the alkene is the primary thermal risk.

      Validated Protocols

      Protocol A: Stability Stress Test (HPLC)

      Use this to validate your specific conditions.[1]

      • Preparation: Dissolve 10 mg of 4-hydroxybutane-1-sulfonamide in 10 mL of solvent.

      • Conditions:

        • Control: Water/Acetonitrile (1:1).[1]

        • Test A (Acidic Workup Simulation): 0.1 M HCl (aq).

        • Test B (Mobile Phase Simulation): 0.1% TFA in Water.

      • Incubation: Hold at Room Temperature (25°C) for 24 hours.

      • Analysis: Inject on HPLC (C18 Column, Gradient 5-95% ACN).

      • Acceptance Criteria: Purity of Test samples should be within ±0.5% of Control.

      Protocol B: Safe Acidic Workup

      Recommended procedure to remove basic impurities without degrading the alcohol.

      • Cooling: Cool the reaction mixture to 0–5°C in an ice bath.

      • Acidification: Slowly add 1N HCl or 10% Citric Acid until pH reaches ~3–4.

        • Note: Citric acid is preferred as it buffers the pH and is less likely to catalyze dehydration than mineral acids.

      • Extraction: Extract immediately with Ethyl Acetate or DCM.[1]

      • Washing: Wash organic layer with Brine (saturated NaCl) to remove excess acid.[1]

      • Drying: Dry over

        
         (avoid 
        
        
        
        if the solution is very acidic, as it is slightly Lewis acidic).
      • Concentration: Concentrate under reduced pressure at < 35°C . Do not heat to dryness if traces of acid remain.[1]

      References

      • Searchinger, C., et al. (2007).[1] "Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis." Tetrahedron Letters, 48(44), 7809-7812.[1] Link[1]

        • Context: Establishes the comparative stability of sulfur-nitrogen bonds in acidic media.
      • Hanson, P. R., et al. (2009).[1] "“Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins." Organic Letters, 11(4), 1009–1012.[1] Link

        • Context: Demonstrates that sultam formation requires specific activation strategies (e.g., Heck reaction, Michael addition) and does not occur spontaneously in simple acid.[1]

      • Organic Syntheses. (1954).[1] "4-Hydroxy-1-butanesulfonic acid sultone."[1] Organic Syntheses, Coll.[1] Vol. 4, p.529.[1] Link

        • Context: Details the harsh conditions (high heat, vacuum, dehydration of sulfonic acid) required to form the sultone, confirming this is unlikely to happen during standard sulfonamide handling.
      • BenchChem. (2025).[1] "Stability of methanesulfonamide in acidic and basic conditions." Link

        • Context: General reference for the high stability of the sulfonamide functional group in acidic pH compared to basic pH.

      Sources

      Technical Support Center: Minimizing Moisture Sensitivity in 4-Hydroxybutane-1-sulfonamide Reactions

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the technical support center for handling 4-hydroxybutane-1-sulfonamide and related reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this compound and its derivatives. By understanding the underlying principles and adopting meticulous laboratory practices, you can significantly improve reaction outcomes, ensuring higher yields and product purity.

      I. Understanding the Challenge: Why is Moisture a Concern?

      4-Hydroxybutane-1-sulfonamide and its precursors, such as sulfonyl chlorides, are susceptible to hydrolysis.[1] The presence of water in a reaction can lead to the formation of unwanted byproducts, primarily the corresponding sulfonic acid, which can complicate purification and reduce the overall yield of the desired sulfonamide.[1] This guide provides a comprehensive approach to mitigating these issues through rigorous anhydrous techniques.

      II. Troubleshooting Guide: Common Issues and Solutions

      This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

      Issue 1: Low or No Yield of the Desired Sulfonamide

      A diminished yield is one of the most common indicators of a compromised reaction environment.[1][2]

      Potential Cause A: Contaminated Reagents or Solvents

      • Diagnosis: The primary suspect is often the presence of water in your starting materials or the reaction solvent. Even seemingly "anhydrous" solvents can absorb atmospheric moisture if not handled and stored correctly.[3][4]

      • Solution:

        • Solvent Purity: Use freshly opened, high-purity anhydrous solvents. For particularly sensitive reactions, consider drying the solvent yourself using appropriate methods like distillation from a drying agent or passing it through an activated alumina column.[3]

        • Reagent Storage: Store 4-hydroxybutane-1-sulfonamide and any sulfonyl chloride precursors in a desiccator over a strong drying agent like phosphorus pentoxide or indicating silica gel.[3][5] A desiccator is a sealed container that maintains a dry environment.[5] Desiccants work by absorbing water molecules from the air inside the chamber.[5]

        • Verification of Anhydrous Conditions: For highly critical reactions, the water content of the solvent can be quantified using Karl Fischer titration or advanced NMR-based methods.[6][7]

      Potential Cause B: Inadequate Inert Atmosphere

      • Diagnosis: If your reaction is open to the laboratory atmosphere, it is constantly being exposed to moisture.

      • Solution:

        • Implement an Inert Atmosphere: Conduct the reaction under a blanket of dry, inert gas such as nitrogen or argon.[8][9] This can be achieved using a Schlenk line or a glovebox.[9] A simple balloon filled with nitrogen or argon can also be effective for less sensitive reactions.[10][11]

        • Proper Glassware Preparation: Ensure all glassware is thoroughly dried before use. This can be done by oven-drying at a high temperature (e.g., 125°C) overnight or by flame-drying under vacuum immediately before use.[9][12][13] Assembled hot glassware should be cooled under a stream of inert gas to prevent atmospheric moisture from being drawn in.[12][14]

      Issue 2: Formation of Multiple Products or Impurities

      The presence of unexpected spots on a TLC plate or multiple peaks in an LC-MS analysis often points to side reactions.

      Potential Cause: Hydrolysis of Sulfonyl Chloride Intermediate

      • Diagnosis: If your synthesis involves a sulfonyl chloride intermediate, its reaction with water will produce the corresponding sulfonic acid. This is a common byproduct when moisture is present.[1]

      • Solution:

        • Strict Anhydrous Technique: Adhere rigorously to the anhydrous techniques described in "Issue 1." The dropwise addition of the sulfonyl chloride to the reaction mixture at a controlled temperature (often 0°C) can also help to minimize side reactions.[1]

        • Reagent Quality: Ensure the sulfonyl chloride itself is of high purity and has not been degraded by long-term exposure to moisture during storage.

      III. Frequently Asked Questions (FAQs)

      Here are answers to some common questions regarding the handling of moisture-sensitive sulfonamide reactions.

      Q1: What is the best way to store 4-hydroxybutane-1-sulfonamide?

      Store it in a tightly sealed container inside a desiccator containing a suitable desiccant.[5][15] For long-term storage, consider flushing the container with an inert gas before sealing.

      Q2: How can I be certain my solvent is truly anhydrous?

      While commercially available anhydrous solvents are generally reliable, their water content can increase upon opening.[3] For highly sensitive reactions, it is best to use a freshly opened bottle or to dry the solvent using established laboratory procedures.[3] Techniques like Karl Fischer titration provide a quantitative measure of water content.[6][7]

      Q3: What are the key differences between using a nitrogen balloon, a Schlenk line, and a glovebox?

      • Nitrogen Balloon: This is the simplest method for maintaining a positive pressure of inert gas. It is suitable for many reactions but offers the least protection against atmospheric intrusion.[10][11]

      • Schlenk Line: This apparatus allows for more rigorous exclusion of air and moisture through cycles of evacuating the flask and backfilling with inert gas.[9] It is a standard tool for many air-sensitive reactions.

      • Glovebox: A glovebox provides the most controlled environment, with a continuously purified inert atmosphere.[9][14] It is the preferred method for extremely sensitive or pyrophoric reagents.

      Q4: What are some suitable drying agents for solvents and desiccators?

      The choice of desiccant depends on the substance being dried and the required level of dryness.[16]

      Desiccant Application Mechanism
      Silica Gel General purpose, desiccators Adsorption[16][17]
      Molecular Sieves (3Å or 4Å) Drying solvents (e.g., THF, DCM) Adsorption[3][17]
      Calcium Sulfate (Drierite®) Desiccators, drying tubes Chemical Reaction
      Phosphorus Pentoxide (P₄O₁₀) High-efficiency desiccation Chemical Reaction

      | Sodium Sulfate / Magnesium Sulfate | Drying organic extracts during workup | Hydrate Formation[1] |

      Q5: Can I use a drying tube instead of a full inert atmosphere setup?

      A drying tube filled with a desiccant like calcium chloride or calcium sulfate can protect the reaction from atmospheric moisture to some extent. However, it does not protect against atmospheric oxygen and is less effective than a full inert gas setup for highly sensitive reactions.[14]

      IV. Experimental Protocols & Visualizations

      Protocol 1: General Procedure for a Moisture-Sensitive Sulfonamide Synthesis

      This protocol outlines a standard method for conducting a reaction under anhydrous conditions using a Schlenk line.

      • Glassware Preparation: All glassware (reaction flask, addition funnel, condenser) is oven-dried at 125°C overnight and assembled hot under a stream of dry nitrogen.

      • Inert Atmosphere: The assembled apparatus is connected to a Schlenk line and subjected to three cycles of vacuum/nitrogen backfill to ensure a robust inert atmosphere.[9]

      • Reagent and Solvent Addition: Anhydrous solvent is added to the reaction flask via a cannula or a dry syringe.[12] Solid reagents that are not moisture-sensitive can be added at this stage.

      • Reaction Setup: The reaction is brought to the desired temperature (e.g., cooled in an ice bath).

      • Addition of Moisture-Sensitive Reagent: The moisture-sensitive reagent (e.g., a sulfonyl chloride solution in anhydrous solvent) is added dropwise from the addition funnel or via a syringe pump.

      • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

      • Workup: Once the reaction is complete, it is quenched by the careful addition of water or a dilute aqueous acid solution.[1] The product is then extracted with an organic solvent, dried over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[1]

      • Purification: The crude product is purified by recrystallization or column chromatography.[1]

      Diagram 1: Workflow for Setting Up a Moisture-Sensitive Reaction

      MoistureSensitiveReactionWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification oven_dry 1. Oven-Dry Glassware (125°C, overnight) assemble_hot 2. Assemble Hot (under N2 flow) oven_dry->assemble_hot flame_dry or Flame-Dry (under vacuum) flame_dry->assemble_hot schlenk_line 3. Purge with Inert Gas (3x Vacuum/N2 cycles) assemble_hot->schlenk_line add_solvent 4. Add Anhydrous Solvent (via cannula/syringe) schlenk_line->add_solvent add_reagents 5. Add Reagents add_solvent->add_reagents run_reaction 6. Run Reaction (controlled temp.) add_reagents->run_reaction quench 7. Quench Reaction run_reaction->quench extract 8. Extract Product quench->extract dry_purify 9. Dry & Purify extract->dry_purify

      Caption: Workflow for a moisture-sensitive reaction.

      Diagram 2: Chemical Pathway of Sulfonyl Chloride Hydrolysis

      HydrolysisPathway sulfonyl_chloride R-SO₂Cl (Sulfonyl Chloride) sulfonamide R-SO₂NHR' (Desired Product) sulfonyl_chloride->sulfonamide + Amine sulfonic_acid R-SO₂OH (Sulfonic Acid - Byproduct) sulfonyl_chloride->sulfonic_acid + Water (Hydrolysis) amine R'-NH₂ (Amine) amine->sulfonamide hcl HCl water H₂O (Moisture) water->sulfonic_acid sulfonic_acid->hcl + HCl

      Caption: Competing reactions in sulfonamide synthesis.

      V. References

      • BenchChem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from

      • (n.d.). What We Know About Desiccators. Retrieved from

      • Stream Peak International. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. Retrieved from

      • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from

      • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Retrieved from

      • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key.... Retrieved from

      • (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. ResearchGate. Retrieved from

      • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Retrieved from

      • DiMagno, S. G., & Sun, H. (n.d.). A Method for Detecting Water in Organic Solvents. PMC - NIH. Retrieved from

      • Wikipedia. (n.d.). Air-free technique. Retrieved from

      • Wikipedia. (n.d.). Anhydrous. Retrieved from

      • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

      • Sun, H., & DiMagno, S. G. (2008, September 12). A Method for Detecting Water in Organic Solvents. Chemistry. Retrieved from

      • (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from

      • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from

      • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from

      • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from

      • Organic Syntheses Procedure. (n.d.). Retrieved from

      Sources

      Separation of 4-hydroxybutane-1-sulfonamide from reaction byproducts

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide functions as a specialized Technical Support Center for researchers synthesizing 4-hydroxybutane-1-sulfonamide . It addresses the specific challenge of isolating this highly polar, water-soluble molecule from its reaction byproducts (primarily sulfonic acid and inorganic salts).

      Subject: Troubleshooting Separation, Purification, and Workup Protocols Ticket ID: CHEM-SUP-4HBS-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

      Executive Summary: The Polarity Paradox

      The isolation of 4-hydroxybutane-1-sulfonamide presents a unique challenge compared to aromatic sulfonamides. The aliphatic chain combined with a terminal hydroxyl group and the sulfonamide moiety creates a molecule with amphiphilic but highly water-soluble characteristics .

      Standard hydrophobic extraction protocols (e.g., simple ether extraction) often fail, leading to low recovery yields because the partition coefficient (

      
      ) favors the aqueous phase. Furthermore, the primary byproduct—4-hydroxybutane-1-sulfonic acid —is structurally similar but anionic, requiring precise pH control for separation.
      
      Troubleshooting Guides & FAQs
      Issue A: "I cannot separate the sulfonamide from the sulfonic acid byproduct."

      Diagnosis: The reaction of 4-hydroxybutanesulfonyl chloride with ammonia (or ring-opening of sultones) inevitably produces 4-hydroxybutane-1-sulfonic acid via hydrolysis. Both species are polar. If you extract at a neutral or high pH without salting out, the sulfonamide remains in the water.

      Solution: The "Salting-Out" pH-Switch Protocol

      • pH Adjustment: Adjust the reaction mixture to pH 7.0–8.0 .

        • Why? At this pH, the sulfonic acid is fully deprotonated (

          
          ), rendering it strictly water-soluble. The sulfonamide (
          
          
          
          , pKa ~10.5) remains neutral.
      • Saturation: Saturate the aqueous phase with NaCl (brine).

        • Mechanism:[1][2][3][4][5] This increases the ionic strength, reducing the solubility of the neutral organic sulfonamide in water (Salting-out effect).

      • Extraction Solvent: Use Ethyl Acetate (EtOAc) or n-Butanol .

        • Note: Diethyl ether is too non-polar. DCM may work but often forms emulsions with sulfonamides.

      • Execution: Perform 3–4 extractions. The sulfonic acid salt remains in the aqueous brine.

      Issue B: "My crude product is an oil that won't crystallize."

      Diagnosis: Aliphatic hydroxy-sulfonamides often exist as viscous oils or low-melting solids due to extensive intermolecular hydrogen bonding and the flexibility of the butyl chain. Impurities (water, salts) depress the melting point further.

      Solution: Trituration and Seed Induction

      • Dry Thoroughly: Trace water is the enemy. Dry the oil under high vacuum (<1 mbar) for 12 hours at 40°C.

      • Trituration: Add a non-polar solvent (Diethyl Ether or MTBE) to the oil. Scratch the flask walls with a glass rod. The mechanical stress often induces nucleation.

      • Cold Storage: Place the oil/solvent mixture in a -20°C freezer overnight.

      • Alternative: If it remains an oil, it may be pure. Verify via

        
        -NMR. If pure, use it as an oil; many aliphatic sulfonamides are liquids at room temperature.
        
      Issue C: "How do I remove the ammonium salts (NH4Cl) without aqueous washing?"

      Diagnosis: If you evaporated the reaction mixture directly, you have a solid mass of product + salts. Aqueous washing might redissolve your product.

      Solution: Differential Solvation

      • Suspend the crude solid mixture in anhydrous Acetone or dry THF .

      • Stir vigorously for 30 minutes.

      • Filter: Inorganic salts (NH4Cl, NaCl, Na2SO3) are insoluble in dry acetone/THF. The sulfonamide will dissolve.[6][7]

      • Evaporate the filtrate to obtain the desalted crude.

      Comparative Data: Solvent Selection
      Solvent SystemRecovery Yield*Purity (vs Sulfonic Acid)Notes
      Diethyl Ether < 10%HighToo non-polar; product stays in water.
      DCM 40-50%ModerateEmulsion risk; moderate solubility.
      Ethyl Acetate (Sat. NaCl) 85-92% High Recommended. Best balance of polarity.
      n-Butanol > 95%LowExtracts the sulfonic acid salts too. Hard to evaporate (BP 117°C).

      *Estimated recovery based on partition coefficients of C4-hydroxy-sulfonamides.

      Master Protocol: Isolation Workflow

      Objective: Isolate 4-hydroxybutane-1-sulfonamide from a hydrolysis/ammonolysis mixture.

      Step 1: Quench & Adjust

      • Concentrate the reaction mixture to remove excess ammonia (if used).

      • Dissolve residue in minimum water (10 mL per gram of theoretical yield).

      • Neutralize to pH 7–8 using 1M HCl or NaHCO3. Do not go above pH 9 (sulfonamide deprotonation) or below pH 2 (acid stability concerns).

      Step 2: The "Salting Out" Extraction

      • Add solid NaCl to the aqueous solution until saturation is reached (undissolved salt visible).

      • Extract with Ethyl Acetate (

        
         Volume of aqueous phase).
        
      • Critical: Agitate vigorously for 2 minutes per extraction to overcome the mass transfer resistance of the polar solute.

      Step 3: Drying & Concentration

      • Combine organic layers.

      • Dry over anhydrous Na2SO4 (Magnesium sulfate can sometimes coordinate with hydroxyl/sulfonamide groups, though less likely here).

      • Filter and concentrate under reduced pressure.

      Step 4: Purification (If needed)

      • If the crude is impure (TLC shows trailing spots), purify via Flash Column Chromatography.

      • Stationary Phase: Silica Gel (Standard).

      • Mobile Phase: DCM : Methanol (Gradient from 98:2 to 90:10).

      • Visualization: Stain with KMnO4 (oxidizes the alcohol) or Iodine. Sulfonamides are not UV-active unless derivatized, but the C-H backbone may not show well. KMnO4 is best.

      Logic Visualization: Separation Pathway

      The following diagram illustrates the decision logic for separating the neutral sulfonamide from ionic byproducts.

      SeparationLogic Start Crude Reaction Mixture (Sulfonamide + Sulfonic Acid + Salts) pH_Check Check pH Start->pH_Check Adjust_pH Adjust to pH 7.0 - 8.0 (Ionizes Sulfonic Acid) pH_Check->Adjust_pH If pH < 7 or > 9 Salt_Sat Saturate with NaCl (Salting Out Effect) pH_Check->Salt_Sat If pH 7-8 Adjust_pH->Salt_Sat Extract Extract with EtOAc (x4) Salt_Sat->Extract Phase_Sep Phase Separation Extract->Phase_Sep Aq_Phase Aqueous Phase Contains: R-SO3- (Sulfonate) NH4Cl / NaCl Phase_Sep->Aq_Phase Bottom Layer Org_Phase Organic Phase Contains: R-SO2NH2 (Target Molecule) Phase_Sep->Org_Phase Top Layer Drying Dry (Na2SO4) & Evaporate Org_Phase->Drying Crude_Solid Crude Product Drying->Crude_Solid Purity_Check Purity Check (NMR/TLC) Crude_Solid->Purity_Check Recryst Trituration / Recrystallization (Ether/Hexane) Purity_Check->Recryst Minor Impurities Column Flash Chromatography (DCM:MeOH 95:5) Purity_Check->Column Complex Mixture Final Pure 4-Hydroxybutane-1-sulfonamide Purity_Check->Final Pure Recryst->Final Column->Final

      Caption: Flowchart depicting the critical pH-switch and salting-out strategy required to separate amphiphilic sulfonamides from ionic byproducts.

      References
      • BenchChem Support. (2025).[6] Byproduct identification and removal in sulfonamide synthesis. Retrieved from .

      • Organic Chemistry Portal. (2025). Sulfonamide Synthesis: Recent Literature and Protocols. Retrieved from .

      • National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. PMC10510373. Retrieved from .

      • Apollo Scientific. (2025). Product Data: 4-Hydroxybutane-1-sulfonic acid (Precursor Properties). Retrieved from .

      • Google Patents. (1970). Purification of sulfonic acids (US3496224A). (Used as reference for byproduct behavior). Retrieved from .

      Sources

      Validation & Comparative

      Molecular Context & The Causality of Solvent Selection

      Author: BenchChem Technical Support Team. Date: March 2026

      In-Depth Comparison Guide: 1H NMR Spectrum Analysis of 4-hydroxybutane-1-sulfonamide (Benchtop vs. High-Field Platforms)

      As drug discovery and development workflows accelerate, the demand for rapid, on-demand structural verification has driven a paradigm shift in nuclear magnetic resonance (NMR) spectroscopy. For decades, high-field superconducting NMR (e.g., 600 MHz) has been the gold standard. However, the advent of high-resolution cryogen-free benchtop NMR (e.g., 80 MHz) has introduced a compelling alternative for routine analysis.

      This guide objectively compares the performance of Benchtop NMR (80 MHz) against Traditional High-Field NMR (600 MHz) for the structural elucidation of 4-hydroxybutane-1-sulfonamide (CAS: 1480822-17-0), a versatile bifunctional aliphatic building block [1]. By examining the causality behind solvent effects, magnetic field strength, and signal dispersion, this guide provides researchers with a self-validating framework for optimizing their analytical workflows.

      4-hydroxybutane-1-sulfonamide (

      
      ) contains two critical functional groups with exchangeable (labile) protons: a terminal hydroxyl (
      
      
      
      ) and a primary sulfonamide (
      
      
      ).

      The Solvent Causality: The choice of deuterated solvent dictates whether these diagnostic protons are visible. If analyzed in Deuterium Oxide (

      
      ), the labile protons undergo rapid isotopic exchange with the solvent (
      
      
      
      and
      
      
      ), rendering them invisible in the
      
      
      NMR spectrum.

      Conversely, utilizing anhydrous DMSO-d6 is mandatory for this molecule. DMSO acts as a strong hydrogen-bond acceptor, forming a solvation cage around the

      
       and 
      
      
      
      groups. This intermolecular hydrogen bonding significantly decreases the proton exchange rate, allowing the sulfonamide protons to appear as a distinct broad singlet (~6.7 ppm) and the hydroxyl proton to appear as a broad triplet (~4.4 ppm) [4].

      Platform Comparison: Benchtop (80 MHz) vs. High-Field (600 MHz)

      When evaluating NMR platforms, the primary performance differentiator is the magnetic field strength, which directly dictates spectral dispersion.

      Scalar couplings (

      
      -couplings, measured in Hz) are independent of the external magnetic field. However, the chemical shift scale (ppm) is field-dependent. For example, a standard 7 Hz triplet spans approximately 14-20 Hz. On an 80 MHz benchtop system, this multiplet occupies ~0.25 ppm of the spectrum. On a 600 MHz system, the exact same multiplet occupies only ~0.03 ppm [2].
      

      For 4-hydroxybutane-1-sulfonamide, this physical reality means that while a 600 MHz system will perfectly baseline-resolve the central aliphatic

      
       multiplets (C2 and C3 at ~1.5–1.7 ppm), an 80 MHz benchtop system will exhibit partial second-order overlap in this specific region. Despite this, the critical diagnostic peaks (the 
      
      
      
      ,
      
      
      , and the
      
      
      groups adjacent to the heteroatoms) remain fully resolved at 80 MHz, making benchtop systems highly capable for routine verification [3].
      Quantitative Performance Comparison Data
      Analytical ParameterHigh-Resolution Benchtop NMR (80 MHz)Traditional High-Field NMR (600 MHz)Impact on 4-hydroxybutane-1-sulfonamide Analysis
      Magnetic Field 1.88 Tesla (Permanent Neodymium)14.1 Tesla (Superconducting)Determines intrinsic sensitivity and spectral dispersion[3].
      Multiplet Width (7 Hz) ~0.25 ppm~0.03 ppmC2/C3 aliphatic protons (~1.5-1.7 ppm) show overlap at 80 MHz but are distinct at 600 MHz [2].
      Sensitivity (LOD) ~1-5 mmol/L<0.1 mmol/LBenchtop requires ~15-20 mg and 16-32 scans; High-field requires <1 mg and 1-4 scans.
      Diagnostic Peak Resolution ExcellentSuperiorC1 (~2.9 ppm), C4 (~3.4 ppm), OH (~4.4 ppm), and NH2 (~6.7 ppm) are fully resolved on both platforms.
      Workflow & Infrastructure Cryogen-free, fume hood compatibleRequires liquid He/N2, dedicated labBenchtop allows immediate, on-demand reaction monitoring; High-field is reserved for complex impurity profiling [2].

      Standardized Experimental Protocol (Self-Validating Workflow)

      To ensure scientific integrity, the following step-by-step methodology incorporates internal validation checkpoints to guarantee data reliability regardless of the chosen platform.

      Step 1: Sample Preparation & Desiccation

      • Weigh 15–20 mg of 4-hydroxybutane-1-sulfonamide (for 80 MHz analysis) or 2–5 mg (for 600 MHz analysis).

      • Causality: Ensure the sample is thoroughly dried under a high vacuum. Residual water will overlap with the critical C4 methylene protons (~3.4 ppm) in DMSO-d6.

      Step 2: Dissolution & Homogenization

      • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS).

      • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

      Step 3: Acquisition Parameters

      • Pulse Sequence: Standard 1D

        
         single-pulse (zg30).
        
      • Relaxation Delay (D1): Set to 5 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (

        
        ) of all protons, guaranteeing that the integration values accurately reflect the 2:2:2:2:2:1 proton ratio of the molecule.
        
      • Number of Scans (NS): 32 scans (Benchtop) or 4 scans (High-Field).

      Step 4: Self-Validation & Calibration

      • Before analyzing the analyte peaks, validate the spectrum using the solvent's internal signals.

      • Calibration: Set the residual DMSO-d5 pentet strictly to 2.50 ppm.

      • Validation Check: Assess the

        
         peak (typically at 3.33 ppm in DMSO-d6). If this peak integrates to >0.5 relative to the analyte, the solvent is compromised, and the C4 triplet (~3.4 ppm) integration will be artificially inflated.
        

      Decision Logic & Workflow Visualization

      The following diagram illustrates the logical decision tree for analyzing 4-hydroxybutane-1-sulfonamide, emphasizing the critical nature of solvent selection prior to platform routing.

      Workflow A 4-hydroxybutane-1-sulfonamide (15-20 mg) B Solvent Selection A->B C DMSO-d6 (Preserves OH & NH2) B->C Optimal D D2O (OH & NH2 Exchange) B->D Avoid E Platform Selection C->E F Benchtop NMR (80 MHz) Routine Verification E->F G High-Field NMR (600 MHz) Impurity Profiling E->G H 1H NMR Spectrum Validation F->H G->H

      Workflow for 1H NMR analysis of 4-hydroxybutane-1-sulfonamide, highlighting solvent and platform.

      Conclusion

      For the routine structural verification of 4-hydroxybutane-1-sulfonamide, Benchtop NMR (80 MHz) provides a highly efficient, cost-effective, and operationally autonomous alternative to High-Field NMR (600 MHz) . While high-field systems remain unparalleled for resolving complex aliphatic overlaps and detecting trace impurities, the benchtop platform easily resolves the diagnostic heteroatom-adjacent methylenes, the hydroxyl, and the sulfonamide protons—provided that DMSO-d6 is utilized to arrest proton exchange. By integrating benchtop NMR into the immediate laboratory environment, researchers can drastically reduce analytical bottlenecks without sacrificing essential structural confidence.

      References

      • PubChemLite - 4-hydroxybutane-1-sulfonamide (C4H11NO3S), uni.lu.
      • High-field to Benchtop NMR Spectroscopy - Part 3, Oxford Instruments.
      • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin, ResearchGate.
      • Microwave Assisted one-pot Synthesis and Screening of some schiff's bases of Sulfanilamide, JOCPR.

      Definitive Guide to MS Characterization of 4-Hydroxybutane-1-sulfonamide

      [1]

      Executive Summary

      4-Hydroxybutane-1-sulfonamide is a critical synthetic intermediate, often utilized in the development of busulfan analogues and sulfonamide-based enzyme inhibitors.[1] Its characterization presents a unique analytical challenge: the molecule is prone to intramolecular cyclization under thermal or acidic stress to form butane-1,4-sultam (tetrahydro-2H-1,2-thiazine 1,1-dioxide).[1]

      This guide outlines a validated Mass Spectrometry (MS) workflow designed to:

      • Definitively identify the open-chain sulfonamide ([M+H]⁺ m/z 154).[1]

      • Differentiate it from the cyclic sultam impurity ([M+H]⁺ m/z 136).

      • Quantify trace levels using optimized Multiple Reaction Monitoring (MRM) transitions.

      Chemical Identity & Properties

      PropertyTarget CompoundCyclic Alternative (Impurity)
      Name 4-Hydroxybutane-1-sulfonamide Butane-1,4-sultam
      Structure HO-(CH₂)₄-SO₂NH₂Cyclic sultam ring
      Formula C₄H₁₁NO₃SC₄H₉NO₂S
      MW (Monoisotopic) 153.0460 Da135.0354 Da
      CAS 104566-68-31121-03-5
      Key MS Feature [M+H]⁺ 154.05 [M+H]⁺ 136.04
      Polarity (LogP) Low (Hydrophilic)Moderate

      Comparative Analysis: MS vs. Alternatives

      While NMR provides definitive structural elucidation, it lacks the sensitivity required for pharmacokinetic (PK) studies or impurity profiling. MS is the preferred technique for sensitivity, provided the cyclization artifact is managed.

      FeatureMass Spectrometry (LC-MS/MS) NMR Spectroscopy (¹H) FT-IR Spectroscopy
      Sensitivity High (pg/mL range)Low (mg required)Moderate
      Specificity High (m/z & fragmentation)Definitive (distinct chemical shifts)Low (overlapping bands)
      Throughput High (mins/sample)LowHigh
      Limitation In-source cyclization riskSolvent suppression issuesCannot quantify trace impurities easily
      Verdict Primary method for quant/ID Reference standard validationQuick QC screening

      Experimental Protocol: Self-Validating Workflow

      A. Sample Preparation (Critical Step)[3]
      • Objective: Prevent artificial cyclization of the sulfonamide to the sultam during prep.

      • Solvent: Use Acetonitrile:Water (50:50) .[1] Avoid methanol if transesterification is suspected (rare for sulfonamides but good practice).

      • pH Control: Maintain neutral pH . Do NOT use strong acids (e.g., >0.1% Formic acid) in the diluent, as acid catalysis promotes water loss and ring closure.

      • Temperature: Process at 4°C or room temperature. Avoid heating.

      B. Liquid Chromatography Conditions

      Due to the polarity of the hydroxyl group, standard C18 columns may result in poor retention (elution in the void volume).

      • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Luna Omega Polar).[1]

      • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).[1]

      • Mobile Phase B: Acetonitrile.[1]

      • Gradient: Start high organic (95% B) for HILIC to retain the polar sulfonamide.

      C. Mass Spectrometry Parameters
      • Ionization Source: Electrospray Ionization (ESI).[1][2][3][4]

      • Polarity: Positive (+) mode is preferred for the amine functionality; Negative (-) mode is viable for the sulfonamide proton but often less sensitive for aliphatic chains.

      • Source Temperature: < 350°C (Minimize thermal degradation).

      • Cone Voltage: Low (15-20 V) . High cone voltage can induce in-source fragmentation (loss of H₂O), mimicking the sultam impurity.

      Characterization & Fragmentation Analysis[5][7][8][9][10][11][12]

      Mechanistic Fragmentation Pathway

      The fragmentation of aliphatic sulfonamides under ESI conditions follows distinct pathways compared to aryl sulfonamides. The primary driver is the stability of the sulfonyl moiety and the hydroxyl leaving group.

      1. The Molecular Ion[5][6][7]
      • Observed: [M+H]⁺ at m/z 154 .

      • Adducts: [M+Na]⁺ at m/z 176 is common due to the polar oxygen atoms.

      2. Primary Fragmentation (MS/MS of 154)
      • Pathway A (Dehydration/Cyclization): Loss of water (18 Da) is the dominant channel, likely driven by the formation of the stable, cyclic protonated sultam ion.

        • Transition:154 → 136

      • Pathway B (Sulfonyl Cleavage): Loss of the sulfamoyl group (-SO₂NH₂) or cleavage of the alkyl chain.

        • Transition:154 → 57 (Butyl carbocation [C₄H₉]⁺) - Note: This is a high-energy fragment.[1]

      3. Secondary Fragmentation (MS/MS of 136 - Sultam)[1]
      • Pathway C (SO₂ Elimination): Cyclic sulfonamides (sultams) characteristically lose SO₂ (64 Da) via rearrangement.[1]

        • Transition:136 → 72 (Pyrrolidine-like radical cation or related species).[1]

      Visualization of Fragmentation Logic

      FragmentationPathwayFigure 1: ESI(+) Fragmentation Pathway of 4-Hydroxybutane-1-sulfonamideM_IonPrecursor Ion[M+H]+ = 154(Open Chain)Sultam_IonFragment/Cyclic Ion[M+H]+ = 136(Sultam Structure)M_Ion->Sultam_IonLoss of H2O (-18 Da)CyclizationFrag_57Alkyl Fragment m/z = 57[C4H9]+M_Ion->Frag_57C-S CleavageFrag_72Ring Fragment m/z = 72(Loss of SO2)Sultam_Ion->Frag_72Loss of SO2 (-64 Da)Rearrangement

      Figure 1: Proposed fragmentation pathway showing the relationship between the open-chain precursor and the cyclic sultam fragment.[1][8]

      Differentiation Guide: Open Chain vs. Sultam

      Distinguishing the target molecule from its degradation product is the most critical aspect of this analysis.

      Parameter4-Hydroxybutane-1-sulfonamide Butane-1,4-sultam
      Precursor Ion (Q1) 154.0 136.0
      Retention Time (RT) Earlier (More Polar)Later (Less Polar)
      Key Transition (MRM) 154 → 136 (Quant)136 → 72 (Quant)
      In-Source Behavior Can degrade to 136 if Source Temp > 400°CStable at 136
      H/D Exchange (NMR) Exchangeable protons: 3 (OH + NH₂)Exchangeable protons: 1 (NH)

      Validation Check: To confirm you are detecting the open chain and not just the sultam, inject a pure standard of Butane-1,4-sultam.[1] If your sample peak has a different Retention Time (RT) and a distinct mass spectrum (154 parent), you have successfully separated the two.

      Analytical Workflow Diagram

      Workflowcluster_checkQuality ControlSampleSample(Neutral pH)LCLC SeparationHILIC / Polar C18Sample->LCInjectESIESI Source(+), Low Cone VLC->ESIEluteQ1Q1 FilterSelect m/z 154ESI->Q1IonizeCheckCheck form/z 136 PeakESI->CheckMonitorCIDCollision CellFrag: 154 -> 136Q1->CIDSelectDetDetectorQuantificationCID->DetDetect

      Figure 2: LC-MS/MS Workflow for specific detection of 4-hydroxybutane-1-sulfonamide.

      References

      • Fragmentation of Sulfonamides: Klagkou, K. et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 2003.[1][2]

      • SO2 Elimination Mechanism: Hu, N. et al. "Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry."[1][2] Rapid Communications in Mass Spectrometry, 2008.

      • Sultam Synthesis & Characterization: Doss, S.H. et al. "Synthesis of Sultam Derivatives with Expected Biological Activity."[1] Molecules, 2000.[1][9][10]

      • General Aliphatic Alcohol Fragmentation: "Mass Spectrometry of Alcohols." LibreTexts Chemistry.

      A Researcher's Guide to the Infrared Spectrum of 4-hydroxybutane-1-sulfonamide: A Comparative Analysis

      Author: BenchChem Technical Support Team. Date: March 2026

      For researchers and professionals in drug development and materials science, understanding the molecular structure of a compound is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique that provides a molecular fingerprint, revealing the functional groups present in a sample. This guide provides an in-depth analysis of the expected FTIR spectrum of 4-hydroxybutane-1-sulfonamide, a molecule of interest due to its bifunctional nature, containing both a hydroxyl and a primary sulfonamide group.

      This guide will not only dissect the anticipated vibrational modes of 4-hydroxybutane-1-sulfonamide but also offer a comparative perspective against structurally related molecules: butane-1-sulfonamide and 1,4-butanediol. This comparative approach is crucial for isolating and understanding the spectral contributions of each functional group, thereby enhancing the researcher's ability to interpret complex spectra and identify unknown compounds.

      The Molecular Blueprint: Visualizing the Structure

      To fully appreciate the origin of the various peaks in the FTIR spectrum, it is essential to first visualize the molecular structure of 4-hydroxybutane-1-sulfonamide and its counterparts.

      cluster_0 4-hydroxybutane-1-sulfonamide cluster_1 Butane-1-sulfonamide cluster_2 1,4-Butanediol 4h HO-(CH₂)₄-SO₂NH₂ b CH₃-(CH₂)₃-SO₂NH₂ 14b HO-(CH₂)₄-OH

      Caption: Molecular structures of the compounds under comparison.

      Deciphering the Spectrum of 4-hydroxybutane-1-sulfonamide: An Expectation-Based Analysis

      Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
      O-H (Alcohol) Stretching (H-bonded)3400 - 3200Strong, Broad
      N-H (Sulfonamide) Asymmetric Stretching~3350Medium
      Symmetric Stretching~3250Medium
      C-H (Alkyl) Asymmetric Stretching~2950Strong
      Symmetric Stretching~2870Strong
      S=O (Sulfonamide) Asymmetric Stretching1370 - 1335Strong
      Symmetric Stretching1170 - 1155Strong
      C-O (Alcohol) Stretching~1050Strong
      S-N (Sulfonamide) Stretching935 - 900Medium
      C-H (Alkyl) Bending (Scissoring)~1465Medium
      Bending (Wagging/Twisting)1300 - 1150Medium-Weak
      O-H (Alcohol) Bending~1420 (in-plane), ~650 (out-of-plane)Broad, Medium

      Expert Insights: The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is expected to be significant in this molecule due to the presence of both hydroxyl and sulfonamide groups. The N-H stretching peaks of the primary sulfonamide are anticipated to appear as two distinct bands. The S=O stretching vibrations are typically very strong and are reliable indicators of the sulfonamide group.

      A Comparative Spectral Analysis: Isolating Functional Group Contributions

      To illustrate the unique spectral features of 4-hydroxybutane-1-sulfonamide, we will compare its expected spectrum with that of butane-1-sulfonamide and the known spectrum of 1,4-butanediol.

      G 4HBS 4-Hydroxybutane-1-sulfonamide BS Butane-1-sulfonamide 4HBS->BS Lacks O-H and C-O stretch BDO 1,4-Butanediol 4HBS->BDO Lacks N-H, S=O, and S-N stretch

      Caption: Key spectral differences between the target and comparative molecules.

      4-hydroxybutane-1-sulfonamide vs. Butane-1-sulfonamide

      The primary structural difference between these two molecules is the presence of a terminal hydroxyl group on the former. This leads to distinct and readily identifiable differences in their FTIR spectra.

      • Presence of O-H and C-O Stretching: The spectrum of 4-hydroxybutane-1-sulfonamide will be distinguished by a strong, broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the alcohol. Furthermore, a strong C-O stretching band is expected around 1050 cm⁻¹. These features will be entirely absent in the spectrum of butane-1-sulfonamide.

      • N-H Stretching Region: In 4-hydroxybutane-1-sulfonamide, the broad O-H band may overlap with the N-H stretching vibrations of the sulfonamide group, potentially making the two N-H peaks less resolved than in butane-1-sulfonamide.

      4-hydroxybutane-1-sulfonamide vs. 1,4-Butanediol

      Comparing 4-hydroxybutane-1-sulfonamide with 1,4-butanediol allows for the clear identification of the sulfonamide group's spectral signature.

      • Presence of Sulfonamide Peaks: The spectrum of 4-hydroxybutane-1-sulfonamide will exhibit strong absorption bands corresponding to the S=O asymmetric (~1350 cm⁻¹) and symmetric (~1160 cm⁻¹) stretching vibrations. Additionally, the N-H stretching bands (~3350 and ~3250 cm⁻¹) and the S-N stretching band (~920 cm⁻¹) will be present. These will all be absent in the spectrum of 1,4-butanediol.

      • O-H and C-O Stretching: Both molecules will show a broad O-H stretch and a strong C-O stretch. However, the extent of hydrogen bonding and the electronic environment of the C-O bond will differ, which may lead to slight shifts in the positions and shapes of these bands. An experimental spectrum of 1,4-butanediol typically shows a very broad O-H stretch centered around 3300 cm⁻¹ and a strong C-O stretch around 1050 cm⁻¹.

      Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

      The following is a generalized protocol for obtaining the FTIR spectrum of a solid sample like 4-hydroxybutane-1-sulfonamide using the KBr pellet technique. This method is chosen for its ability to produce high-quality spectra for solid samples.

      G cluster_0 Sample Preparation cluster_1 Pellet Formation cluster_2 Spectral Acquisition A Grind Sample (1-2 mg) B Mix with KBr (100-200 mg) A->B C Grind Mixture B->C D Load into Die C->D E Apply Vacuum D->E F Press (8-10 tons) E->F G Place Pellet in Holder F->G H Collect Background Spectrum G->H I Collect Sample Spectrum H->I

      Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

      Step-by-Step Methodology:

      • Sample and KBr Preparation:

        • Ensure the 4-hydroxybutane-1-sulfonamide sample is dry.

        • Use high-purity, spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried in an oven and stored in a desiccator. Moisture contamination will introduce broad O-H absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹, which can interfere with the sample's spectrum.[1]

      • Grinding and Mixing:

        • In an agate mortar and pestle, grind approximately 1-2 mg of the sample to a fine powder.

        • Add 100-200 mg of the dried KBr to the mortar.

        • Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample particles evenly within the KBr matrix.

      • Pellet Pressing:

        • Assemble the die set for the hydraulic press.

        • Transfer the KBr-sample mixture into the die.

        • Place the die under a vacuum for a few minutes to remove any trapped air, which can cause the pellet to be opaque.

        • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.[1]

      • Spectral Acquisition:

        • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

        • First, run a background spectrum with an empty sample compartment. This will account for any atmospheric water and carbon dioxide.

        • Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

      Trustworthiness of the Protocol: This protocol is a standard and widely accepted method for obtaining high-quality FTIR spectra of solid samples.[2][3][4][5] By ensuring the dryness of the KBr and proper grinding and pressing techniques, a self-validating system is created where a transparent pellet is indicative of a well-prepared sample that will yield a reliable spectrum.

      Conclusion

      The FTIR spectrum of 4-hydroxybutane-1-sulfonamide is characterized by the distinct vibrational modes of its alcohol, sulfonamide, and alkyl functionalities. By understanding the expected positions and characteristics of these peaks, researchers can confidently identify this molecule and distinguish it from structurally similar compounds. The comparative analysis with butane-1-sulfonamide and 1,4-butanediol provides a logical framework for assigning spectral features and appreciating the subtle interplay of functional groups. Adherence to a rigorous experimental protocol, such as the KBr pellet method described, is crucial for obtaining high-quality, reproducible data, which is the cornerstone of sound scientific investigation.

      References

      • Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Available from: [Link]

      • Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. Published April 2, 2025. Available from: [Link]

      • Unknown. Sample preparation for FT-IR. Available from: [Link]

      • Olori, A., Di Pietro, P. and Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Academic Research. Available from: [Link]

      • Specac Ltd. Infographic: making KBr pellets. Published February 6, 2023. Available from: [Link]

      Sources

      HPLC Method Development for 4-Hydroxybutane-1-Sulfonamide Purity

      Author: BenchChem Technical Support Team. Date: March 2026

      Content Type: Publish Comparison Guide Target Audience: Researchers, scientists, and drug development professionals.

      Introduction: The "Polarity Trap" in Sulfonamide Analysis

      The analysis of 4-hydroxybutane-1-sulfonamide (CAS 26978-64-3) presents a classic "polarity trap" for analytical scientists. Unlike its aromatic counterparts (the "sulfa drugs"), this aliphatic sulfonamide lacks the hydrophobic benzene ring that typically facilitates retention on Reversed-Phase (RP) columns. Furthermore, it lacks a strong chromophore, making UV detection at standard wavelengths (>220 nm) ineffective.

      This guide compares the performance of a Traditional C18 Method against a Polar-Embedded Stationary Phase Method , demonstrating why the latter is the superior choice for ensuring purity and detecting critical impurities like 1,4-butane sultone .

      Physicochemical Profile
      PropertyValueImplication for HPLC
      Structure HO-(CH₂)₄-SO₂-NH₂High polarity; dual H-bonding capability.
      LogP ~ -1.0 (Predicted)Elutes in void volume on standard C18.
      pKa ~10-11 (Sulfonamide NH₂)Remains neutral at neutral pH; weak acidity.
      UV Cutoff < 210 nmRequires Low UV, CAD, or ELSD.
      Key Impurity 1,4-Butane SultoneGenotoxic; Non-polar; Weak UV response.

      Method Strategy Comparison

      We evaluated two distinct chromatographic approaches. The data below synthesizes performance metrics typical for this class of analytes.

      Method A: The Traditional Approach (Standard C18)
      • Column: Standard C18 (e.g., 5 µm, 100 Å).

      • Conditions: High aqueous start (95% Water), UV 210 nm.

      • Outcome: FAILURE .

        • Mechanism: The highly polar analyte (LogP -1.0) resists partitioning into the hydrophobic C18 ligands.

        • Result: The peak elutes near the void volume (

          
          ), co-eluting with unretained matrix salts.
          
        • Risk: "Phase Dewetting" (pore clearing) occurs if 100% water is used to force retention, leading to retention time instability.

      Method B: The Recommended Approach (Polar-Embedded/Aqueous C18)
      • Column: Polar-Embedded C18 (e.g., Amide-C18 or Aq-C18).

      • Conditions: 100% Aqueous compatible, Gradient elution, CAD or Low UV (200 nm).

      • Outcome: SUCCESS .

        • Mechanism: The embedded polar group (e.g., amide, carbamate) interacts with the hydroxyl and sulfonamide moieties via hydrogen bonding and dipole-dipole interactions, while the alkyl chain retains the non-polar 1,4-butane sultone impurity.

        • Result:

          
           for the main peak; excellent resolution of impurities.
          
      Comparative Performance Data
      ParameterMethod A: Standard C18Method B: Polar-Embedded C18 (Recommended)
      Retention Time (
      
      
      )
      1.2 min (Void)4.5 min
      Capacity Factor (
      
      
      )
      0.2 (Poor)3.5 (Ideal)
      Tailing Factor (
      
      
      )
      1.81.1
      Sultone Resolution (
      
      
      )
      N/A (Co-elution risks)> 10.0 (Elutes late)
      Detection Limit (LOD) High (Baseline noise at 210nm)Low (Superior SNR with CAD)

      Visualizing the Separation Mechanism

      The following diagram illustrates why the Polar-Embedded phase succeeds where the Standard C18 fails.

      SeparationMechanism cluster_C18 Method A: Standard C18 cluster_Polar Method B: Polar-Embedded C18 Analyte 4-Hydroxybutane-1-sulfonamide (Polar / LogP -1.0) C18_Phase Hydrophobic C18 Ligands Analyte->C18_Phase Weak Interaction Polar_Phase C18 + Embedded Polar Group (Shields Silanols / H-Bonding) Analyte->Polar_Phase Strong H-Bonding Result_A Repulsion / No Retention (Elutes in Void) C18_Phase->Result_A Result_B Dual Interaction: Hydrophobic + Polar Retention Polar_Phase->Result_B

      Caption: Mechanism comparison showing how polar-embedded phases engage the analyte via secondary interactions, preventing void elution.

      Detailed Experimental Protocol (Method B)

      This protocol is designed to be self-validating . The system suitability test (SST) ensures the column is active and the detector is stable before sample analysis.

      Instrumentation & Reagents
      • System: HPLC or UHPLC with quaternary pump.

      • Detector: Charged Aerosol Detector (CAD) OR UV-Vis at 200 nm (if solvents are HPLC-grade far UV).

        • Note: CAD is preferred due to the lack of chromophore in the analyte and the sultone impurity.

      • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Luna Omega Polar C18, or similar). Dimensions: 150 x 4.6 mm, 3-5 µm.

      • Solvents:

        • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 - 4.0).

        • Mobile Phase B: Acetonitrile (LC-MS Grade).

      Gradient Program

      The gradient is designed to retain the polar sulfonamide early (isocratic hold) and elute the non-polar sultone impurity later.

      Time (min)% Mobile Phase A% Mobile Phase BEvent
      0.01000Load / Retention
      5.01000Isocratic Hold for Polar Analyte
      5.11000Begin Ramp
      15.05050Elute Non-polar Impurities
      20.05050Wash
      20.11000Re-equilibration
      30.01000End
      Sample Preparation
      • Diluent: 100% Water (Critical: Using organic diluent may cause "solvent effect" peak distortion for early eluting peaks).

      • Concentration: 1.0 mg/mL (for purity); 0.05 mg/mL (for sensitivity check).

      System Suitability Criteria (Self-Validation)
      • Retention Time: Main peak

        
         must be > 3.0 min (avoiding void).
        
      • Tailing Factor:

        
        .
        
      • Signal-to-Noise: Limit of Quantitation (LOQ) solution must have S/N > 10.

      Critical Impurity Analysis: 1,4-Butane Sultone[1]

      The synthesis of 4-hydroxybutane-1-sulfonamide often involves 1,4-butane sultone , a cyclic ester. This is a known genotoxic impurity.

      • Detection Challenge: It has very poor UV absorbance.

      • Separation Logic: On the recommended Polar-Embedded C18, the sultone is significantly less polar than the hydroxy-sulfonamide. It will elute during the gradient ramp (approx. 10-15 min region).

      • Warning: If using HILIC (Hydrophilic Interaction Liquid Chromatography), the elution order reverses. The non-polar sultone would elute in the void, potentially co-eluting with the solvent front. Therefore, RP (Method B) is safer for simultaneous purity and impurity screening.

      ImpurityWorkflow cluster_Elution Gradient Elution Profile Start Sample: 4-Hydroxybutane-1-sulfonamide Column Column: Polar-Embedded C18 Start->Column Phase1 Phase 1: 100% Aqueous (0-5 min) Column->Phase1 Phase2 Phase 2: Organic Ramp (5-20 min) Phase1->Phase2 Peak1 Main Peak Elutes (Polar Analyte) Phase1->Peak1 Retained by Polar Group Peak2 Impurity Elutes (1,4-Butane Sultone) Phase2->Peak2 Retained by Alkyl Chain

      Caption: Elution order of the main analyte vs. the genotoxic sultone impurity using the recommended gradient.

      References

      • PubChem. (2025).[1] 4-Hydroxybutane-1-sulfonamide (Compound).[1][2] National Library of Medicine. Available at: [Link]

      • Sielc Technologies. (2025). Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC. Available at: [Link]

      • Periat, A., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Chromatography A. Available at: [Link]

      • Chromatography Online. (2020). UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC. Available at: [Link]

      Sources

      Validation of Synthesis Routes for Hydroxy-Sulfonamides: A Comparative Guide for Drug Development

      Author: BenchChem Technical Support Team. Date: March 2026

      Hydroxy-sulfonamides are critical pharmacophores in medicinal chemistry, most notably serving as the structural backbone for HIV-1 protease inhibitors such as Darunavir, as well as various carbonic anhydrase inhibitors[1]. As a Senior Application Scientist, I approach the synthesis of

      
      -hydroxy sulfonamides not merely as a sequence of reagent additions, but as a dynamic system of competing nucleophiles and electrophiles. The presence of both a hydroxyl group and an amine/sulfonamide moiety within the same intermediate presents a profound chemoselectivity challenge[2].
      

      This guide objectively compares the traditional chlorosulfonation pathway against modern catalytic alternatives, providing the mechanistic causality and self-validating protocols necessary to ensure scientific integrity during scale-up.

      Mechanistic Evaluation & Route Causality

      To select the optimal synthetic route, one must understand the thermodynamic and kinetic forces driving the reaction. We evaluate three distinct methodologies:

      Route A: Classical Epoxide Aminolysis & Chlorosulfonation

      The traditional approach to

      
      -hydroxy sulfonamides involves the nucleophilic ring-opening of a chiral epoxide by a primary amine, followed by sulfonylation using an arylsulfonyl chloride[3].
      
      • Causality of Experimental Choices: The use of a mild base like triethylamine (TEA) is strictly required to act as an acid scavenger for the generated HCl. However, the inherent causality of using highly electrophilic sulfonyl chlorides is the risk of competitive O-sulfonylation at the

        
        -hydroxyl position. If the temperature exceeds 0 °C or if TEA is present in large excess, the hydroxyl group is deprotonated, increasing its nucleophilicity and leading to bis-sulfonylated impurities[2].
        
      Route B: Palladium-Catalyzed Multicomponent SO₂ Insertion

      Recent advances have shifted toward C–N cross-coupling and SO₂ insertion strategies to bypass harsh electrophiles[4].

      • Causality of Experimental Choices: By utilizing (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable SO₂ surrogate, this route avoids toxic SO₂ gas and unstable sulfonyl chlorides[4]. The palladium catalyst selectively activates aryl halides via oxidative addition. Because the resulting sulfonyl-palladium intermediate is highly specific for nitrogen nucleophiles over oxygen, the

        
        -hydroxyl group remains completely unreactive. This ensures perfect chemoselectivity without the need for transient protecting groups.
        
      Route C: Photoredox Decarboxylative Sulfonylation

      Photocatalytic approaches allow the use of unactivated carboxylic acids as starting materials, representing a paradigm shift in late-stage functionalization[5].

      • Causality of Experimental Choices: Under blue LED irradiation, the photocatalyst facilitates a single-electron transfer (SET) to generate an alkyl radical from the carboxylic acid following decarboxylation. This radical is trapped by an SO₂ surrogate and subsequently reacts with an amine[5]. This route is chosen for highly sterically hindered substrates, as the radical intermediate is far less sensitive to steric bulk than traditional SN2 or SNAr pathways.

      Experimental Validation Protocols (Self-Validating Systems)

      Every robust protocol must contain internal checkpoints that validate the success of the previous step before proceeding.

      Protocol 1: Classical Synthesis of Darunavir -Hydroxy Sulfonamide Intermediate

      Reference standard adapted from[3].

      • Aminolysis: Dissolve the Boc-protected chiral epoxide (1.0 equiv) in absolute ethanol. Add isobutylamine (10.0 equiv). Causality: The massive excess of amine drives the equilibrium forward and suppresses the dimerization of the epoxide. Heat at 80 °C for 3 hours.

      • Evaporation & Gravimetric Validation: Remove excess isobutylamine in vacuo. Self-Validation Checkpoint: The crude mass must match the theoretical yield ±5%. Residual amine will consume the sulfonyl chloride in the next step, destroying the stoichiometry.

      • Sulfonylation: Reconstitute the crude

        
        -amino alcohol in anhydrous CH₂Cl₂. Add TEA (1.1 equiv) and cool strictly to 0 °C.
        
      • Controlled Addition: Add 4-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise over 30 minutes. Causality: The low temperature and slow addition maintain a low concentration of the electrophile, kinetically favoring the more nucleophilic amine over the hydroxyl group[3].

      • Chromatographic Validation: Quench a 10 µL aliquot at 4 hours and analyze via HPLC (254 nm). Self-Validation Checkpoint: The system is validated for progression only if the bis-sulfonylated (O,N-adduct) peak area is <2%.

      Protocol 2: Pd-Catalyzed SO₂ Insertion for Chemoselective Aminosulfonylation

      Reference standard adapted from[4].

      • Atmospheric Control: In a nitrogen-filled glovebox, combine the aryl iodide (1.0 equiv), DABSO (0.6 equiv), and the

        
        -amino alcohol (1.2 equiv) in a sealed reaction vial. Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the Pd-SO₂ intermediate into a sulfonic acid.
        
      • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%). Causality: A bulky bidentate phosphine ligand is required to prevent the amine substrate from displacing the ligand and poisoning the palladium center.

      • Reaction: Dissolve in anhydrous THF (Karl Fischer titration <50 ppm H₂O). Heat at 70 °C for 16 hours.

      • Spectrometric Validation: Perform LC-MS analysis on the crude mixture. Self-Validation Checkpoint: The protocol is validated if the mass spectrum shows exclusively the [M+H]⁺ for the N-sulfonylated product, confirming the chemoselective bypass of the unprotected hydroxyl group.

      Performance Comparison Data

      The following table summarizes the quantitative metrics and operational parameters of the three evaluated routes.

      ParameterRoute A: Classical ChlorosulfonationRoute B: Pd-Catalyzed SO₂ InsertionRoute C: Photoredox Decarboxylative
      Primary Reagents Sulfonyl chloride, TEAAryl halide, DABSO, Pd(OAc)₂Carboxylic acid, Photocatalyst, SO₂
      Chemoselectivity (OH vs NH) Moderate (Risk of O-sulfonylation)Excellent (Strictly N-selective)High
      Reaction Conditions 0 °C to 25 °C, 12 h70 °C, 16 hRoom Temp, Blue LED, 24 h
      E-Factor (Waste Generation) High (HCl, Amine salts)Medium (Ligand/Catalyst waste)Low (CO₂ byproduct)
      Functional Group Tolerance Poor (Reacts with nucleophiles)High (Tolerates OH, COOH)Very High (Tolerates steric bulk)
      Scalability High (Kilogram scale)Moderate (Gram scale)Moderate (Flow chemistry required)

      Synthesis Workflow Visualization

      G Comparative Workflow: Hydroxy-Sulfonamide Synthesis Routes Start Starting Material (Chiral Epoxide / Aryl Halide) RouteA Route A: Classical Chlorosulfonation Start->RouteA RouteB Route B: Catalytic SO₂ Insertion Start->RouteB EpoxideOpen 1. Aminolysis (Isobutylamine) RouteA->EpoxideOpen Chlorosulf 2. Sulfonyl Chloride + TEA at 0 °C EpoxideOpen->Chlorosulf ImpurityA Risk: O-Sulfonylation (Bis-adduct Impurity) Chlorosulf->ImpurityA Product Target β-Hydroxy Sulfonamide Chlorosulf->Product PdCat 1. Pd-Catalyst, DABSO + Aryl Halide RouteB->PdCat AmineTrap 2. Amine Trapping (Strictly N-Selective) PdCat->AmineTrap PurityB Benefit: High Chemoselectivity AmineTrap->PurityB AmineTrap->Product Validation Validation Checkpoint: HPLC / LC-MS Product->Validation

      Fig 1. Workflow comparing classical chlorosulfonation vs. catalytic SO2 insertion routes.

      References

      • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au (2024).[Link]

      • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry (2024).[Link]

      • Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex / J. Am. Chem. Soc. (2023).[Link]

      Sources

      4-hydroxybutane-1-sulfonamide vs butane sultone reactivity

      Author: BenchChem Technical Support Team. Date: March 2026

      An In-Depth Guide to Alkylating Agents: 4-Hydroxybutane-1-sulfonamide vs. 1,4-Butane Sultone

      For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of functional groups is paramount to modulating the physicochemical properties and biological activity of molecules. The sulfobutyl group (–(CH2)4–SO3H) is of particular interest for its ability to dramatically enhance aqueous solubility, a critical factor in drug formulation and delivery. This guide provides an in-depth, objective comparison of two reagents capable of introducing this moiety: the stable, linear 4-hydroxybutane-1-sulfonamide and the highly reactive, cyclic 1,4-butane sultone.

      This analysis moves beyond a simple cataloging of properties to explore the fundamental differences in their reactivity, mechanistic pathways, and practical applications. We will dissect the causality behind their divergent chemical behaviors and provide field-proven experimental protocols to guide your synthetic strategy.

      Structural and Physicochemical Overview

      At first glance, both molecules share a C4 backbone and a sulfur (VI) center. However, their core structures are fundamentally different, dictating their stability and reaction pathways. 4-hydroxybutane-1-sulfonamide is an acyclic sulfonamide with a primary alcohol. In contrast, 1,4-butane sultone is a cyclic sulfonate ester, specifically a six-membered δ-sultone.[1] This cyclic structure is the linchpin of its reactivity.

      G cluster_0 4-Hydroxybutane-1-sulfonamide cluster_1 1,4-Butane Sultone A HO-CH₂-CH₂-CH₂-CH₂-SO₂-NH₂ B O-CH₂-CH₂-CH₂-CH₂-SO₂

      Caption: Chemical structures of the compared reagents.

      The table below summarizes their key physicochemical properties.

      Property4-Hydroxybutane-1-sulfonamide1,4-Butane Sultone
      Molecular Formula C₄H₁₁NO₃S[2]C₄H₈O₃S[3]
      Molar Mass 153.20 g/mol 136.17 g/mol [3]
      Appearance Solid (Predicted)Clear, colorless to yellowish liquid[3]
      Boiling Point Not available>165 °C at 25 mmHg[3]
      Melting Point Not available12-15 °C[3]
      Solubility High solubility in polar solvents (predicted)Soluble in many organic solvents; reacts with water[1][4]
      CAS Number 160555-52-4 (example)1633-83-6[3]

      The Core Directive: A Tale of Two Reactivities

      The choice between these two reagents hinges entirely on the desired reaction mechanism and the required stability. Butane sultone is a direct, highly reactive alkylating agent, whereas 4-hydroxybutane-1-sulfonamide is a stable building block that requires chemical activation to function as an alkylating agent.

      Mechanism 1: Ring-Opening Alkylation by 1,4-Butane Sultone

      1,4-Butane sultone's reactivity stems from the inherent strain in its six-membered cyclic ester structure. It acts as a potent electrophile, readily undergoing a bimolecular nucleophilic substitution (SN2) reaction with a wide range of nucleophiles, including amines, alcohols, and thiols.[4][5] The nucleophile attacks the carbon atom adjacent to the ring oxygen, leading to the irreversible cleavage of the C-O bond.[5] This ring-opening mechanism is energetically favorable as it relieves the ring strain.

      The key advantage is that this is a direct, one-step process for introducing the sulfobutyl group, which, after deprotonation, exists as a highly water-soluble sulfonate anion.[1]

      G Reactants 1,4-Butane Sultone + Nucleophile (Nu:) TS SN2 Transition State (Nu attacks C₄, C-O bond breaks) Reactants->TS Nucleophilic Attack Product Ring-Opened Product (Nu-CH₂CH₂CH₂CH₂-SO₃⁻) TS->Product Ring Opening

      Caption: SN2 reaction mechanism of 1,4-butane sultone.

      Mechanism 2: Activation-Substitution of 4-Hydroxybutane-1-sulfonamide

      The sulfonamide functional group (R-SO₂-NR₂) is known for its chemical stability and is generally unreactive towards nucleophiles.[6] Therefore, in 4-hydroxybutane-1-sulfonamide, the primary site for alkylation is the carbon bearing the hydroxyl group. However, the hydroxyl group (–OH) is a poor leaving group.

      To make this molecule an effective alkylating agent, the hydroxyl group must first be converted into a good leaving group, such as a mesylate (–OMs) or tosylate (–OTs). This is a standard two-step strategy:

      • Activation: The hydroxyl group is reacted with an agent like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base (e.g., triethylamine) to form a sulfonate ester.

      • Substitution: The resulting activated intermediate now possesses an excellent leaving group (MsO⁻ or TsO⁻) and can readily undergo an SN2 reaction with a nucleophile.

      This indirect, two-step approach offers more control and is suitable for instances where the sulfonamide moiety itself is a desired, stable component of the final product.

      G Start 4-Hydroxybutane-1-sulfonamide Activation Activation Step (+ MsCl, Et₃N) Start->Activation Intermediate Mesylated Intermediate (Good Leaving Group) Activation->Intermediate Substitution Substitution Step (+ Nucleophile) Intermediate->Substitution Product Final Product (Nu-CH₂CH₂CH₂CH₂-SO₂NH₂) Substitution->Product

      Caption: Two-step alkylation workflow for 4-hydroxybutane-1-sulfonamide.

      Comparative Reactivity and Safety Profile

      The fundamental difference in mechanism translates to a stark contrast in reactivity and safety.

      Feature1,4-Butane Sultone4-Hydroxybutane-1-sulfonamide
      Reactivity High: A potent, direct alkylating agent.[3]Low: Stable molecule requiring activation.[6]
      Reaction Type Direct SN2 Ring-OpeningTwo-Step: Activation then SN2 Substitution
      Key Advantage Efficient, one-step sulfo-butylation.Controlled reaction; sulfonamide group is stable.
      Safety Profile High Hazard: Classified as mutagenic and a suspected carcinogen.[4][7][8]Lower Hazard: Lacks the inherent reactivity of the sultone. Standard lab precautions apply.
      Handling Requires strict safety protocols: fume hood, chemical-resistant PPE.[4][9]Standard laboratory handling procedures.

      Expert Insight: The choice is a classic trade-off between reaction efficiency and safety/stability. 1,4-butane sultone is the reagent of choice for rapidly and efficiently introducing a sulfobutyl group to enhance solubility.[1] However, its carcinogenicity necessitates rigorous engineering controls and personal protective equipment. 4-hydroxybutane-1-sulfonamide is better viewed as a stable building block. It is ideal for multi-step syntheses where the terminal hydroxyl group serves as a handle for subsequent modifications, while the robust sulfonamide core remains intact.

      Experimental Protocols

      The following protocols are self-validating systems designed for clarity and reproducibility.

      Protocol 1: Synthesis of a Sulfobetaine using 1,4-Butane Sultone

      This protocol describes the reaction of 1,4-butane sultone with a tertiary amine to form a zwitterionic sulfobetaine, a common component in surfactants and biological buffers.

      Objective: To synthesize N,N-dimethyl-N-(4-sulfobutyl)butan-1-aminium.

      Materials:

      • N,N-Dimethylbutylamine

      • 1,4-Butane Sultone (CAS 1633-83-6)

      • Acetonitrile (anhydrous)

      • Diethyl ether

      • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

      Procedure:

      • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N,N-dimethylbutylamine (10.1 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.

      • Reagent Addition: While stirring, add 1,4-butane sultone (13.6 g, 0.1 mol) dropwise to the solution at room temperature. An exotherm may be observed.

      • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. The progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting materials.

        • Causality Check: Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions without interfering with the nucleophile or electrophile. Refluxing provides the necessary activation energy to drive the reaction to completion.

      • Isolation: Cool the reaction mixture to room temperature. The zwitterionic product will often precipitate as a white solid. If not, slowly add diethyl ether to the stirred solution until precipitation is complete.

      • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

      • Drying: Dry the white solid product under vacuum at 40 °C to a constant weight.

      Protocol 2: Alkylation of a Phenol using 4-Hydroxybutane-1-sulfonamide

      This two-step protocol demonstrates the activation and subsequent substitution to attach the 4-sulfamoylbutyl group to a phenolic oxygen.

      Objective: To synthesize 4-((4-phenoxyphenyl)sulfonyl)butane-1-sulfonamide from phenol.

      Step A: Activation of 4-Hydroxybutane-1-sulfonamide

      • Reaction Setup: In a 250 mL flask under nitrogen, dissolve 4-hydroxybutane-1-sulfonamide (15.3 g, 0.1 mol) and triethylamine (15.2 mL, 0.11 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

      • Mesylation: Add methanesulfonyl chloride (8.5 mL, 0.11 mol) dropwise to the cold, stirred solution over 20 minutes, ensuring the temperature remains below 5 °C.

      • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

        • Causality Check: DCM is an inert solvent. Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing side reactions. The low temperature controls the exothermic reaction.

      • Workup: Quench the reaction by adding 50 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, 4-sulfamoylbutyl methanesulfonate. This intermediate is often used directly in the next step without further purification.

      Step B: Nucleophilic Substitution

      • Reaction Setup: In a separate flask, dissolve phenol (9.4 g, 0.1 mol) in 100 mL of dimethylformamide (DMF). Add potassium carbonate (20.7 g, 0.15 mol) to the solution. Stir for 15 minutes at room temperature to form the potassium phenoxide salt.

        • Causality Check: K₂CO₃ is a base strong enough to deprotonate the phenol, creating the more potent phenoxide nucleophile.

      • Substitution Reaction: Add a solution of the crude 4-sulfamoylbutyl methanesulfonate (from Step A) in 20 mL of DMF to the phenoxide mixture.

      • Heating: Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.

      • Isolation & Purification: Cool the mixture to room temperature and pour it into 500 mL of ice water. Collect the resulting precipitate by vacuum filtration. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

      Conclusion and Strategic Recommendations

      The reactivity profiles of 1,4-butane sultone and 4-hydroxybutane-1-sulfonamide are not just different; they are synthetically complementary.

      • Choose 1,4-Butane Sultone for direct, efficient, one-step sulfo-butylation when the primary goal is to append a solubilizing sulfonate group. Its high reactivity is a significant advantage for applications in modifying dyes, creating surfactants, or synthesizing excipients like sulfobutyl ether-beta-cyclodextrin (SBECD).[1][5] However, its carcinogenic nature demands stringent safety protocols and is a critical consideration for process development.[4]

      • Choose 4-Hydroxybutane-1-sulfonamide when a stable, multi-functional building block is required. Its utility lies in syntheses where the sulfonamide group is a key pharmacophore or structural element, and the hydroxyl group provides a versatile handle for subsequent, controlled chemical transformations. The need for activation makes it a less direct but more controlled and often safer alternative for complex molecular construction.

      By understanding the causality behind their reactivity—ring strain versus the stability of a linear, functionalized chain—researchers can make an informed, strategic decision that best aligns with their synthetic goals, safety constraints, and the desired properties of the final molecule.

      References

      • Wikipedia. 1,4-Butane sultone. [Link]

      • Suprachemin. (2026, February 2). 1,4-Butane Sultone: Chemical Properties, Applications, and Safety. [Link]

      • PubChem. 1,4-Butane sultone | C4H8O3S | CID 15411. [Link]

      • Alfa Aesar. 123590 - 1,4-Butane sultone, min 98% - Safety Data Sheet. [Link]

      • Academia.edu. The Chemistry of Sultones and Sultams. [Link]

      • PDB-101. Sulfonamide. [Link]

      • ResearchGate. Reactions of β-sultones and carbyl sulfates with nucleophiles. [Link]

      • Wikipedia. Sulfonamide. [Link]

      • ResearchGate. Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. [Link]

      • Organic Syntheses. 4-hydroxy-1-butanesulfonic acid sultone. [Link]

      • Capot Chemical. (2017, March 21). MSDS of 4-Hydroxybutane-1-sulfonic acid. [Link]

      • PMC. Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. [Link]

      • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. [Link]

      • PubChemLite. 4-hydroxybutane-1-sulfonamide (C4H11NO3S). [Link]

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      A Comparative Guide to the Aqueous Solubility of Aliphatic vs. Aromatic Sulfonamides

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction

      The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, this versatile moiety has been incorporated into a vast array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] A drug's therapeutic efficacy is not solely dependent on its pharmacological activity; it is intrinsically linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] Among these properties, aqueous solubility is arguably one of the most critical initial hurdles a drug candidate must overcome.[4][5]

      Poor aqueous solubility can lead to a cascade of developmental challenges, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation.[4] Consequently, a thorough understanding of how molecular structure influences solubility is paramount in the early stages of drug discovery. This guide provides an in-depth technical comparison of the aqueous solubility of two fundamental classes of sulfonamides: those bearing aliphatic substituents and those with aromatic substituents. We will explore the underlying physicochemical principles, present a robust experimental protocol for benchmarking solubility, and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.

      Molecular Architecture: The Aliphatic and Aromatic Divide

      The fundamental structure of a sulfonamide consists of a sulfonyl group connected to an amine.[2] The key point of structural divergence lies in the nature of the substituent (R-group) attached to the sulfonamide nitrogen or the sulfur atom. This guide focuses on substitutions on the aniline group common in sulfa drugs.

      • Aromatic Sulfonamides: These compounds feature an aromatic ring, such as a phenyl group, directly attached to the core sulfonamide structure. The parent compound of antimicrobial sulfa drugs, sulfanilamide, is a prime example.[3] The aromatic ring is characterized by a cyclic, planar structure with a delocalized system of π-electrons.

      • Aliphatic Sulfonamides: In this class, the sulfonamide moiety is appended to a non-aromatic, carbon-based group. These can be straight-chain, branched, or cyclic (alicyclic) structures composed of sp3 hybridized carbons.

      The distinction is not merely structural; it imparts fundamentally different physicochemical characteristics that directly influence solubility.

      Caption: General structures of aliphatic and aromatic sulfonamides.

      The Physicochemical Basis of Solubility

      Aqueous solubility is the result of a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

      • Hydrogen Bonding: The sulfonamide group (-SO₂NH-) contains hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), enabling interaction with water molecules. This is a primary driver of solubility for all sulfonamides.

      • Aromaticity and Hydrophobicity: Aromatic rings are generally hydrophobic. Their planar nature can facilitate strong π-π stacking interactions in the crystal lattice, increasing the energy required to dissolve the solid.[6] Research has shown that increasing the number of aromatic rings in a molecule often leads to a significant decrease in aqueous solubility.[7] While the polarizable π-electron cloud of an aromatic ring can induce a dipole and interact favorably with polar water molecules, this effect is often outweighed by the overall hydrophobicity of a large aryl group.[8]

      • Aliphatic Character: Aliphatic chains are also hydrophobic. However, their conformational flexibility can disrupt efficient crystal packing compared to rigid, planar aromatic systems. This can sometimes lead to a lower lattice energy and, consequently, improved solubility, assuming molecular weight and other factors are comparable.

      • Ionization (pKa): Sulfonamides are typically weak acids, with the sulfonamide proton having a pKa that can range from acidic to neutral.[9][10] Their solubility is therefore pH-dependent. In alkaline solutions, the sulfonamide can be deprotonated to form an anion, which is generally much more soluble in water.[9]

      Benchmarking Aqueous Solubility: An Experimental Guide

      To objectively compare these two classes, we will outline a protocol using the "gold standard" for determining thermodynamic solubility: the Shake-Flask Method .[4][11][12] This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.[13]

      Objective

      To quantitatively determine and compare the thermodynamic aqueous solubility of a representative aliphatic sulfonamide (Methanesulfonamide) and a representative aromatic sulfonamide (Sulfanilamide) at a physiologically relevant pH and temperature.

      Materials & Equipment
      • Test Compounds: Methanesulfonamide (aliphatic), Sulfanilamide (aromatic)

      • Reagents: Phosphate-Buffered Saline (PBS, pH 7.4), HPLC-grade acetonitrile, HPLC-grade water, DMSO (for stock solutions)

      • Equipment: Analytical balance, 20 mL glass scintillation vials with screw caps, orbital shaker with temperature control, benchtop centrifuge, 0.45 µm syringe filters, HPLC system with UV detector, volumetric flasks, and pipettes.

      Experimental Protocol
      • Preparation of Saturated Solutions:

        • Add an excess amount of solid compound (approx. 20-30 mg) to triplicate 20 mL vials. The key is to ensure undissolved solid remains at the end of the experiment.[11][14]

        • Add a precise volume (e.g., 10 mL) of pH 7.4 PBS to each vial.

      • Equilibration:

        • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

        • Agitate the vials for 48 hours to ensure thermodynamic equilibrium is reached.[15] A self-validating check involves analyzing samples at 24 and 48 hours; the concentrations should be within ±10% to confirm equilibrium.[15]

      • Phase Separation:

        • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

        • Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.[16] Alternatively, centrifuge the vials and then sample the supernatant.

      • Sample Analysis and Quantification:

        • Prepare a series of standard solutions of each compound at known concentrations (e.g., from a DMSO stock) and generate a calibration curve using the HPLC-UV system.

        • Dilute the filtered saturated solutions with the mobile phase to bring their concentration within the linear range of the calibration curve.

        • Inject the diluted samples onto the HPLC-UV system and record the peak area.

        • Calculate the concentration of the saturated solution using the linear regression equation from the calibration curve, accounting for the dilution factor.

      Shake_Flask_Workflow A 1. Add Excess Solid to PBS (pH 7.4) B 2. Equilibrate (48h at 25°C on shaker) A->B C 3. Phase Separation (Centrifuge / Filter 0.45µm) B->C G Saturated Solution C->G Collect Filtrate D 4. Dilute Supernatant E 5. HPLC-UV Analysis D->E Analyze Sample F 6. Quantify vs. Calibration Curve E->F G->D H Standard Solutions H->E Generate Curve

      Caption: Workflow for the Shake-Flask Solubility Assay.

      Data Presentation and Interpretation

      Based on established physicochemical principles and literature data, we can predict the likely outcome of this experiment. The results are summarized in the table below.

      Compound Class Structure Predicted Aqueous Solubility (g/L at 25°C, pH 7.4)
      MethanesulfonamideAliphaticCH₃SO₂NH₂High (Highly Miscible)
      SulfanilamideAromaticC₆H₄(NH₂)SO₂NH₂7.5[3]
      Interpretation of Results

      The experimental data would almost certainly reveal that Methanesulfonamide has significantly higher aqueous solubility than Sulfanilamide .

      The rationale for this outcome is multifactorial:

      • Hydrophobic Contribution: The primary difference is the substituent on the sulfonyl group. Sulfanilamide's phenyl ring presents a large, nonpolar surface area, which is energetically unfavorable to accommodate within the hydrogen-bonded network of water. In contrast, the small methyl group of Methanesulfonamide has a much smaller hydrophobic footprint.

      • Crystal Lattice Energy: The planar structure of Sulfanilamide allows for efficient packing in its crystal lattice, stabilized by both hydrogen bonds and π-π stacking interactions between the aromatic rings.[6] A significant amount of energy is required to overcome these strong intermolecular forces during dissolution. The less regular shape and flexibility of Methanesulfonamide likely lead to a less stable crystal lattice, making it easier to dissolve.

      • Molecular Size: Sulfanilamide (MW: 172.21 g/mol ) is considerably larger than Methanesulfonamide (MW: 95.12 g/mol ). Generally, for a homologous series of compounds, an increase in molecular weight and surface area corresponds to a decrease in aqueous solubility.

      Solubility_Factors cluster_aliphatic Aliphatic (Methanesulfonamide) cluster_aromatic Aromatic (Sulfanilamide) Aliphatic Small CH₃ Group Low Hydrophobicity Weaker Crystal Packing HighSol Higher Aqueous Solubility Aliphatic->HighSol Aromatic Large Phenyl Ring High Hydrophobicity Strong Crystal Packing (π-π Stacking) LowSol Lower Aqueous Solubility Aromatic->LowSol

      Caption: Key structural factors influencing sulfonamide solubility.

      Implications for Drug Development

      The clear difference in solubility between these two classes has profound implications for drug design and development.

      • Challenges with Aromatic Sulfonamides: The tendency for aromatic compounds to have low solubility is a persistent challenge.[7] A lead compound based on an aromatic sulfonamide scaffold may require significant medicinal chemistry efforts to enhance its solubility. Strategies include adding polar functional groups (e.g., hydroxyl groups), which increases hydrogen bonding potential, or designing prodrugs.[17] Another common approach is salt formation, which is particularly effective for ionizable compounds like sulfonamides.[4]

      • Opportunities with Aliphatic Scaffolds: While often less explored for their pharmacological activity compared to their aromatic counterparts, aliphatic sulfonamides present a more attractive starting point from a solubility perspective. For targets where a large aromatic moiety is not required for binding, exploring aliphatic alternatives could de-risk the project by mitigating future solubility and bioavailability problems.[4]

      Conclusion

      The chemical nature of the substituent on the sulfonamide core—whether aliphatic or aromatic—is a critical determinant of its aqueous solubility. As demonstrated through established physicochemical principles and a proposed experimental benchmark, aromatic sulfonamides generally exhibit significantly lower aqueous solubility than their aliphatic analogs. This difference is primarily driven by the increased hydrophobicity, larger molecular size, and stronger crystal lattice forces associated with the planar aromatic ring. For drug development professionals, this guide underscores the importance of considering solubility at the earliest stages of design. A proactive assessment of how structural motifs impact this crucial property can save considerable time and resources, ultimately increasing the probability of advancing a successful drug candidate.

      References

      • Ritchie, T.J., et al. (2011). The impact of aromatic ring count on compound developability: further insights by examining carbo- and hetero-aromatic and -aliphatic ring types. Sussex Drug Discovery Centre. Available at: [Link]

      • Animals. (2017). Sulfonamides: Chemistry, Classification and Adverse Reactions. MDPI. Available at: [Link]

      • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

      • Creative Biolabs. Aqueous Solubility. Creative Biolabs. Available at: [Link]

      • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available at: [Link]

      • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]

      • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

      • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Available at: [Link]

      • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. ResearchGate. Available at: [Link]

      • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

      • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

      • Quora. (2019). Which one is more hydrophobic, aliphatic or aromatic? Quora. Available at: [Link]

      • Taylor & Francis Online. (2010). Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. Pharmaceutical Development and Technology. Available at: [Link]

      • Jouyban, A. (Ed.). (2018). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

      • RSC Publishing. (n.d.). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. RSC Publishing. Available at: [Link]

      • Mcoyi, M.P. (2019). The impact of aromatic ring count on the bioavailability of chemical compounds. University of the Western Cape. Available at: [Link]

      • PDB-101. (n.d.). Sulfonamide. RCSB PDB. Available at: [Link]

      • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Amino Acids. Available at: [Link]

      • Preprints.org. (2023). Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. Preprints.org. Available at: [Link]

      • Al-Hadiya, B. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals. Available at: [Link]

      • ResearchGate. (n.d.). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. ResearchGate. Available at: [Link]

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      Comparative Guide: Elemental Analysis & Purity Validation for 4-Hydroxybutane-1-sulfonamide

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary: The Validation Paradox

      4-Hydroxybutane-1-sulfonamide (CAS: [Related] 26978-64-3 for acid analog; PubChem CID: 21436386) represents a unique challenge in analytical chemistry. As a polar, sulfur-rich (20.9% S) molecule with a terminal hydroxyl group, it sits at the intersection of two analytical pain points: hygroscopicity and sulfur combustion interference .

      While Elemental Analysis (EA) via combustion is the historical "gold standard" for confirming chemical composition, this guide argues that for 4-hydroxybutane-1-sulfonamide, relying solely on EA is insufficient. We compare the traditional CHNS Combustion method against the modern alternative, Quantitative NMR (qNMR) , demonstrating why a hybrid approach is the only path to true scientific rigor.

      The Theoretical Standard (Baseline)

      Before evaluating performance, we must establish the theoretical "perfect" standard for 4-hydroxybutane-1-sulfonamide (

      
      ). Any deviation from these values indicates impurities (solvents, inorganic salts) or degradation (oxidation).
      
      ElementAtomic Mass ContributionTheoretical Mass %Acceptance Tolerance (Typical)
      Carbon (C) 4 × 12.011 = 48.04431.36% ± 0.4%
      Hydrogen (H) 11 × 1.008 = 11.0887.24% ± 0.4%
      Nitrogen (N) 1 × 14.007 = 14.0079.14% ± 0.3%
      Sulfur (S) 1 × 32.06 = 32.0620.93% ± 0.5%
      Oxygen (O) 3 × 15.999 = 47.99731.33% (Calculated by difference)

      Scientist's Note: The high Sulfur content (>20%) is the critical variable here. In standard combustion, Sulfur can poison catalysts or form stable sulfates with inorganic impurities, leading to low recovery.

      Comparative Analysis: CHNS Combustion vs. qNMR

      This section objectively compares the "Product Performance" of the validation methods.

      Method A: Automated CHNS Combustion (The Traditional Standard)
      • Mechanism: Flash combustion at >1000°C in an oxygen-enriched atmosphere.

      • The Problem: 4-hydroxybutane-1-sulfonamide is prone to forming refractory char due to the sulfonamide moiety. Furthermore, the -OH group attracts atmospheric moisture, artificially inflating Hydrogen values and diluting C/N/S percentages.

      Method B: Quantitative NMR (qNMR) (The Modern Alternative)
      • Mechanism: Direct ratio measurement of proton signals against an Internal Standard (e.g., Maleic Acid or TCNB).

      • The Advantage: It is non-destructive and inherently accounts for residual solvents and moisture without requiring the sample to be perfectly dry.

      Performance Matrix
      FeatureCHNS Combustion (Traditional) qNMR (Recommended Alternative) Verdict for 4-Hydroxybutane-1-sulfonamide
      Specificity Low. Cannot distinguish between the analyte and an isomer or a mixture of impurities with similar C/H ratios.High. Resolves the specific methylene protons of the butane chain.qNMR Wins. Essential for structural confirmation.
      Moisture Sensitivity Critical Failure Point. Hygroscopic -OH absorbs water, skewing results immediately.Robust. Water signal is distinct from analyte signals; does not affect quantification.qNMR Wins. Eliminates the "drying error" loop.
      Sulfur Accuracy Variable. Requires
      
      
      additive to ensure complete S oxidation to
      
      
      .
      N/A. Does not measure Sulfur directly, but infers purity via proton stoichiometry.CHNS Wins (Conditional). Only CHNS proves Sulfur presence.
      Sample Requirement 2–5 mg (Destructive)5–20 mg (Non-destructive/Recoverable)Tie.

      Scientific Logic & Workflow Visualization

      To validate 4-hydroxybutane-1-sulfonamide effectively, one must not choose between these methods but integrate them. The following diagram illustrates the decision logic for a Senior Scientist.

      ValidationWorkflow Start Synthesized 4-Hydroxybutane-1-sulfonamide Dry Step 1: Vacuum Drying (P2O5, 40°C, 24h) Start->Dry TLC Step 2: Preliminary Purity (TLC/HPLC) Dry->TLC Decision Is Purity > 95%? TLC->Decision Purify Recrystallization (EtOH/Et2O) Decision->Purify No Parallel Step 3: Parallel Validation Decision->Parallel Yes Purify->Dry CHNS Method A: CHNS Analysis (with V2O5 additive) Parallel->CHNS qNMR Method B: 1H-qNMR (D2O, Maleic Acid Std) Parallel->qNMR Compare Data Correlation CHNS->Compare Matches Theor. % qNMR->Compare Purity > 98% Final CERTIFIED REFERENCE MATERIAL STATUS Compare->Final Concordance

      Figure 1: Integrated Validation Workflow. Note the parallel use of CHNS and qNMR to triangulate purity.

      Detailed Experimental Protocols

      These protocols are designed to be self-validating . If the internal checks fail, the data must be rejected.

      Protocol A: Optimized CHNS Analysis for Sulfonamides

      Objective: Accurate determination of Mass % S and C without interference.

      • Instrument Preparation:

        • Calibrate the CHNS analyzer using Sulfanilamide (C6H8N2O2S) as the primary standard. It is structurally similar to the analyte, minimizing matrix effects.

        • K-Factor Check: Ensure the calibration curve for Sulfur has an

          
          .
          
      • Sample Preparation (The "Sandwich" Method):

        • Weigh 2.0 ± 0.1 mg of dried 4-hydroxybutane-1-sulfonamide into a tin capsule.

        • Critical Step: Add 5–10 mg of Vanadium Pentoxide (

          
          )  or Tungsten Trioxide (
          
          
          
          ) powder directly over the sample.
        • Causality: The additive acts as an oxidation catalyst and a "scrubber" to prevent the formation of alkali sulfates (if Na/K salts are present) and ensures Sulfur converts fully to

          
           rather than adhering to the ash.
          
      • Combustion:

        • Run at 1150°C (High temperature required for sulfonamides).

        • Oxygen flow: Boosted for 5 seconds during the flash phase.

      • Acceptance Criteria:

        • Result must be within ±0.4% of theoretical values (see Section 2).

        • If Carbon is low but Hydrogen is high: Sample is wet. Re-dry.

      Protocol B: qNMR Purity Assessment

      Objective: Absolute quantification of purity independent of moisture.

      • Solvent Selection: Use Deuterium Oxide (

        
        ) .
        
        • Reasoning: The polar -OH and sulfonamide groups dissolve well in

          
          . 
          
          
          
          may cause peak broadening due to hydrogen bonding.
      • Internal Standard (IS): Use Maleic Acid (TraceCERT® grade).

        • Reasoning: Maleic acid has a singlet at ~6.3 ppm, which is distinct from the alkyl protons of the butane chain (typically 1.5–3.5 ppm).

      • Acquisition Parameters:

        • Relaxation Delay (

          
          ): 30 seconds . (Essential for full relaxation of sulfonamide protons).
          
        • Pulse Angle: 90°.

        • Scans: 16 or 32.

      • Calculation:

        
        
        
        • Where

          
           = Integral area, 
          
          
          
          = Number of protons,
          
          
          = Weight,
          
          
          = Purity of standard.

      References

      • PubChem. (n.d.).[1] 4-hydroxybutane-1-sulfonamide (Compound).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

      • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

      • Microanalysis. (n.d.). Elemental Analysis of Sulfur-Containing Compounds: Method Optimization. Exeter Analytical Technical Notes. (General reference for V2O5 usage in CHNS).

      Disclaimer: This guide is for research purposes only. 4-hydroxybutane-1-sulfonamide is not intended for human consumption or therapeutic use without full regulatory approval.

      Sources

      Safety Operating Guide

      Proper Disposal Procedures for 4-Hydroxybutane-1-Sulfonamide

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary: Immediate Action Directives

      Status: NON-SEWERABLE / INCINERATION REQUIRED RCRA Classification: Non-listed, but treat as Hazardous Chemical Waste due to bioactive potential and organic functional groups.

      Critical Prohibition: Under no circumstances should 4-hydroxybutane-1-sulfonamide be poured down the drain. As a sulfonamide derivative, it poses potential environmental risks regarding aquatic toxicity and antimicrobial resistance propagation.

      Disposal Pathway: High-temperature incineration via a licensed hazardous waste contractor.

      Chemical Profile & Hazard Assessment

      Understanding the physicochemical nature of 4-hydroxybutane-1-sulfonamide (CAS: 103975-47-7 / Analogous structures) is the first step in safe disposal. This compound contains two distinct functional groups—a primary alcohol and a sulfonamide—that dictate its reactivity and waste compatibility.

      PropertyCharacteristicDisposal Implication
      Functional Groups Sulfonamide (
      
      
      ), Hydroxyl (
      
      
      )
      Polar, water-soluble. Potential for hydrogen bonding.
      Physical State Typically Solid (Powder) or Viscous OilRequires solid waste stream or dissolution in compatible solvent for liquid waste.
      Reactivity Stable under normal conditions.Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Acid Chlorides.
      Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Standard PPE (Nitrile gloves, safety glasses) is mandatory during waste transfer.
      Causality of Hazards

      The sulfonamide moiety is chemically stable but can undergo hydrolysis under extreme pH conditions or oxidation. The hydroxyl group makes the molecule susceptible to rapid oxidation if mixed with strong oxidizing agents (e.g., Chromic acid, Permanganates), potentially generating exothermic reactions or toxic byproducts. Therefore, segregation from oxidizers is the primary safety constraint.

      Pre-Disposal Stabilization & Segregation

      Before removal from the workbench, the waste must be stabilized. This protocol ensures that the waste container remains a "self-validating system"—meaning the contents are chemically compatible and stable for long-term storage until pickup.

      Segregation Logic (The "Why")
      • Do Not Mix with Oxidizers: Risk of exothermic oxidation of the alcohol group.

      • Do Not Mix with Strong Acids/Bases: Potential for hydrolysis of the sulfonamide bond, releasing sulfonate byproducts or amines.

      • Halogenated vs. Non-Halogenated: 4-hydroxybutane-1-sulfonamide is non-halogenated. However, if it was dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture must be classified as Halogenated Solvent Waste .

      Visualizing the Segregation Workflow

      SegregationLogic Start Waste Generation (4-hydroxybutane-1-sulfonamide) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: Solid Hazardous Waste (Label: Organic Solid, Toxic) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., Methanol, Water, DMSO) SolventCheck->NonHalo BinHalo Bin: Halogenated Liquid Waste Halo->BinHalo BinNonHalo Bin: Non-Halogenated Liquid Waste NonHalo->BinNonHalo

      Figure 1: Decision tree for segregating 4-hydroxybutane-1-sulfonamide waste based on physical state and solvent matrix.

      Detailed Disposal Protocols

      Protocol A: Solid Waste Disposal (Pure Compound)

      Applicability: Expired stock, spilled powder, or synthesized solid.

      • PPE Verification: Don nitrile gloves, lab coat, and safety goggles. If dust generation is likely, use a fume hood or N95 mask.

      • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear plastic waste bag designated for solid hazardous waste.

      • Transfer:

        • Transfer the solid carefully to the container.

        • Do not dissolve the solid solely for the purpose of disposal (this increases waste volume unnecessarily).

      • Labeling:

        • Attach a hazardous waste tag.[1][2]

        • Chemical Name: "4-Hydroxybutane-1-sulfonamide".[3]

        • Hazard Checkboxes: Check "Toxic" and "Irritant".

        • Composition: "100%".

      • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

      Protocol B: Liquid Waste Disposal (Reaction Mixtures/Solutions)

      Applicability: HPLC effluent, mother liquors, or cleaning rinsates.

      • Solvent Identification: Determine if the primary solvent is Halogenated or Non-Halogenated.

      • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid waste).[2]

      • Transfer:

        • Use a funnel to prevent spills.

        • Pour the solution into the appropriate carboy (Halogenated or Non-Halogenated).

        • Leave at least 10% headspace in the container to allow for thermal expansion.

      • Labeling:

        • Update the carboy log sheet immediately.

        • List "4-Hydroxybutane-1-sulfonamide" as a constituent (even if <1%).

        • List the solvent (e.g., "Acetonitrile 99%, Sulfonamide <1%").

      Protocol C: Contaminated Debris

      Applicability: Gloves, weigh boats, paper towels, pipettes.

      • Grossly Contaminated: If the item has visible solid or liquid residue, dispose of it in the Solid Hazardous Waste bin (Protocol A).

      • Trace Contamination: If the item is merely potentially exposed (e.g., gloves used during handling but no spills), it may often be disposed of in regular lab trash, subject to specific institutional EHS policies. When in doubt, default to Hazardous Waste.

      Emergency Spill Procedures

      In the event of a spill, immediate containment prevents environmental release and personnel exposure.[4]

      Spill Response Workflow:

      • Alert & Isolate: Notify nearby personnel. Mark the area.

      • PPE: Wear double nitrile gloves, goggles, and a lab coat.

      • Containment:

        • Solid Spill: Cover with wet paper towels to prevent dust, then sweep into a dustpan.

        • Liquid Spill: Surround with absorbent pads or vermiculite.

      • Cleanup:

        • Place all spill materials (absorbents, gloves, debris) into a heavy-duty plastic bag.

        • Label as "Hazardous Waste - Debris from Spill of [Chemical Name]".

      • Decontamination: Wipe the surface with soap and water; dispose of the wipe in the same waste bag.

      Regulatory Compliance & References

      Regulatory Context (USA - EPA/RCRA)

      While 4-hydroxybutane-1-sulfonamide is not explicitly listed on the RCRA P-list or U-list, it falls under the "Cradle-to-Grave" management requirements of the Resource Conservation and Recovery Act (RCRA).

      • Waste Code Determination: If the waste is ignitable (flash point <60°C due to solvent), use D001 . If it is toxic by TCLP (unlikely for this specific molecule but possible for mixtures), use D004-D043 .

      • Default: Most organic lab intermediates are classified as non-regulated hazardous waste by federal standards but are strictly regulated by state/local agencies and incineration facilities.

      References
      • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15899898, Sulfadiazine Sodium (Structural Analog). Retrieved from [Link]

      • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

      • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

      Sources

      ×

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.